Product packaging for MART-1 (26-35) (human) TFA(Cat. No.:)

MART-1 (26-35) (human) TFA

Cat. No.: B10831797
M. Wt: 1057.1 g/mol
InChI Key: NMTQXGZUKARSOC-WZQLDBRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MART-1 (26-35) (human) TFA is a useful research compound. Its molecular formula is C44H75F3N10O16 and its molecular weight is 1057.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H75F3N10O16 B10831797 MART-1 (26-35) (human) TFA

Properties

Molecular Formula

C44H75F3N10O16

Molecular Weight

1057.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1

InChI Key

NMTQXGZUKARSOC-WZQLDBRBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

The Immunological Core of Melanoma Targeting: A Technical Guide to the MART-1 (26-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MART-1 (26-35) peptide, a decameric epitope derived from the Melan-A/MART-1 protein, represents a cornerstone in the field of cancer immunotherapy, particularly in the context of melanoma. Its ability to be presented by HLA-A*0201 molecules and subsequently recognized by cytotoxic T lymphocytes (CTLs) has positioned it as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of the MART-1 (26-35) peptide, its role in anti-tumor immunity, and its application in clinical and preclinical research. We delve into the quantitative aspects of its immunological activity, detail key experimental protocols for its use, and illustrate the fundamental biological pathways it triggers.

Introduction: The MART-1 Antigen and its Immunogenic Epitope

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a transmembrane protein expressed in melanocytes and a high percentage of melanomas.[1][2] Its lineage-specific expression makes it an attractive target for immunotherapy, minimizing the risk of off-target effects on other tissues.[1][3][4] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a key immunogenic epitope of the MART-1 protein.[3] This peptide is processed within melanoma cells and presented on their surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*0201.[5] This peptide-MHC complex is the ligand for the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes, initiating a cascade of events that can lead to the destruction of the cancer cell.

A significant advancement in the therapeutic use of this peptide has been the development of an analog with enhanced immunogenicity. The MART-1 (26-35, 27L) peptide, where the alanine at position 27 is substituted with a leucine (ELAGIGILTV), exhibits a higher binding affinity for HLA-A*0201 and is more potent at stimulating MART-1-specific T-cells.[4][6][7] This enhanced stability and immunogenicity have made the 27L variant a preferred candidate for vaccine development and T-cell stimulation protocols.[4][6]

Function and Mechanism of Action

The primary function of the MART-1 (26-35) peptide is to act as a molecular beacon for the immune system, specifically for CD8+ T-cells. The process can be broken down into the following key steps:

  • Antigen Processing and Presentation: Inside a melanoma cell, the MART-1 protein is degraded into smaller peptide fragments by the proteasome. The MART-1 (26-35) peptide is then transported into the endoplasmic reticulum where it binds to the peptide-binding groove of the HLA-A*0201 molecule. This stable complex is then transported to the cell surface.

  • T-Cell Recognition: Circulating CD8+ T-cells with a complementary TCR can recognize and bind to the MART-1 (26-35)/HLA-A*0201 complex on the surface of melanoma cells. This interaction is the initial and most critical step in the adaptive immune response against the tumor.

  • T-Cell Activation and Effector Function: Successful TCR engagement, along with co-stimulatory signals, triggers the activation of the T-cell. This leads to clonal expansion of the MART-1-specific T-cell population and their differentiation into effector CTLs. These CTLs can then kill melanoma cells through the release of cytotoxic granules containing perforin and granzymes, or through the Fas/FasL pathway.

Signaling Pathway of T-Cell Activation

The binding of the MART-1 (26-35)/HLA-A*0201 complex to the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation.

T_Cell_Activation cluster_APC Melanoma Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A*0201 MHC->MHC_Peptide CD8 CD8 MHC->CD8 Peptide MART-1 (26-35) Peptide->MHC_Peptide TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Phosphorylates ITAMs ZAP70 ZAP70 Lck->ZAP70 Binds & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates NFAT NFAT IP3->NFAT Activates AP1 AP-1 DAG->AP1 Activates NFkB NF-κB DAG->NFkB Activates Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine Cytotoxicity Cytotoxicity (Perforin, Granzymes) NFAT->Cytotoxicity AP1->Cytokine AP1->Cytotoxicity NFkB->Cytokine NFkB->Cytotoxicity

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 (26-35) peptide presented by HLA-A*0201.

Quantitative Data

The efficacy of the MART-1 (26-35) peptide and its analogs can be quantified through various immunological and clinical parameters.

ParameterPeptideValueReference
Binding Affinity & Stability
Relative Activity (vs. native peptide)MART-1 (26-35, 27L)25-fold higher[7]
IC50 for Tumor Lysis InhibitionMART-1 (26-35)~20 nM[7]
MART-1 (26-35, 27L)2 nM[7]
Half-life in human serumMART-1 (26-35)45 min[7]
MART-1 (26-35, 27L)40 min[7]
MART-1 (27-35)5 min[7]
T-Cell Response
ELISpot Response (IFN-γ)Multi-epitope vaccine including MART-1 (26-35, 27L)9 out of 20 patients showed a positive response[8]
35% of subjects showed CD8 T-cell responses to one or more antigens[8]
Tetramer Staining (Post-vaccination)MART-1 (26-35, 27L) + IFN-α0.15% to 7.4% of CD8+ T-cells[9]
Clinical Trial Outcomes
Median Overall Survival (OS)Multi-epitope vaccine including MART-1 (26-35, 27L)13.4 months[8]
Median Progression-Free Survival (PFS)Multi-epitope vaccine including MART-1 (26-35, 27L)1.9 months[8]
Clinical Response (RECIST)Multi-epitope vaccine including MART-1 (26-35, 27L)2 partial responses and 8 stable diseases in 21 patients[8]

Experimental Protocols

The MART-1 (26-35) peptide is a standard reagent in various immunological assays to detect and quantify melanoma-specific T-cell responses.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of peptide-specific T-cells based on their cytokine secretion.

Workflow:

ELISpot_Workflow cluster_Preparation Plate Preparation cluster_Incubation Cell Incubation cluster_Development Spot Development Coat Coat 96-well plate with anti-IFN-γ antibody Wash1 Wash and block plate Coat->Wash1 AddCells Add PBMCs and MART-1 (26-35) peptide Wash1->AddCells Incubate Incubate for 20 hours at 37°C AddCells->Incubate Wash2 Wash plate and add biotinylated anti-IFN-γ antibody Incubate->Wash2 AddEnzyme Add streptavidin-enzyme conjugate Wash2->AddEnzyme AddSubstrate Add substrate and stop reaction AddEnzyme->AddSubstrate Analyze Analyze spots AddSubstrate->Analyze

Caption: Workflow for the IFN-γ ELISpot assay to detect MART-1 specific T-cells.

Detailed Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate multiple times with sterile PBS and block with a suitable blocking buffer for 2 hours at room temperature.

  • Cell Plating: Add 1.66 x 10^5 Peripheral Blood Mononuclear Cells (PBMCs) per well.

  • Peptide Stimulation: Add the MART-1 (26-35) or its 27L analog peptide to the wells at a final concentration of 10 µg/ml.[10] Include a negative control (e.g., an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: Add the appropriate substrate to develop colored spots. Stop the reaction by washing with water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

In Vitro T-Cell Stimulation

This protocol is used to expand MART-1-specific T-cells from a mixed lymphocyte population for subsequent functional assays or adoptive cell therapy.

Detailed Methodology:

  • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Peptide Pulsing: Pulse a portion of the PBMCs (to be used as antigen-presenting cells) with 1 µM of the MART-1 (26-35, 27L) peptide for 1 hour at 37°C.[10] Irradiate these cells to prevent their proliferation.

  • Co-culture: Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed, irradiated APCs at a suitable ratio (e.g., 10:1).

  • Cytokine Addition: Add recombinant human IL-2 (e.g., 100 U/ml) to the culture medium to promote T-cell proliferation.[10]

  • Restimulation: Restimulate the culture every 7-10 days with freshly prepared peptide-pulsed, irradiated APCs and IL-2.

  • Monitoring: Monitor the expansion of MART-1-specific T-cells using techniques like flow cytometry with HLA-A*0201/MART-1 tetramers.

Clinical Significance and Applications

The MART-1 (26-35) peptide, particularly its 27L analog, has been extensively investigated in clinical trials as a component of cancer vaccines for melanoma.[8][11] These vaccines aim to induce or augment a T-cell response against the tumor. Clinical studies have explored its use in various formulations, often combined with adjuvants like GM-CSF or TLR9 agonists to enhance the immune response.[8]

Furthermore, this peptide is crucial for the generation of T-cells for adoptive cell therapy (ACT). In ACT, T-cells are isolated from a patient, expanded and activated ex vivo using the MART-1 peptide, and then re-infused into the patient to attack the tumor. A more advanced approach involves genetically engineering T-cells to express a high-affinity TCR specific for the MART-1 (26-35) epitope before expansion and infusion.[12]

Conclusion

The MART-1 (26-35) peptide is a well-characterized and functionally significant tumor-associated antigen. Its ability to elicit a specific cytotoxic T-lymphocyte response against melanoma cells has made it an invaluable tool in the development of cancer immunotherapies. The enhanced immunogenicity of the 27L analog has further solidified its role in vaccine design and T-cell-based therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to harness the power of the immune system to combat melanoma. Continued research into novel adjuvants, delivery systems, and combination therapies involving the MART-1 (26-35) peptide holds the promise of further improving clinical outcomes for patients with this disease.

References

A Comprehensive Technical Guide to the MART-1 (26-35) Human Peptide: Sequence, Structure, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in melanoma and normal melanocytes. The decapeptide fragment spanning amino acid residues 26-35 of MART-1 is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A0201 allele. This technical guide provides an in-depth overview of the MART-1 (26-35) peptide, including its amino acid sequence, three-dimensional structure when complexed with HLA-A0201, and the downstream signaling pathways initiated upon T-cell receptor (TCR) engagement. Detailed experimental protocols for peptide synthesis, purification, and crystallization are also provided, alongside quantitative data on the binding affinities of various MART-1 peptide analogs. This document serves as a critical resource for researchers and professionals involved in the development of peptide-based cancer vaccines and adoptive T-cell therapies.

MART-1 (26-35) Peptide Sequence and Analogs

The native MART-1 (26-35) peptide consists of the ten amino acids from position 26 to 35 of the full-length MART-1 protein.[1][2][3] A significant analog involves the substitution of Alanine (A) at position 27 with Leucine (L), which has been shown to enhance binding to HLA-A*0201 and increase immunogenicity.[3]

Table 1: Amino Acid Sequences of MART-1 (26-35) and Related Peptides

Peptide NameSequence (Single-Letter Code)LengthDescription
MART-1 (26-35)EAAGIGILTV10Native decapeptide epitope.
MART-1 (27-35)AAGIGILTV9Native nonapeptide epitope.[1][2]
MART-1 (26-35) A27LELAGIGILTV10Analog with Leucine substitution at position 27 for enhanced HLA-A2 binding.[3]

Three-Dimensional Structure of the MART-1 (26-35)/HLA-A*0201 Complex

The three-dimensional structure of the MART-1 (26-35) peptide in complex with the HLA-A*0201 molecule has been determined by X-ray crystallography (PDB ID: 2GT9).[4] The peptide adopts a "bulged" conformation within the peptide-binding groove of the HLA-A2 molecule.[5][6] This is in contrast to the shorter MART-1 (27-35) nonamer, which adopts a more extended conformation.[5][6] The conformation of the peptide is a critical determinant for T-cell receptor recognition.

Quantitative Data: HLA-A*0201 Binding Affinities

The binding affinity of MART-1 peptides to the HLA-A*0201 molecule is a key factor in their immunogenicity. The A27L analog exhibits significantly improved binding compared to the native sequences. The following table summarizes relative binding affinities, as reported by Valmori et al. and cited in subsequent structural studies.[3][5]

Table 2: Relative Binding Affinities of MART-1 Peptides to HLA-A*0201

PeptideSequenceRelative Binding Affinity (n-fold improvement over AAGIGILTV)
MART-1 (27-35)AAGIGILTV1
MART-1 (26-35)EAAGIGILTV3
MART-1 (26-35) A27LELAGIGILTV10

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of MART-1 (26-35)

This protocol outlines the manual synthesis of the EAAGIGILTV peptide using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat steps 2-5 for each amino acid Wash2->Repeat Next amino acid Deprotection_Final 7. Final Fmoc Deprotection Repeat->Deprotection_Final Sequence complete Wash3 8. Washing (DMF, DCM) Deprotection_Final->Wash3 Cleavage 9. Cleavage from Resin (e.g., TFA/TIS/H2O cocktail) Wash3->Cleavage Precipitation 10. Peptide Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification

Fig 1. Workflow for MART-1 (26-35) peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Thr, Leu, Ile, Gly, Ile, Gly, Ala, Ala, Glu).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Workflow for RP-HPLC Purification

HPLC_Workflow Dissolve 1. Dissolve Crude Peptide (e.g., 50% Acetonitrile/Water) Inject 2. Inject onto C18 Column Dissolve->Inject Gradient 3. Elute with Gradient (Acetonitrile/Water with 0.1% TFA) Inject->Gradient Detect 4. Monitor at 210-220 nm Gradient->Detect Collect 5. Collect Fractions Detect->Collect Analyze 6. Analyze Fractions (e.g., Mass Spectrometry) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Identify correct mass Lyophilize 8. Lyophilize Pool->Lyophilize

Fig 2. Workflow for the purification of MART-1 (26-35).

Materials:

  • Crude MART-1 (26-35) peptide

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% ACN in water.

  • HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% ACN with 0.1% TFA).

  • Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 30 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the column effluent at 210-220 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Crystallization of the MART-1 (26-35)/HLA-A*0201 Complex

This protocol is based on the methods described for the crystallization of similar peptide-HLA complexes, including the one that yielded the 2GT9 structure.[5]

Workflow for Crystallization

Crystallization_Workflow Refolding 1. Refold HLA-A2 and β2m with excess peptide Purification 2. Purify Complex (Ion Exchange & Size Exclusion) Refolding->Purification Concentration 3. Concentrate Protein Purification->Concentration Screening 4. Set up Crystallization Trials (Vapor Diffusion) Concentration->Screening Optimization 5. Optimize Crystal Growth Screening->Optimization Initial hits Harvesting 6. Harvest and Cryo-protect Crystals Optimization->Harvesting Diffraction 7. X-ray Diffraction Data Collection Harvesting->Diffraction

Fig 3. Workflow for crystallizing the peptide-MHC complex.

Materials:

  • Purified MART-1 (26-35) peptide

  • Recombinantly expressed and purified HLA-A*0201 heavy chain and β2-microglobulin (β2m) light chain (typically as inclusion bodies from E. coli)

  • Refolding buffer

  • Crystallization screening kits

  • Cryoprotectant solution

Procedure:

  • Protein Refolding: Refold the HLA-A2 heavy chain and β2m from inclusion bodies by dialysis or rapid dilution into a refolding buffer containing an excess of the MART-1 (26-35) peptide.

  • Complex Purification: Purify the correctly folded peptide-HLA-A2 complex using a series of chromatography steps, typically ion exchange and size-exclusion chromatography.

  • Concentration: Concentrate the purified complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

  • Crystallization Screening: Perform initial crystallization screening using the hanging drop or sitting drop vapor diffusion method with a variety of commercial crystallization screens.

  • Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For the 2GT9 structure, crystals were grown in conditions containing polyethylene glycol (PEG).

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

T-Cell Receptor Signaling Pathway

The recognition of the MART-1 (26-35)/HLA-A*0201 complex by a specific T-cell receptor on the surface of a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and effector functions, such as cytokine release and target cell lysis.

Signaling Pathway of T-Cell Activation

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC MART-1/HLA-A2 TCR TCR pMHC->TCR Recognition CD3 CD3 Complex TCR->CD3 CD8 CD8 CD8->pMHC ITAMs ITAMs (on CD3) CD3->ITAMs Lck Lck Lck->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC MAPK MAPK Pathway DAG->MAPK Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene AP1 AP-1 MAPK->AP1 AP1->Gene

Fig 4. TCR signaling upon MART-1/HLA-A2 recognition.

Conclusion

The MART-1 (26-35) peptide is a cornerstone of melanoma immunotherapy research. Its well-defined sequence, structural characteristics in complex with HLA-A*0201, and the ability to elicit potent T-cell responses make it an ideal candidate for the development of novel cancer therapies. The enhanced immunogenicity of the A27L analog underscores the potential for rational peptide design to improve clinical outcomes. This technical guide provides a comprehensive foundation for researchers and clinicians working to harness the therapeutic potential of this important tumor antigen.

References

An In-depth Technical Guide to the Binding Mechanism of MART-1 (26-35) to HLA-A*0201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions underpinning the binding of the Melan-A/MART-1 (26-35) peptide epitope to the Human Leukocyte Antigen (HLA)-A*0201 molecule. Understanding this mechanism is critical for the development of peptide-based cancer vaccines and immunotherapies targeting melanoma.

Introduction to the MART-1/HLA-A*0201 Complex

The Melan-A/MART-1 protein is a key tumor-associated antigen frequently overexpressed in melanoma cells.[1] CD8+ cytotoxic T lymphocytes (CTLs) play a crucial role in immune surveillance by recognizing fragments of intracellular proteins, such as MART-1, presented on the cell surface by class I Major Histocompatibility Complex (MHC-I) molecules.[1] The HLA-A0201 allele is a common human MHC-I variant. The immunodominant decapeptide from MART-1, spanning residues 26-35 (sequence: EAAGIGILTV), is a primary target for CTLs in HLA-A0201-positive melanoma patients.[2][3] However, this native peptide exhibits only moderate binding affinity for HLA-A*0201.[1]

To enhance immunogenicity, a heteroclitic peptide analogue was developed by substituting the alanine at position 2 (P2) with a leucine (sequence: ELAGIGILTV).[2] This modification significantly improves binding affinity and stability, making the ELAGIGILTV variant a focal point of research and clinical trials.[1][4] This guide will focus on the binding mechanics of both the native and this enhanced peptide variant.

Molecular Mechanism of Binding

The binding of a peptide to an MHC-I molecule is a highly specific process governed by the peptide's length and the identity of amino acid side chains at specific positions, known as anchor residues. The peptide sits in a groove on the surface of the HLA molecule, formed by two alpha-helices atop a beta-sheet floor.[1]

For HLA-A*0201, the primary anchor residues are at position 2 (P2) and the C-terminal position (PΩ, which is P10 for a decapeptide).[2][5] These residues fit into specific pockets within the binding groove. Hydrophobic residues, particularly Leucine or Methionine, are strongly favored at P2.[2][5] The native MART-1(26-35) peptide has an Alanine at P2, which is suboptimal for high-affinity binding.[2] The substitution to Leucine in the ELAGIGILTV variant fulfills this requirement, leading to a more stable complex.[4] The C-terminus is also critical, with Valine or Leucine being preferred residues. Both the native and variant peptides have a Valine at P10, satisfying this anchor requirement.

Beyond the primary anchors, secondary anchor residues at positions 1, 3, and 7 also contribute to the binding affinity, though to a lesser extent.[5] The conformation of the peptide within the groove is generally extended, but central residues may bulge out, making them accessible for T-cell receptor (TCR) recognition.[1][6]

Structural Insights from X-ray Crystallography

Crystal structures of the HLA-A0201 molecule in complex with the MART-1(26-35) A27L variant (ELAGIGILTV) have been resolved, providing a detailed view of the interaction.[7][8] These structures confirm that the peptide binds in an extended conformation. The Leucine at P2 and the Valine at P10 are buried deep within the B and F pockets of the HLA-A0201 binding groove, respectively, forming extensive van der Waals contacts. The N- and C-termini of the peptide are anchored by a network of hydrogen bonds. Specifically, conserved hydrogen bonds are typically formed between the HLA molecule and the carbonyl oxygen of the peptide's P2 residue.[1]

Quantitative Analysis of Binding

The affinity and stability of the peptide-MHC interaction can be quantified using various biophysical and cell-based assays. The data consistently show the superior binding characteristics of the anchor-modified ELAGIGILTV peptide compared to the native EAAGIGILTV.

Peptide SequenceModificationBinding Affinity (IC50 / EC50)Complex Half-Life (t1/2)Assay Method
EAAGIGILTV Native PeptideWeaker Affinity~6 hours[4]SPR[4]
ELAGIGILTV A27L (P2) Anchor ModifiedStronger Affinity~32 hours[4]SPR[4]

Table 1: Comparative binding data for native and anchor-modified MART-1(26-35) peptides to HLA-A*0201. Binding affinity is often measured as the concentration required to inhibit a reference peptide by 50% (IC50) or the concentration for 50% effective binding (EC50). Lower values indicate higher affinity. Half-life indicates the stability of the formed complex.

Experimental Protocols

T2 Cell-Based Peptide Binding Assay

This is a common functional assay to measure the ability of a peptide to stabilize MHC class I molecules on the cell surface.

Principle: The T2 cell line is deficient in the Transporter associated with Antigen Processing (TAP), meaning it cannot efficiently load endogenous peptides onto HLA molecules in the endoplasmic reticulum.[9][10] This results in unstable, empty HLA-A0201 molecules that are quickly degraded, leading to low surface expression. When incubated with an exogenous peptide that can bind to HLA-A0201, the complex is stabilized and surface expression increases.[9][11] This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.

Detailed Protocol:

  • Cell Culture: Culture T2 cells in an appropriate medium (e.g., AIM-V) and maintain them in a healthy, logarithmic growth phase. Optimal cell condition is critical for assay reproducibility.[9]

  • Peptide Preparation: Dissolve synthetic peptides in DMSO and then dilute to final concentrations (e.g., from 1 µM to 100 µM) in serum-free medium.[10]

  • Incubation: Wash T2 cells and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium containing human β2-microglobulin (e.g., 5 µg/mL).[12]

  • Peptide Loading: Add the various dilutions of the test peptide to the cells. Include a known high-affinity peptide as a positive control and a non-binding peptide or no peptide as a negative control.[10]

  • Stabilization: Incubate the cell-peptide mixtures for 16-18 hours at 37°C in a 5% CO2 incubator.[12]

  • Staining: After incubation, wash the cells twice with PBS to remove unbound peptide. Stain the cells with a FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes on ice.[10][12]

  • Flow Cytometry: Wash the cells again and analyze them on a flow cytometer. The Mean Fluorescence Intensity (MFI) of the HLA-A2 staining is directly proportional to the amount of stabilized peptide-MHC complex on the cell surface.[13]

  • Data Analysis: Plot the MFI against the peptide concentration. The binding affinity can be expressed as the EC50 value, calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[14]

Principle: One molecule (the ligand, e.g., biotinylated pMHC complex) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[15][16] For stability assays, a pre-formed peptide-MHC complex is immobilized, and its dissociation is monitored over time.[10]

Detailed Protocol:

  • pMHC Complex Preparation: Refold soluble HLA-A*0201 heavy chain and β2-microglobulin in the presence of the MART-1 peptide. Purify the correctly folded complex and biotinylate it for immobilization.[10]

  • Chip Preparation: Use a streptavidin-coated sensor chip (e.g., CM5). Activate the surface according to the manufacturer's protocol.[10]

  • Immobilization: Inject the biotinylated pMHC complex over the streptavidin surface to achieve a desired immobilization level (e.g., ~500 RU).[10]

  • Dissociation Measurement (Stability Assay): Establish a continuous buffer flow (e.g., 10 µL/min) over the chip surface at a constant temperature (e.g., 25°C or 37°C).[10]

  • Data Collection: Monitor the decrease in RU over a long period (e.g., >4 hours) as the peptide dissociates from the immobilized HLA-A*0201.[10]

  • Data Analysis: Fit the dissociation curve to a first-order decay model (Langmuir dissociation) to calculate the dissociation rate constant (kd). The half-life (t1/2) of the complex is then calculated as ln(2)/kd.[10]

Visualizations

Diagrams of Mechanisms and Workflows

MART1_Binding_Mechanism Binding of MART-1 Peptide to HLA-A*0201 Groove cluster_HLA HLA-A*0201 Binding Groove cluster_Peptide Pocket_B B Pocket (P2) Pocket_F F Pocket (PΩ) P1 E/P1 P2 L/P2 (Anchor) P2->Pocket_B Hydrophobic Interaction P3_P9 A-G-I-G-I-L-T P10 V/PΩ (Anchor) P10->Pocket_F Hydrophobic Interaction

Caption: Key anchor residues of the MART-1 peptide fitting into HLA-A*0201 pockets.

T2_Assay_Workflow T2 Cell-Based Binding Assay Workflow Start Start: TAP-deficient T2 Cells (Low surface HLA-A2) Incubate Incubate cells with exogenous MART-1 peptide Start->Incubate Stabilize Peptide binds and stabilizes HLA-A2 molecules Incubate->Stabilize Stain Stain with fluorescent anti-HLA-A2 antibody Stabilize->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Result: Increased MFI indicates stronger peptide binding Analyze->Result

Caption: Workflow for the T2 cell assay to measure peptide binding to HLA-A2.

SPR_Workflow SPR Workflow for pMHC Stability Start Refold & Biotinylate HLA-A2/MART-1 Complex Immobilize Immobilize complex on Streptavidin sensor chip Start->Immobilize Flow Flow buffer continuously over the chip surface Immobilize->Flow Measure Measure RU decrease in real-time as peptide dissociates Flow->Measure Calculate Calculate kd and t1/2 from dissociation curve Measure->Calculate

References

A Technical Guide to the Role of MART-1 Antigen in Melanoma T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen in the field of melanoma immunotherapy.[1][2] As a lineage-specific differentiation antigen, it is highly expressed in the majority of melanomas as well as in normal melanocytes.[1][2][3] This characteristic makes it an attractive target for T-cell-based cancer therapies. This document provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning MART-1 antigen processing, its presentation to T-cells, and the subsequent T-cell recognition and signaling events. Detailed experimental protocols, quantitative data from key studies, and visual diagrams of core pathways are included to serve as a resource for researchers and professionals in the field.

The MART-1 Antigen in Melanoma

MART-1 is a protein found on normal melanocytes and is also expressed in over 90% of melanomas.[4] Its discovery as a shared melanoma antigen recognized by tumor-infiltrating lymphocytes (TILs) from patients with metastatic melanoma opened new avenues for targeted immunotherapy.[1][2] The immune system can naturally recognize MART-1, as evidenced by the presence of MART-1-reactive T-cells in healthy individuals and its targeting by TILs.[1] The most well-characterized immunogenic epitope of MART-1 is the 9-amino acid peptide AAGIGILTV (residues 27-35), which is presented by the HLA-A02:01 MHC class I molecule.[1][3][4] An analog peptide, ELAGIGILTV (with a leucine substitution at position 27), has been shown to have improved binding to HLA-A02:01 and is often used in research and vaccine development to enhance immunogenicity.[1][2]

Antigen Processing and Presentation Pathway

The presentation of the MART-1 antigen to cytotoxic T lymphocytes (CTLs) is a critical process governed by the MHC class I endogenous pathway. This multi-step process ensures that intracellular proteins, including tumor antigens like MART-1, are displayed on the cell surface for immune surveillance.

  • Proteasomal Degradation: The full-length MART-1 protein, located in the cytoplasm, is degraded by the proteasome into smaller peptide fragments.[5][6][7]

  • Peptide Transport: These resulting peptides, typically 8-10 amino acids in length, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[5][8][9]

  • MHC Class I Loading: Inside the ER, the MART-1 peptides are loaded onto newly synthesized MHC class I molecules (specifically HLA-A*02:01 for the AAGIGILTV epitope). This assembly is facilitated by a complex of chaperone proteins, including calreticulin, Erp57, and tapasin, which links the MHC molecule to TAP, forming the peptide-loading complex (PLC).[5][8][10]

  • Cell Surface Presentation: Once a MART-1 peptide is successfully bound, the stable peptide-MHC class I complex is released from the PLC and transported through the Golgi apparatus to the melanoma cell surface.[5][8] Here, it is presented for recognition by the T-cell receptors of CD8+ cytotoxic T-cells.[10]

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Ubiquitination & Degradation MART1_Peptides MART-1 Peptides (e.g., AAGIGILTV) Proteasome->MART1_Peptides TAP TAP Transporter MART1_Peptides->TAP Transport PLC Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) TAP->PLC MHC_I MHC Class I (HLA-A*02:01) MHC_I->PLC Peptide_MHC MART-1/MHC Complex PLC->Peptide_MHC Peptide Loading Presented_Complex Presented MART-1/MHC Complex Peptide_MHC->Presented_Complex Transport via Golgi

MHC Class I presentation pathway for MART-1.

T-Cell Recognition and Signaling Cascade

The specific recognition of the MART-1 peptide presented by the MHC class I molecule on a melanoma cell by a CD8+ T-cell is the cornerstone of the anti-tumor immune response.

  • TCR-pMHC Interaction: The T-cell receptor (TCR) on a MART-1-specific T-cell physically binds to the MART-1 peptide/HLA-A*02:01 complex. This interaction is stabilized by the CD8 co-receptor on the T-cell, which binds to a non-polymorphic region of the MHC class I molecule.[10]

  • Signal Initiation: This binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This initial step is mediated by the kinase Lck.[11]

  • Downstream Signaling: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.[11] Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including SLP-76, which leads to the activation of multiple signaling pathways:

    • PLCγ1 Pathway: Activation of Phospholipase C gamma 1 (PLCγ1) leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3).[11]

    • Calcium Flux: IP3 triggers the release of calcium (Ca2+) from the ER, which in turn activates the phosphatase calcineurin.[11] Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and promote the transcription of genes like Interleukin-2 (IL-2).[11]

    • PKCθ and MAPK Pathways: DAG activates Protein Kinase C theta (PKCθ) and the Ras-MAPK pathway, leading to the activation of the transcription factors NF-κB and AP-1.[11]

  • T-Cell Effector Functions: The culmination of these signaling events is the activation of the T-cell, resulting in proliferation, the secretion of cytotoxic granules (containing perforin and granzymes) to kill the melanoma cell, and the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[12]

TCR_Signaling cluster_membrane Cell Membranes cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activates pMHC MART-1/MHC Complex pMHC->TCR Recognition CD8 CD8 CD8->pMHC Co-receptor binding ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCG1 PLCγ1 SLP76->PLCG1 Activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Flux IP3->Ca PKC PKCθ DAG->PKC MAPK MAPK Pathway DAG->MAPK Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Transcription NFkB->Transcription AP1->Transcription

T-cell receptor signaling after MART-1 recognition.

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 expression and immune responses.

Table 1: MART-1 Expression in Melanoma

ParameterFindingReference
Expression in Primary Tumors90% of 73 primary cutaneous melanomas expressed Melan-A/MART-1.[13]
Expression in Metastatic Lesions19 out of 25 frozen sections of metastatic lesions showed some level of MART-1 expression; 6 showed total absence.[14]
Heterogeneity of ExpressionExpression is often heterogeneous within a tumor, with some lesions having <50% of cells expressing MART-1.[14]
Prognostic CorrelationLoss of Melan-A/MART-1 expression correlates with a significantly reduced disease-free interval and overall survival.[13]

Table 2: Immune Response to MART-1 Peptide Vaccine (Phase I Trial)

ParameterResultReference
Patients25 patients with high-risk resected melanoma.[15]
VaccineMART-1(27-35) peptide (AAGIGILTV) with incomplete Freund's adjuvant.[15]
Positive Skin Test Response13 of 25 patients developed a positive skin test to the peptide.[15]
IFN-γ Release (ELISA)10 of 22 patients demonstrated an immune response.[15]
Peptide-Specific Effector Cells (ELISPOT)12 of 20 patients showed an increased number of peptide-specific effector cells.[15]
Clinical Outcome CorrelationImmune response measured by ELISA correlated with prolonged relapse-free survival.[15]

Key Experimental Protocols

Detailed methodologies are crucial for the study of MART-1-specific T-cell responses.

Generation of MART-1 Specific T-Cells

This protocol describes the in-vitro generation of T-cells specific for the MART-1 antigen using artificial antigen-presenting cells (AAPCs).[16]

  • T-Lymphocyte Isolation: Isolate total T lymphocytes (TLs) from peripheral blood mononuclear cells (PBMCs) of an HLA-A*0201+ donor using magnetic isolation with >95% purity.

  • AAPC Preparation: Use NIH/3T3-derived AAPCs engineered to express HLA-A*02:01, co-stimulatory molecules (CD54, CD58, CD80), and present the MART-1A27L analog peptide. Irradiate the AAPCs before use.

  • Co-culture: Co-culture the isolated TLs with the irradiated AAPCs at day 0.

  • Purification: After 21 days, stain the T-cells with a PE-labeled MART-1/HLA-A2 pentamer. Purify the MART-1-specific T-cells using anti-PE magnetic beads.

  • Expansion: Co-culture the purified MART-1-specific T-cells with fresh irradiated AAPCs to expand the population until day 35. Monitor the percentage of specific T-cells throughout the process using flow cytometry.

Flow Cytometry for Identifying MART-1 Specific T-Cells

This protocol allows for the quantification of T-cells that recognize the MART-1 peptide.

  • Cell Preparation: Thaw cryopreserved T-cells or use fresh cells from culture.

  • Tetramer/Dextramer Staining: Stain the cells with an APC-labeled HLA-A*02:01-MART-1 peptide tetramer (or dextramer) and a control tetramer with an irrelevant peptide.[2][17][18]

  • Surface Marker Staining: Counterstain the cells with fluorescently-labeled antibodies against CD8 (e.g., anti-CD8 Pacific Blue) and other desired surface markers (e.g., for memory phenotype).[2][17]

  • Viability Dye: Add a viability dye such as 7-AAD to exclude dead cells from the analysis.[2]

  • Acquisition & Analysis: Acquire the samples on a flow cytometer. Analyze the data by first gating on live, single lymphocytes, then on CD8+ cells, and finally quantify the percentage of cells that are positive for the MART-1 tetramer.

T-Cell Functional Assays

A. Cytokine Secretion Assay (IFN-γ ELISpot/ELISA)

This assay measures the functional response of T-cells upon antigen recognition.[2]

  • Target Cell Preparation: Use HLA-A*02:01+ target cells (e.g., T2 cells) and pulse them with varying concentrations of the MART-1 peptide (e.g., 10 µM to 10-6 µM). Use an irrelevant peptide as a negative control.

  • Co-incubation: Plate the anti-MART-1 CD8+ T-cells (e.g., 2 x 104 cells/well) with the peptide-pulsed target cells (e.g., 2 x 104 cells/well) in a 96-well plate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully harvest the culture supernatants.

  • IFN-γ Measurement: Assay the supernatants for IFN-γ concentration using a commercial ELISA or Luminescence-based immunoassay kit according to the manufacturer's instructions.

B. Cytotoxicity Assay

This assay quantifies the ability of MART-1 specific T-cells to kill target cells.

  • Target and Effector Cell Preparation: Prepare target cells (e.g., HLA-A2+, MART-1+ melanoma cells) and effector T-cells (MART-1 specific CTLs).

  • Co-incubation: Incubate 5,000 target cells with the effector T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).[16][18] The incubation period is typically 4 hours at 37°C.[16]

  • Lysis Measurement:

    • Chromium (51Cr) Release Assay: Pre-label target cells with 51Cr. Measure the amount of 51Cr released into the supernatant upon cell lysis.

    • Flow Cytometry-based Assay: After co-incubation, stain the entire cell mixture with a viability dye (e.g., 7-AAD). Use flow cytometry to quantify the percentage of dead (7-AAD+) target cells.[2][12] Target cells can be distinguished from T-cells by size or a specific marker if necessary.

  • Calculation: Calculate the percentage of specific lysis by subtracting the spontaneous death of target cells (incubated without T-cells) from the death observed in the presence of T-cells.

Experimental_Workflow cluster_generation 1. Generation of MART-1 Specific T-Cells cluster_testing 2. Functional Testing start Isolate T-cells from HLA-A2+ Donor PBMC coculture Co-culture with MART-1/AAPC start->coculture purify Purify with MART-1 Pentamer & Mag. Beads coculture->purify expand Expand purified cells with AAPC purify->expand generated_tcells MART-1 Specific CD8+ T-Cells expand->generated_tcells cytotoxicity Cytotoxicity Assay (e.g., Flow-based) generated_tcells->cytotoxicity Effector Cells cytokine Cytokine Release Assay (e.g., IFN-γ ELISA) generated_tcells->cytokine Effector Cells target_cells Prepare Target Cells: - Peptide-pulsed T2 cells - MART-1+ Melanoma cells target_cells->cytotoxicity Target Cells target_cells->cytokine Target Cells results_cyto Quantify % Lysis cytotoxicity->results_cyto results_cytokine Measure IFN-γ (pg/mL) cytokine->results_cytokine

Workflow for generating and testing MART-1 T-cells.

Conclusion

The MART-1 antigen remains a cornerstone of melanoma immunology and a critical target for therapeutic development. A thorough understanding of its processing, presentation, and subsequent recognition by T-cells is fundamental for designing effective immunotherapies, including cancer vaccines and adoptive T-cell transfer. The heterogeneity of MART-1 expression in tumors presents a significant challenge, highlighting the need for pre-treatment screening and potentially combination therapies to overcome antigen escape. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the fight against melanoma.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunogenicity of the Human MART-1 (26-35) Epitope

This guide provides a comprehensive overview of the human MART-1 (26-35) epitope, a key target in melanoma immunotherapy. It details the underlying immunology, quantitative data on its immunogenicity, and the experimental protocols used for its assessment.

Introduction to the MART-1 (26-35) Epitope

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in the majority of primary and metastatic melanomas, as well as in normal melanocytes.[1] The MART-1 protein contains an immunodominant epitope spanning amino acid residues 26-35, which is recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 (HLA-A2) molecule.[1][2][3] This makes it a prime target for cancer vaccines and adoptive cell therapies.[4]

Two primary peptide sequences are of interest:

  • Native Decamer (26-35): EAAGIGILTV. This is the naturally occurring sequence.[4]

  • Analogue Decamer (26-35, A27L): ELAGIGILTV. This modified peptide features a substitution of Alanine (A) with Leucine (L) at position 27.[5][6] This change enhances binding affinity to HLA-A2 and increases the stability of the peptide-MHC complex, leading to more potent immunogenicity compared to the native peptide.[1][6][7] A large majority of CTLs raised against this analogue are fully cross-reactive with the parental peptide and can effectively lyse tumor cells expressing the native MART-1 antigen.[1]

Antigen Processing and Presentation Pathway

For the MART-1 epitope to be recognized by T-cells, it must be processed and presented on the surface of melanoma cells via the MHC Class I pathway. This multi-step process is crucial for initiating an anti-tumor immune response.[8][9]

  • Protein Degradation: The endogenous MART-1 protein is degraded into smaller peptide fragments by the proteasome in the cytosol.[9][10]

  • Peptide Transport: These fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11]

  • MHC Loading: Inside the ER, the MART-1 (26-35) peptide is loaded onto newly synthesized HLA-A2 molecules. This assembly is facilitated by a complex of chaperones including calreticulin, Erp57, and tapasin.[9][10]

  • Surface Presentation: The stable peptide-HLA-A2 complex is then transported to the cell surface, where it can be recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T-cells.[9]

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot MART-1 Protein Proteasome Proteasome Prot->Proteasome Degradation Peptides MART-1 Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport LoadedMHC Peptide-Loaded HLA-A2 TAP->LoadedMHC MHC HLA-A2 Molecule PLC Peptide-Loading Complex (Tapasin, etc.) MHC->PLC PLC->LoadedMHC Peptide Loading PresentedMHC Presented MART-1/HLA-A2 (Recognized by CD8+ T-Cell) LoadedMHC->PresentedMHC Transport

MHC Class I antigen presentation pathway for the MART-1 epitope.

T-Cell Receptor (TCR) Signaling upon Epitope Recognition

The interaction between a CD8+ T-cell's TCR and the MART-1/HLA-A2 complex on a melanoma cell initiates a signaling cascade, leading to T-cell activation and the elimination of the cancer cell.[12][13]

This activation is a complex process:

  • Initial Signal (Signal 1): The TCR/CD3 complex recognizes the MART-1 peptide presented by HLA-A2. This engagement, along with the co-receptor CD8, triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by the kinase Lck.[14][15]

  • Signal Amplification: The phosphorylated ITAMs recruit and activate ZAP-70, another kinase. ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76.[13][14]

  • Downstream Pathways: This leads to the activation of multiple signaling pathways, including the PLCγ1-mediated calcium flux and the DAG-activated PKCθ and MAPK/Erk pathways.[14][16]

  • Transcription Factor Activation: These cascades culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1.[14][16]

  • Effector Functions: These transcription factors drive gene expression leading to T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity against the tumor cell.[13][16]

TCR_Signaling cluster_membrane Cell Membrane Interface cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TCR TCR/CD3 + CD8 Lck Lck TCR->Lck activates pMHC MART-1/HLA-A2 pMHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Genes Gene Transcription (IFN-γ, IL-2, etc.) NFkB->Genes AP1->Genes NFAT->Genes

T-Cell Receptor (TCR) signaling cascade upon epitope recognition.

Quantitative Immunogenicity Data

The immunogenicity of the MART-1 (26-35) epitope, particularly the A27L analogue, has been evaluated in numerous preclinical and clinical studies. The data highlights the enhanced immunological potential of the modified peptide.

ParameterPeptide SequenceValue / FindingReference
Peptide Identity Native MART-1 (26-35)EAAGIGILTV[4]
Analogue MART-1 (26-35, A27L)ELAGIGILTV[6][7]
HLA-A2 Binding Analogue (A27L) vs. NativeHigher affinity and more stable binding to HLA-A*0201.[1][6][17]
Immunological Response E1696 Trial (Vaccine + Adjuvant)35% of subjects showed CD8 T-cell responses to MART-1, gp100, or tyrosinase via ELISPOT.[18]
A27L Vaccine + PF-3512676/GM-CSF9 out of 20 (45%) patients had a positive ELISPOT response at day 50 and/or day 90.[18][19]
Clinical Response A27L Vaccine + PF-3512676/GM-CSFIn 21 evaluable patients: 2 Partial Responses (PR) and 8 Stable Disease (SD).[18][19]
Median Overall Survival (OS)13.4 months (90% CI = 11.3-Inf).[18][19]
Median Progression-Free Survival (PFS)1.9 months (90% CI = 1.84–3.68).[19]
In Vitro Generation of CTLs Analogue (A27L) vs. NativeThe A27L analogue is more efficient at generating specific tumor-reactive CTLs in vitro.[17]

Experimental Protocols for Immunogenicity Assessment

Assessing the immunogenicity of MART-1 peptides requires a suite of specialized immunological assays to quantify T-cell responses.

Experimental_Workflow cluster_collection 1. Sample Collection & Processing cluster_assays 2. Immunogenicity Assays cluster_analysis 3. Data Analysis Patient Patient Sample (Blood/Tumor) PBMC Isolate PBMCs Patient->PBMC Stim In Vitro Stimulation (with MART-1 Peptide) PBMC->Stim Tetramer MHC-Tetramer Staining (Enumeration/Phenotype) PBMC->Tetramer ELISpot IFN-γ ELISpot Assay (Function/Frequency) Stim->ELISpot CrAssay 51Cr Release Assay (Cytotoxicity) Stim->CrAssay Reader ELISpot Reader (Spot Counting) ELISpot->Reader FACS Flow Cytometry (for Tetramer) Tetramer->FACS Gamma Gamma Counter (for 51Cr) CrAssay->Gamma Result Quantitative Results (% Positive Cells, Lysis, etc.) FACS->Result Reader->Result Gamma->Result

Experimental workflow for assessing MART-1 specific T-cell responses.
Key Methodologies:

  • IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay:

    • Principle: This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.

    • Protocol:

      • Coat a 96-well plate with an anti-IFN-γ capture antibody.

      • Add patient-derived Peripheral Blood Mononuclear Cells (PBMCs) to the wells.

      • Stimulate the cells with the MART-1 (26-35) peptide. Control wells include no peptide (negative) and a mitogen (positive).

      • Incubate for 18-24 hours, allowing secreted IFN-γ to be captured by the antibody on the membrane.

      • Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.

      • Add an enzyme conjugate (e.g., streptavidin-HRP) followed by a substrate that forms an insoluble colored spot.

      • Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated reader. A positive response is often defined as a doubling of spot count over baseline with a minimum increase.[18]

  • MHC-Tetramer Staining and Flow Cytometry:

    • Principle: This technique directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC molecules.

    • Protocol:

      • Synthesize soluble HLA-A2 molecules and load them with the MART-1 (26-35) peptide.

      • Biotinylate these complexes and multimerize them using fluorescently-labeled streptavidin to create a "tetramer."

      • Incubate patient PBMCs with the MART-1/HLA-A2 tetramer. The tetramer's high avidity allows it to bind specifically to T-cells whose TCRs recognize the MART-1 epitope.

      • Co-stain the cells with antibodies against surface markers like CD8, CD45RA, and CCR7 to determine the phenotype (e.g., naive, memory, effector) of the specific T-cells.[20]

      • Analyze the stained cells using a flow cytometer to determine the percentage of CD8+ T-cells that are MART-1 specific.[20]

  • Chromium-51 (51Cr) Release Assay:

    • Principle: This is a classic cytotoxicity assay that measures the ability of CTLs to lyse target cells.

    • Protocol:

      • Prepare target cells: Use an HLA-A2 positive cell line (e.g., T2 cells) pulsed with the MART-1 peptide, or a melanoma cell line that naturally presents the epitope.[21]

      • Label the target cells with radioactive 51Cr, which is retained in the cytoplasm of intact cells.

      • Co-culture the 51Cr-labeled target cells with effector T-cells (patient-derived CTLs) at various effector-to-target ratios.

      • Incubate for 4-6 hours. During this time, CTLs will recognize and lyse the target cells, releasing 51Cr into the supernatant.

      • Harvest the supernatant and measure the amount of radioactivity using a gamma counter.

      • Calculate the percentage of specific lysis by comparing the 51Cr release in test wells to spontaneous release (targets alone) and maximum release (targets lysed with detergent).[21]

This guide provides a foundational understanding of the MART-1 (26-35) epitope's immunogenicity. The development of analogue peptides with enhanced HLA binding has significantly improved the potential for inducing robust anti-tumor T-cell responses, a critical step forward for melanoma immunotherapy.

References

The Discovery of MART-1/Melan-A: A Seminal Moment in Tumor Immunology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed technical guide on the identification of a key tumor-associated antigen, providing a foundation for modern cancer immunotherapy.

This in-depth guide explores the pivotal discovery of MART-1/Melan-A as a tumor-associated antigen, a landmark achievement that has significantly shaped the landscape of cancer immunology and immunotherapy. In 1994, two independent research groups—one led by Yutaka Kawakami at the National Cancer Institute and the other by Pierre Coulie in Belgium—simultaneously identified and characterized this critical molecule.[1] Kawakami's team designated it MART-1 (Melanoma Antigen Recognized by T-cells), while Coulie's group named it Melan-A.[1][2] This discovery provided a tangible target on melanoma cells for the immune system, particularly T-cells, to recognize and attack, paving the way for the development of novel immunotherapeutic strategies for melanoma and other cancers.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental methodologies, quantitative data, and the underlying biological pathways related to the discovery of MART-1/Melan-A.

Core Findings and Quantitative Data

The initial studies established that MART-1/Melan-A is a protein expressed in most melanoma cell lines and normal melanocytes.[1][2] Subsequent research has quantified its expression and its recognition by the immune system. The following tables summarize key quantitative data from seminal and subsequent studies.

ParameterFindingReference
Expression in Melanoma Expressed in the majority of melanoma cell lines and fresh tumor samples.Kawakami et al., 1994; Coulie et al., 1994
Expression in Normal Tissues Expression restricted to melanocytes and retina.Kawakami et al., 1994
Molecular Weight Approximately 20-22 kDa protein.Chen et al., 1996
Immunogenic Peptides The nonapeptide AAGIGILTV (residues 27-35) and the decapeptide EAAGIGILTV (residues 26-35) are the primary epitopes recognized by HLA-A*02:01-restricted T-cells.
Frequency of MART-1-Specific T-cells in TILs Can range from 0.22% to 1.8% of CD8+ T-cells in melanoma-infiltrated lymph nodes.Romero et al., 2002

Table 1: Summary of Key Characteristics of MART-1/Melan-A. This table provides an overview of the fundamental properties of the MART-1/Melan-A antigen as established in the initial discovery and subsequent characterization studies.

AssayPeptideConcentration for T-cell RecognitionReference
Chromium Release AssayAAGIGILTVLysis of target cells observed at concentrations as low as 10⁻⁸ M.
IFN-γ Release AssayAAGIGILTVSignificant IFN-γ release from T-cells upon stimulation with peptide-pulsed target cells.
Peptide Binding AssayELAGIGILTV (analog)Improved binding to HLA-A*02:01 compared to the native peptide.

Table 2: Quantitative Data from T-cell Recognition Assays. This table summarizes the concentrations of MART-1/Melan-A peptides that elicit responses in various T-cell functional assays, highlighting the potency of these epitopes.

Experimental Protocols: A Detailed Look into the Discovery

The identification of MART-1/Melan-A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that led to its discovery.

Generation of Tumor-Infiltrating Lymphocytes (TIL)

Tumor-infiltrating lymphocytes with specific reactivity against melanoma cells were essential for the identification of MART-1/Melan-A.

  • Source: Freshly resected melanoma tumors.

  • Protocol:

    • Tumor tissue was minced into small fragments (1-2 mm³).

    • Fragments were placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 6000 IU/ml of Interleukin-2 (IL-2).

    • Cultures were incubated at 37°C in a 5% CO₂ incubator.

    • TIL cultures were expanded over several weeks, with fresh medium and IL-2 being added as needed.

    • T-cell reactivity was periodically assessed against autologous and allogeneic melanoma cell lines.

cDNA Library Construction and Screening

The gene encoding the antigen recognized by the reactive T-cells was identified through cDNA expression cloning.

  • Source of mRNA: A melanoma cell line showing strong recognition by the established TIL cultures.

  • Protocol:

    • Total RNA was extracted from the melanoma cell line using standard methods (e.g., guanidinium isothiocyanate-cesium chloride gradient centrifugation).

    • Poly(A)⁺ RNA (mRNA) was isolated using oligo(dT)-cellulose chromatography.

    • A cDNA library was constructed from the purified mRNA using a plasmid vector suitable for expression in mammalian cells (e.g., pcDNA1/Amp). The cDNA was directionally cloned to ensure proper orientation for expression.

    • The cDNA library was transfected into a non-melanoma, HLA-A2 positive cell line (e.g., COS-7 cells) that was not recognized by the TIL.

    • Transfected cells were then co-cultured with the melanoma-specific TIL.

    • The recognition of transfected cells by the TIL was assessed by measuring the release of cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Interferon-gamma (IFN-γ), into the culture supernatant using an ELISA.

    • Pools of cDNA clones that resulted in T-cell recognition were progressively subdivided and re-tested until a single cDNA clone responsible for the antigen expression was isolated.

T-cell Recognition Assays

To confirm the specificity of the T-cell response to the identified antigen, various assays were employed.

  • Chromium-51 Release Assay (Cytotoxicity Assay): This classic assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

    • Target cells (e.g., peptide-pulsed T2 cells or melanoma cells) were labeled with radioactive Chromium-51 (⁵¹Cr).

    • Labeled target cells were incubated with effector T-cells at various effector-to-target (E:T) ratios for 4-6 hours.

    • During incubation, CTLs recognizing their target antigen on the cell surface would lyse the target cells, releasing ⁵¹Cr into the supernatant.

    • The amount of ⁵¹Cr in the supernatant was measured using a gamma counter.

    • The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

  • Interferon-gamma (IFN-γ) Release Assay: This assay measures the activation of T-cells by quantifying the secretion of the cytokine IFN-γ.

    • T-cells were co-cultured with target cells (e.g., melanoma cells or peptide-pulsed antigen-presenting cells).

    • After a 24-hour incubation, the culture supernatant was collected.

    • The concentration of IFN-γ in the supernatant was determined using a standard sandwich ELISA.

Northern Blot Analysis

To determine the tissue distribution of the gene encoding MART-1/Melan-A, Northern blot analysis was performed.

  • Protocol:

    • Total RNA was extracted from a panel of different cell lines (melanoma and non-melanoma) and normal tissues.

    • RNA samples were separated by size using agarose gel electrophoresis.

    • The separated RNA was transferred and cross-linked to a nylon membrane.

    • The membrane was hybridized with a radiolabeled probe derived from the isolated MART-1/Melan-A cDNA clone.

    • The presence and size of the specific mRNA transcript were detected by autoradiography.

Visualizing the Discovery and its Mechanism

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the biological pathway central to the discovery of MART-1/Melan-A.

experimental_workflow cluster_til 1. TIL Generation cluster_cdna 2. cDNA Library Construction & Screening cluster_validation 3. Validation Tumor Melanoma Tumor Fragments Tumor Fragments Tumor->Fragments TIL_Culture TIL Culture (with IL-2) Fragments->TIL_Culture Co_culture Co-culture with TIL TIL_Culture->Co_culture Melanoma_Line Melanoma Cell Line mRNA mRNA Isolation Melanoma_Line->mRNA cDNA_Library cDNA Library (in expression vector) mRNA->cDNA_Library Transfection Transfection into HLA-A2+ non-melanoma cells cDNA_Library->Transfection Transfection->Co_culture Screening Cytokine Release Assay (ELISA) Co_culture->Screening Positive_Clone Isolation of Positive cDNA Clone (MART-1/Melan-A) Screening->Positive_Clone Cytotoxicity Chromium Release Assay Positive_Clone->Cytotoxicity IFN_Assay IFN-γ Release Assay Positive_Clone->IFN_Assay Northern_Blot Northern Blot Analysis Positive_Clone->Northern_Blot

Figure 1: Experimental Workflow for the Discovery of MART-1/Melan-A. This diagram outlines the key experimental stages, from the generation of tumor-infiltrating lymphocytes to the isolation and validation of the MART-1/Melan-A gene.

mhc_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface MART1_Protein MART-1/Melan-A Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation Peptides MART-1 Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC MHC Class I (HLA-A2) Peptides->MHC Loading TAP->MHC Peptide_MHC Peptide-MHC Complex Presented_Complex Presented Peptide-MHC Complex Peptide_MHC->Presented_Complex Transport to Surface TCR T-cell Receptor (TCR) on CD8+ T-cell Presented_Complex->TCR Recognition T_cell_activation T-cell Activation & Target Cell Lysis TCR->T_cell_activation Triggers

Figure 2: MHC Class I Presentation of MART-1/Melan-A Peptides. This diagram illustrates the pathway by which MART-1/Melan-A protein is processed and its peptide fragments are presented by MHC class I molecules on the surface of melanoma cells for recognition by cytotoxic T-lymphocytes.

logical_relationship Melanoma Melanoma Cell MART1 MART-1/Melan-A Expression Melanoma->MART1 MHC_Presentation MHC Class I Presentation MART1->MHC_Presentation Recognition TCR-Peptide/MHC Recognition MHC_Presentation->Recognition T_Cell MART-1 Specific CD8+ T-cell T_Cell->Recognition Lysis Tumor Cell Lysis Recognition->Lysis

Figure 3: Logical Relationship of T-cell Recognition of Melanoma. This diagram shows the logical sequence of events, from the expression of MART-1/Melan-A in a melanoma cell to the ultimate destruction of that cell by a specific T-cell.

Conclusion

The concurrent discovery of MART-1/Melan-A by Kawakami and Coulie was a watershed moment in cancer immunology. It provided concrete evidence that the immune system could recognize and target cancer cells through specific antigens. The detailed experimental approaches laid out in their seminal papers not only led to the identification of this crucial antigen but also provided a blueprint for the discovery of other tumor-associated antigens. The quantitative understanding of T-cell responses to MART-1/Melan-A peptides has been instrumental in the design of cancer vaccines and adoptive T-cell therapies. This foundational work continues to inspire and inform the development of next-generation immunotherapies, offering hope for more effective treatments for melanoma and a wide range of other cancers.

References

The Biological Activity of MART-1 (26-35) Peptide with TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of the Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide, a key epitope in cancer immunotherapy research. Particular focus is given to its common formulation with Trifluoroacetic Acid (TFA), a residual counterion from solid-phase peptide synthesis. This document details the peptide's mechanism of action, summarizes quantitative data on its biological activity, provides in-depth experimental protocols, and visualizes key pathways and workflows.

Introduction to MART-1 (26-35) Peptide

The MART-1 protein, also known as Melan-A, is a differentiation antigen expressed in melanocytes and the majority of melanoma tumors.[1] The MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of melanoma cells.[2][3] This peptide-MHC complex is a target for cytotoxic T lymphocytes (CTLs), making it a prime candidate for the development of cancer vaccines and adoptive T-cell therapies.[1]

Synthetic peptides used in research and clinical studies are often supplied as TFA salts. TFA is a strong acid used during solid-phase peptide synthesis for cleavage of the peptide from the resin and in purification by high-performance liquid chromatography (HPLC).[4] While effective for synthesis, residual TFA can remain as a counterion to positively charged amino acid residues and the N-terminus of the peptide.[5] It is crucial for researchers to be aware of the potential for TFA to influence experimental outcomes, as it has been shown to affect cell proliferation and other biological assays.[4][5]

Quantitative Data on Biological Activity

The biological activity of MART-1 (26-35) is primarily assessed by its ability to stimulate MART-1-specific T-cells, leading to cytokine release, proliferation, and cytotoxic activity against target cells. The following tables summarize key quantitative data from various studies. It is important to note that many studies do not explicitly state the counterion used with the peptide; however, given standard synthesis methods, it is often TFA.

Peptide VariantAssayTarget CellsEC50 Value (nM)Reference
Native MART-1 (26-35) (EAAGIGILTV)T-cell RecognitionT2 cells0.25[6]
Analog MART-1 (26-35) A27L (ELAGIGILTV)T-cell RecognitionT2 cells0.01[6]

Table 1: Peptide Concentration for Half-Maximal T-cell Recognition (EC50). The A27L analog exhibits significantly higher potency in T-cell recognition assays.

Peptide VariantAssayTarget CellsIC50 Value (nM)Reference
Native MART-1 (26-35) (EAAGIGILTV)Functional CompetitionTumor Cells20[6]
Analog MART-1 (26-35) A27L (ELAGIGILTV)Functional CompetitionTumor Cells2[6]

Table 2: Peptide Concentration for 50% Inhibition of Tumor Lysis (IC50). The A27L analog is more effective at inhibiting tumor cell lysis by CTLs.

Study CohortAssayPositive Response RateReference
Metastatic Melanoma PatientsIFN-γ ELISpot9/20 patients[7][8]

Table 3: Immunogenicity of MART-1 (26-35, 27L) Peptide Vaccine in Metastatic Melanoma Patients. Vaccination with the analog peptide in combination with adjuvants induced a detectable immune response in a significant portion of patients.

Signaling Pathway of MART-1 (26-35) Induced T-cell Activation

The binding of the MART-1 (26-35) peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC) or a tumor cell to the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of its effector functions. The key steps in this pathway are illustrated below.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck_mem Lck TCR->Lck_mem Activation CD8 CD8 pMHC MART-1/HLA-A2 pMHC->TCR Binding ZAP70 ZAP70 Lck_mem->ZAP70 Phosphorylation LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin Ca2+ release IKK IKK PKC->IKK Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation & Activation Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation NFkB NF-κB IKK->NFkB Activation Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene AP1->Gene NFkB->Gene CFSE_Workflow start Isolate PBMCs or CD8+ T-cells stain Label cells with CFSE start->stain culture Co-culture CFSE-labeled T-cells with peptide-pulsed APCs stain->culture incubate Incubate for 4-5 days culture->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze CFSE dilution to quantify proliferation acquire->analyze Cr51_Workflow start Label target cells with 51Cr pulse Pulse target cells with MART-1 peptide start->pulse coculture Co-culture labeled target cells with effector T-cells pulse->coculture incubate Incubate for 4-6 hours coculture->incubate collect Collect supernatant incubate->collect measure Measure radioactivity in a gamma counter collect->measure

References

Structural Conformation of MART-1 (26-35) Peptide in Complex with MHC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal protein in immunology and cancer research, highly expressed in melanoma cell lines.[1][2] Its peptide fragments are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically the Human Leukocyte Antigen (HLA)-A2 allele, making them targets for cytotoxic T lymphocytes (CTLs). This recognition is a cornerstone of the anti-tumor immune response.[1]

Of particular interest are two overlapping epitopes derived from MART-1: the decamer spanning residues 26-35 (EAAGIGILTV) and the naturally processed nonamer covering residues 27-35 (AAGIGILTV).[3][4][5] While both are recognized by T-cells, structural studies have revealed that they adopt remarkably different conformations within the HLA-A2 binding groove. This structural dichotomy presents a fascinating challenge to our understanding of T-cell receptor (TCR) specificity and has significant implications for the design of peptide-based cancer vaccines and immunotherapies.[3][4]

This guide provides an in-depth technical overview of the structural conformations of MART-1 (26-35) and its variants when complexed with HLA-A2, detailing the experimental protocols used for their characterization and presenting key quantitative data from crystallographic studies.

Core Findings: Dual Conformations of the MART-1 Peptide

X-ray crystallography studies have demonstrated that MART-1 peptides, depending on their length and specific amino acid sequence, bind to the HLA-A2 groove in one of two distinct conformations: bulged or extended .[3][6]

  • Extended Conformation: This is the canonical conformation for many peptides binding to MHC class I. The native MART-1 (27-35) nonamer (sequence: AAGIGILTV) adopts this conformation. A variant with a Leucine substitution at position 2 (P2), ALGIGILTV, also maintains this extended structure.[3][6]

  • Bulged Conformation: In this conformation, the central portion of the peptide backbone arches upwards, away from the floor of the MHC binding groove. The native MART-1 (26-35) decamer (sequence: EAAGIGILTV) adopts this bulged shape. Interestingly, a nonamer variant with a Leucine substitution at the first position (P1), LAGIGILTV, also assumes this bulged conformation, demonstrating that peptide length is not the sole determinant.[3][6]

This structural plasticity is remarkable because T-cell clones have been shown to cross-react with both the bulged decamer and the extended nonamer, challenging the conventional wisdom that TCRs are exquisitely sensitive to a single, fixed peptide-MHC (pMHC) structure.[3][4] This disconnect between structural homology and T-cell recognition underscores the complexity of immune recognition and is a critical consideration for therapeutic design.[3]

Quantitative Data Presentation

The following tables summarize the key peptides studied and the crystallographic data obtained for their complexes with HLA-A2.

Table 1: MART-1 Peptides and Variants
Peptide NameSequenceLengthConformation
MART-1 (26-35)E A A G I G I L T VDecamerBulged
MART-1 (27-35)A A G I G I L T VNonamerExtended
ELA (A27L)E L A G I G I L T VDecamerBulged
LAG (A27L)L A G I G I L T VNonamerBulged
ALG (A28L)A L G I G I L T VNonamerExtended
Table 2: X-ray Data and Refinement Statistics for MART-1/HLA-A2 Complexes
PDB IDComplexResolution (Å)R-work / R-free (%)Space Group
2GT9 MART-1 (26-35) / HLA-A22.3019.9 / 24.9P 1 21 1
2GTZ MART-1 (27-35) A28L / HLA-A21.7017.4 / 21.7P 1 21 1
3QDG MART-1 (26-35) A27L / HLA-A22.6921.8 / 27.8C 1 2 1
4L3E MART-1 (26-35) A27L / HLA-A22.5622.9 / 26.6C 1 2 1

(Data sourced from RCSB PDB and associated publications).[4][7][8][9][10]

Experimental Protocols

The structural determination of pMHC complexes is a multi-step process requiring expertise in peptide synthesis, protein biochemistry, and crystallography.

Peptide Synthesis and Purification

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Loading: The C-terminal amino acid is anchored to a solid support resin (e.g., Wang resin).[11]

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically 20% piperidine in DMF.[11]

  • Coupling: The next Fmoc-protected amino acid is activated (e.g., with HCTU/NMM) and coupled to the free N-terminus of the growing peptide chain.[11]

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified to >95% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12] The identity and purity are confirmed by mass spectrometry.[11]

Protein Expression, Refolding, and Purification

The HLA-A2 heavy chain and the light chain (β2-microglobulin) are expressed separately as inclusion bodies in E. coli. The functional pMHC complex is then formed by in vitro refolding.

Protocol:

  • Expression: The genes for the extracellular domains of HLA-A2 and β2-microglobulin are cloned into expression vectors and transformed into E. coli (e.g., BL21 strain). Protein expression is induced, leading to the formation of insoluble inclusion bodies.

  • Inclusion Body Isolation: Cells are lysed, and the dense inclusion bodies are isolated by centrifugation and washed to remove contaminants.

  • Solubilization: The purified inclusion bodies of the heavy and light chains are solubilized separately in a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl).

  • Refolding: The solubilized heavy chain, light chain, and a molar excess of the synthetic MART-1 peptide are combined by rapid dilution into a large volume of cold refolding buffer. The buffer typically contains agents to facilitate proper disulfide bond formation (e.g., a redox pair like reduced/oxidized glutathione) and protein folding (e.g., L-arginine).

  • Purification: The correctly folded pMHC complex is concentrated and purified from aggregates and excess peptide using size-exclusion and ion-exchange chromatography.

X-ray Crystallography

Protocol:

  • Crystallization: The purified pMHC complex is concentrated to 5-10 mg/mL. Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method, testing hundreds of conditions (precipitants, buffers, salts). For MART-1/HLA-A2 complexes, successful conditions often involve polyethylene glycol (PEG) as the precipitant.[9][13]

  • Crystal Harvesting and Cryo-protection: Single crystals of suitable size and quality are harvested from the drop using a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the drop before freezing.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.[8][9] The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data are processed and scaled.

    • Initial phases are determined using molecular replacement, with a previously solved pMHC structure as a search model.[3][9]

    • An initial model of the MART-1/HLA-A2 complex is built into the resulting electron density map.

    • The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in the final R-work and R-free values.[7]

Visualizations: Workflows and Logical Relationships

Caption: Workflow for pMHC complex production and crystallization.

Structure_Determination_Workflow xtal Harvest Crystal cryo Cryo-cooling xtal->cryo data Synchrotron X-ray Data Collection cryo->data process Data Processing (Indexing, Scaling) data->process phase Phasing (Molecular Replacement) process->phase build Model Building phase->build refine Iterative Refinement build->refine validate Validation & Deposition (PDB) refine->validate

Caption: Workflow for crystallographic structure determination.

T_Cell_Recognition_Logic cluster_peptide MART-1 Peptide Variants cluster_conf Bound Conformation in HLA-A2 p_dec Decamer (26-35) EAAGIGILTV c_bulge Bulged p_dec->c_bulge p_non Nonamer (27-35) AAGIGILTV c_extend Extended p_non->c_extend tcr T-Cell Receptor (TCR) c_bulge->tcr Recognized c_extend->tcr Recognized recog Cross-Reactive T-Cell Recognition tcr->recog

Caption: Logical flow of MART-1 peptide T-cell cross-reactivity.

Conclusion

The structural analysis of the MART-1 (26-35) peptide and its derivatives in complex with HLA-A2 reveals a fascinating example of conformational plasticity within the MHC binding groove. The existence of both "bulged" and "extended" conformations for closely related and immunologically cross-reactive epitopes provides critical insights for the fields of immunology and drug development. It demonstrates that the relationship between pMHC structure and TCR recognition is not always direct and predictable. For professionals engaged in designing peptide vaccines or engineering TCRs for adoptive cell therapies, these findings highlight the necessity of considering peptide dynamics and conformational heterogeneity. A comprehensive understanding of these structural principles is paramount to the successful development of potent and specific cancer immunotherapies.

References

A Technical Guide to the MART-1 (26-35) Peptide: An Immunodominant Epitope in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, a malignancy of melanocytes, has long been recognized as an immunogenic tumor, capable of eliciting spontaneous anti-tumor immune responses. A key player in this process is the Melan-A/MART-1 (Melanoma Antigen Recognized by T-cells 1) protein, a differentiation antigen expressed in normal melanocytes and in the vast majority of melanoma cases.[1] Within this protein, the peptide spanning amino acids 26-35, specifically the decapeptide EAAGIGILTV, has been identified as an immunodominant epitope when presented by the HLA-A*0201 molecule.[1][2] This epitope is a frequent target for cytotoxic T lymphocytes (CTLs) found in the peripheral blood and tumor-infiltrating lymphocytes (TILs) of melanoma patients.[3]

This guide provides a comprehensive technical overview of the MART-1 (26-35) peptide, detailing its role in the anti-melanoma immune response, the underlying molecular pathways, quantitative data from key studies, and detailed experimental protocols relevant to its study and therapeutic application.

The MART-1 (26-35) Epitope and its Variants

The immune system recognizes two primary, naturally processed variants of the MART-1 epitope presented by HLA-A*0201: the decapeptide MART-1 (26-35) (EAAGIGILTV) and the nonapeptide MART-1 (27-35) (AAGIGILTV).[1] While both are recognized, the decapeptide is often more efficiently recognized by specific CTLs.[1][4]

To enhance immunogenicity and improve binding affinity to the HLA-A0201 molecule, several peptide analogues have been developed. A notable modification is the substitution of alanine at position 27 with leucine (A27L), resulting in the peptide ELAGIGILTV.[5][6] This "superagonist" variant exhibits higher binding stability to HLA-A0201 and can elicit more potent T-cell responses, making it a candidate for peptide-based cancer vaccines.[6][7][8]

Data Presentation: Peptide Binding and Recognition

The efficacy of these peptides is fundamentally linked to their ability to bind HLA-A2 and be recognized by T-cell receptors (TCRs). The following tables summarize key quantitative data from comparative studies.

Table 1: Relative HLA-A2 Binding Affinity of MART-1 Peptide Variants

Peptide Sequence Description Relative HLA-A2 Binding Affinity (Compared to Native Nonapeptide) Key Findings
AAGIGILTV Native Nonapeptide (27-35) 1.0 (Baseline) Standard epitope, but suboptimal anchor residue at position 2.[6]
EAAGIGILTV Native Decapeptide (26-35) Lower than nonapeptide More efficiently recognized by many TILs despite lower HLA-A2 binding affinity.[4][6]
ELAGIGILTV Decapeptide Analogue (A27L) ~5-fold higher Enhanced binding stability and superior ability to induce tumor-reactive CTLs in vitro.[2][6]

| LAGIGILTV | Nonapeptide Analogue (A27L) | Not specified | Described as a superagonist capable of inducing CTLs with enhanced functions.[8] |

Table 2: Immunological Responses to MART-1 Peptide Vaccines in Clinical Trials

Trial / Study Peptide Vaccine Adjuvant No. of Patients Key Immunological Outcome
Weber et al.[9][10] MART-1 (27-35) Incomplete Freund's Adjuvant (IFA) 25 13/25 developed a positive skin test response. 12/20 showed an immune response by ELISPOT assay.[9]
Kirkwood et al.[11] MART-1 (26-35, 27L), gp100, Tyrosinase PF-3512676 (TLR9 agonist) + GM-CSF 20 (evaluable) 9/20 had a positive ELISPOT response at day 50 and/or day 90.[11]

| Cormier et al.[12] | MART-1 (27-35) | Incomplete Freund's Adjuvant (IFA) | 18 | Post-vaccination, CTL reactivity against the peptide was significantly enhanced in vitro.[12] |

Antigen Processing and Presentation Pathway

For the MART-1 peptide to be recognized by CTLs, it must be processed and presented on the cell surface by MHC Class I molecules. This is a multi-step intracellular process.

  • Protein Degradation : The full-length MART-1 protein, an endogenous antigen, is degraded into smaller peptide fragments by the proteasome in the cytoplasm.[13][14]

  • Peptide Transport : These fragments are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[13][14][15]

  • MHC-I Assembly and Peptide Loading : Within the ER, newly synthesized HLA-A2 heavy chains and β2-microglobulin assemble. With the help of chaperones like calreticulin, Erp57, and tapasin, the MART-1 peptide is loaded onto the peptide-binding groove of the HLA-A2 molecule.[14][15]

  • Surface Presentation : The stable peptide-MHC-I complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ T-cells.[14]

MCH_Class_I_Pathway MHC Class I Antigen Presentation of MART-1 cluster_surface Cell Surface MART1_protein MART-1 Protein Proteasome Proteasome MART1_protein->Proteasome Degradation Peptides MART-1 Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP pMHC_complex Peptide-HLA-A2 Complex TAP->pMHC_complex Transport & Loading MHC_I HLA-A2 Molecule (Heavy Chain + β2m) MHC_I->pMHC_complex Chaperones Chaperones (Calreticulin, Tapasin) Chaperones->MHC_I Assisted Folding Surface_pMHC Presented Peptide-HLA-A2 pMHC_complex->Surface_pMHC Transport to Surface

MHC Class I pathway for MART-1 peptide presentation.

T-Cell Recognition and Activation

The presentation of the MART-1/HLA-A2 complex on the melanoma cell surface is the critical step for initiating a cytotoxic immune response.

  • TCR Engagement : A CD8+ T-cell with a complementary T-cell receptor (TCR) recognizes and binds to the MART-1/HLA-A2 complex.[16][17] This interaction's affinity is crucial for T-cell activation.[18]

  • Signal Initiation : This binding event triggers a conformational change in the associated CD3 complex, initiating intracellular signaling.[17] Key early events include the activation of Src-family kinases like LCK.[19]

  • Phosphorylation Cascade : LCK phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This creates docking sites for another kinase, ZAP-70, which becomes activated.[19]

  • Downstream Signaling : Activated ZAP-70 phosphorylates adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[19] Phosphorylated LAT recruits other signaling molecules (e.g., PLCγ1, Gads, SLP-76), leading to downstream pathways that result in cytokine production (like IFN-γ), proliferation, and the execution of cytotoxic functions to kill the melanoma cell.[19]

TCR_Signaling_Pathway T-Cell Receptor Signaling Cascade pMHC MART-1/HLA-A2 (on Melanoma Cell) TCR TCR/CD3 Complex (on T-Cell) pMHC->TCR Binding & Recognition LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates ITAMs to recruit & activate LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits & activates Downstream Downstream Pathways (Ca2+ flux, MAPK, NF-κB) PLCG1->Downstream Response T-Cell Response: - Cytokine Release (IFN-γ) - Proliferation - Cytotoxicity Downstream->Response

Simplified TCR signaling upon MART-1 epitope recognition.

Experimental Protocols

The study of MART-1 specific T-cell responses relies on a set of core immunological assays. The following sections provide generalized protocols based on methodologies cited in the literature.

ELISPOT Assay for IFN-γ Secretion

The ELISPOT (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is a primary tool for measuring T-cell responses in vaccine trials.[9][11]

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are co-cultured with target cells presenting the MART-1 peptide. If MART-1 specific T-cells are present, they will be activated and secrete IFN-γ. This cytokine is captured by antibodies coating a PVDF membrane, and a secondary antibody reaction creates a visible "spot" for each T-cell that was activated.

Methodology:

  • Plate Coating : Coat a 96-well PVDF membrane plate with a capture anti-IFN-γ antibody and incubate overnight at 4°C.[1]

  • Blocking : Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) for 1-2 hours.[1]

  • Cell Plating :

    • Prepare effector cells (patient PBMCs) at various concentrations.

    • Prepare target cells. T2 cells, which are TAP-deficient and thus do not present endogenous peptides, are often used.[1] Pulse one set of T2 cells with the MART-1 peptide (e.g., 1-10 µM) and leave another set unpulsed as a negative control.

    • Add effector cells and target cells to the coated wells in duplicate or triplicate.[1]

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for T-cell stimulation and cytokine secretion.

  • Detection :

    • Wash the wells to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash, then add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour.

    • Wash again and add a substrate solution (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.

  • Analysis : Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader. A positive response is defined as a spot count significantly above the negative control wells.[11]

ELISPOT_Workflow ELISPOT Assay Experimental Workflow A 1. Coat Plate (Anti-IFN-γ Ab) B 2. Block Plate A->B C 3. Add Cells (Patient PBMCs + Peptide-pulsed Targets) B->C D 4. Incubate (18-24h, 37°C) C->D E 5. Add Detection Ab (Biotinylated Anti-IFN-γ) D->E F 6. Add Enzyme (Streptavidin-AP) E->F G 7. Add Substrate (BCIP/NBT) F->G H 8. Wash & Read Plate (Count Spots) G->H

Workflow for the IFN-γ ELISPOT assay.
Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay directly measures the killing capacity (cytotoxicity) of CTLs against target cells.

Principle: Target cells (e.g., melanoma cell lines or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr. When CTLs recognize and lyse these target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the degree of cell lysis.[1]

Methodology:

  • Target Cell Labeling : Incubate target cells (1x10⁶ cells) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Washing : Wash the labeled target cells 3-4 times with medium to remove excess, unincorporated ⁵¹Cr.

  • Co-incubation : Plate the labeled target cells in a 96-well round-bottom plate. Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[20]

  • Controls :

    • Spontaneous Release : Target cells incubated with medium alone (measures baseline leakage).

    • Maximum Release : Target cells incubated with a detergent (e.g., Triton X-100) to cause 100% lysis.

  • Incubation : Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection : Centrifuge the plate again. Carefully collect an aliquot of the supernatant from each well.

  • Radioactivity Measurement : Measure the radioactivity (counts per minute, CPM) of the supernatants using a gamma counter.

  • Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

The synthesis of MART-1 peptides and their analogues for research and clinical use is typically achieved via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[21][22]

Principle: The peptide is built amino acid by amino acid while the C-terminus is anchored to an insoluble resin support. The N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is added.

Methodology:

  • Resin Preparation : Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid (Valine for MART-1).

  • Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a base, typically a solution of 20% piperidine in DMF (dimethylformamide).[21]

  • Washing : Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling : Add the next Fmoc-protected amino acid to the reaction vessel along with coupling reagents (e.g., HCTU, DIC) and a base (e.g., NMM).[21] Allow the reaction to proceed for 1-2 hours to form the peptide bond.

  • Washing : Wash the resin again with DMF to remove excess reagents.

  • Repeat Cycle : Repeat steps 2-5 for each amino acid in the peptide sequence (T-L-I-G-I-G-A-A-E).

  • Cleavage and Deprotection : Once the full peptide is synthesized, cleave it from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers (e.g., TIS, water).[22]

  • Purification and Analysis : Precipitate the crude peptide with cold ether.[22] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry and analytical HPLC.[23]

Conclusion

The MART-1 (26-35) peptide is a cornerstone of melanoma immunotherapy research. Its identification as an immunodominant epitope has paved the way for the development of peptide vaccines, engineered T-cell therapies, and powerful diagnostic tools to monitor anti-tumor immunity. The ability to enhance its immunogenicity through amino acid substitutions, such as the A27L modification, highlights the potential for rational antigen design to create more effective cancer therapeutics.[5][6] A thorough understanding of the molecular pathways of its presentation and recognition, combined with robust experimental protocols for its study, is essential for professionals working to translate this knowledge into clinical benefit for patients with melanoma.

References

The MART-1/Melan-A Protein and Its T-Cell Epitopes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key melanocytic differentiation antigen that has garnered significant attention in the field of cancer immunotherapy.[1][2][3][4][5] Expressed on normal melanocytes and a high percentage of melanomas, MART-1 serves as a critical target for the immune system, particularly for cytotoxic T-lymphocytes (CTLs).[5][6][7] This technical guide provides an in-depth overview of the MART-1 protein, its T-cell epitopes, and the methodologies used to study the corresponding T-cell responses, tailored for researchers, scientists, and professionals in drug development.

MART-1 Protein: Structure, Function, and Cellular Localization

The MART-1 protein is a putative 13-18 kDa transmembrane protein composed of 118 amino acids.[1][2] It possesses a single transmembrane domain and is primarily localized within the endoplasmic reticulum, Golgi apparatus, and melanosomes of melanocytes.[8][9][10] Functionally, MART-1 plays a crucial role in melanosome biogenesis. It forms a complex with the melanosomal matrix protein PMEL17 (also known as gp100) and is essential for its expression, stability, trafficking, and processing, which are critical steps in the maturation of melanosomes.[11]

T-Cell Epitopes of MART-1

The immunogenicity of MART-1 is primarily attributed to specific peptide fragments, known as epitopes, that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of melanoma cells. These peptide-MHC complexes can be recognized by T-cells, initiating an anti-tumor immune response.

MHC Class I-Restricted Epitopes

The most well-characterized MART-1 epitopes are presented by the HLA-A*02:01 allele and are recognized by CD8+ cytotoxic T-lymphocytes.[12][13] These epitopes are central to many cancer vaccine and adoptive T-cell therapy strategies.

Epitope SequenceAmino Acid PositionLengthHLA RestrictionNotes
AAGIGILTV27-359-merHLA-A02:01An immunodominant nonameric epitope.[5][12][14]
EAAGIGILTV26-3510-merHLA-A02:01A decameric variant also recognized by T-cells.[12][15][16]
ELAGIGILTV26-35 (A27L)10-merHLA-A02:01An analog peptide with a leucine substitution at position 27, designed to enhance binding to HLA-A02:01 and increase immunogenicity.[5][15]
MART-1(51-61)51-6111-merHLA-Cw*0701A less common epitope presented by a different HLA allele.[6]
MHC Class II-Restricted Epitopes

In addition to CD8+ T-cell epitopes, several MART-1 epitopes recognized by CD4+ T-helper cells have been identified. These are crucial for a comprehensive and sustained anti-tumor immune response.

Epitope SequenceAmino Acid PositionHLA Restriction
Melan-A(27-40)27-40HLA-DRB10101, HLA-DRB10102
Melan-A(25-36)25-36HLA-DQB10602, HLA-DRB10301
Melan-A(51-73)51-73HLA-DRB1*0401

T-Cell Receptor (TCR) Recognition of MART-1 Epitopes

The specificity of the T-cell response to MART-1 epitopes is determined by the T-cell receptor (TCR). Studies have characterized the TCRs of several MART-1-specific T-cell clones, revealing diversity in the Vα and Vβ chain usage, indicating that the immune system can generate multiple TCRs to recognize the same epitope.[17]

T-Cell CloneRecognized EpitopeTCR Vβ ChainTCR Vα Chain
A42MART-1 (HLA-A2.1)Vβ7Vα21
1E2MART-1 (HLA-A2.1)Vβ3Vα25
DMF4MART-1 (nonamer & decamer)--
DMF5MART-1 (nonamer & decamer)--

Note: Specific Vα and Vβ chain details for DMF4 and DMF5 are not provided in the initial search results but they are noted to be distinct from each other.[12]

Signaling Pathways in MART-1 Specific T-Cell Activation

Upon recognition of the MART-1 peptide-MHC complex by the TCR, a cascade of intracellular signaling events is initiated within the T-cell, leading to its activation, proliferation, and effector functions.

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD8 CD8 pMHC MART-1/HLA-A2 pMHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK (Erk, JNK, p38) LAT->MAPK SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene AP1 AP-1 MAPK->AP1 AP1->Gene

Caption: TCR signaling cascade upon MART-1 epitope recognition.

Experimental Protocols for Characterizing MART-1 Specific T-Cell Responses

A variety of in vitro assays are employed to identify and characterize T-cell responses to MART-1 epitopes.

T-Cell Epitope Mapping

This process involves identifying the specific peptide sequences within the MART-1 protein that are recognized by T-cells.

Epitope_Mapping cluster_workflow Epitope Mapping Workflow start Synthesize overlapping peptides from MART-1 pulse Pulse peptides onto antigen-presenting cells (e.g., T2 cells) start->pulse coculture Co-culture with MART-1 specific T-cells pulse->coculture assay Measure T-cell response (e.g., IFN-γ release, cytotoxicity) coculture->assay identify Identify peptides that elicit a strong response assay->identify

Caption: Workflow for T-cell epitope mapping.

Methodology:

  • Peptide Synthesis: Overlapping short peptides (e.g., 9-15 amino acids) spanning the entire MART-1 protein sequence are chemically synthesized.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as T2 cells which are deficient in TAP and thus rely on exogenous peptide loading for MHC class I presentation, are incubated with individual peptides.

  • Co-culture: The peptide-pulsed APCs are then co-cultured with T-cells isolated from a melanoma patient (e.g., tumor-infiltrating lymphocytes or peripheral blood mononuclear cells).

  • Response Measurement: T-cell activation is measured by assays such as IFN-γ ELISpot (Enzyme-Linked Immunospot) or intracellular cytokine staining (ICS) for cytokine production, or a chromium-51 release assay for cytotoxicity.

  • Epitope Identification: Peptides that consistently elicit a strong T-cell response are identified as epitopes.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of MART-1 specific CTLs to kill target cells presenting the MART-1 epitope.

Methodology:

  • Target Cell Labeling: Melanoma cell lines (target cells) that express MART-1 and the appropriate HLA allele are labeled with radioactive chromium-51 (⁵¹Cr).

  • Co-incubation: The labeled target cells are incubated with MART-1 specific CTLs (effector cells) at various effector-to-target ratios.

  • Chromium Release: If the CTLs recognize and kill the target cells, the cells lyse and release ⁵¹Cr into the culture supernatant.

  • Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the T-cells.

Peptide-MHC Tetramer Staining

This technique is used to directly visualize and quantify antigen-specific T-cells.

Methodology:

  • Tetramer Production: Recombinant peptide-MHC complexes are generated, consisting of four identical peptide-MHC molecules bound to a fluorescently labeled streptavidin molecule.

  • Cell Staining: A sample of T-cells is incubated with the peptide-MHC tetramer.

  • Flow Cytometry: The cells are then analyzed by flow cytometry. T-cells with TCRs that specifically bind to the peptide-MHC complex will be labeled with the fluorescent tag and can be counted.

Functional Avidity of MART-1 Specific T-Cells

Functional avidity refers to the concentration of a peptide epitope required to elicit a half-maximal response from a T-cell. It is a critical determinant of the efficacy of an anti-tumor T-cell response.[18] High-avidity T-cells, which can be activated by low concentrations of the MART-1 epitope, are generally considered to be more effective at killing tumor cells.[19] However, some studies suggest that low-avidity T-cells may also play a role in the overall immune response and may be less susceptible to activation-induced cell death.[18][19] The functional avidity of MART-1 specific T-cells can be assessed by titrating the concentration of the MART-1 peptide in T-cell activation assays and determining the EC50 value.

Conclusion

The MART-1 protein and its T-cell epitopes represent a cornerstone of melanoma immunotherapy research. A thorough understanding of the molecular and cellular interactions involved in the T-cell response to MART-1 is essential for the development of more effective cancer vaccines and adoptive T-cell therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to advance the field of cancer immunology.

References

Methodological & Application

Application Notes and Protocols for Stimulating T-cells with MART-1 (26-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in most melanoma cell lines and fresh tumor samples.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[1][4] As such, the MART-1 (26-35) peptide is a critical tool for researchers studying melanoma immunology, developing cancer vaccines, and evaluating the efficacy of T-cell-based immunotherapies.[3][5][6]

These application notes provide detailed protocols for the stimulation of MART-1-specific T-cells, focusing on two common and robust methods for assessing T-cell activation: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

MART-1 (26-35) Peptide Variants

Two primary variants of the MART-1 (26-35) peptide are commonly used in research:

Peptide NameSequenceKey Characteristics
Native MART-1 (26-35) EAAGIGILTVThe naturally occurring sequence.[6]
MART-1 (26-35, L27A) ELAGIGILTVAn analog with a Leucine for Alanine substitution at position 27. This modification enhances binding affinity and stability with the HLA-A*0201 molecule, leading to a more potent T-cell response.[5][7]

For initial experiments and robust stimulation, the use of the L27A analog is often recommended.

Experimental Protocols

I. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

A critical first step for in vitro T-cell assays is the isolation of high-quality PBMCs from whole blood.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • Complete RPMI medium (RPMI 1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

Protocol:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI medium and perform a cell count.

  • For optimal results, allow frozen cells to rest for at least one hour after thawing to remove debris before use.[8]

II. T-cell Stimulation for ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[8]

Materials:

  • Human IFN-γ ELISpot kit

  • MART-1 (26-35) peptide (1 mM stock in DMSO)[5][6]

  • PBMCs

  • Complete RPMI medium

  • Positive control (e.g., Phytohemagglutinin (PHA) or CEF peptide pool)

  • Negative control (e.g., DMSO vehicle control or an irrelevant peptide)[1][9]

Protocol:

  • Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with ethanol and coating with a capture antibody overnight.[8]

  • Prepare a working solution of the MART-1 peptide at a final concentration of 1-10 µg/mL in complete RPMI medium.[1]

  • Prepare cell suspensions of PBMCs at a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.

  • Add 50 µL of the peptide working solution to the appropriate wells of the ELISpot plate.[9]

  • Add 100 µL of the PBMC suspension (containing 2.5 x 10^5 cells) to each well.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Develop the ELISpot plate according to the manufacturer's protocol, which involves washing the cells, adding a detection antibody, and then a substrate to visualize the spots.

  • Count the spots, where each spot represents a single IFN-γ secreting T-cell.

Quantitative Data from Literature for ELISpot:

Cell TypeStimulantConcentrationIncubation TimeResult (Spot Forming Units / 10^5 cells)
PBMCsMelan-A (26-35) A27L10 µg/mL20 hoursVariable, dependent on donor HLA-type and prior exposure.[1]
PBMCsFlu-MA (58-66) (Positive Control)10 µg/mL20 hoursStrong response expected in most HLA-A2+ individuals.[1]
PBMCsHIV-1 Pol (476-484) (Negative Control)10 µg/mL20 hoursNo significant spots expected in HIV-negative donors.[1]
III. T-cell Stimulation for Intracellular Cytokine Staining (ICS)

ICS is a powerful technique to identify and quantify cytokine-producing cells within a mixed cell population using flow cytometry.[10][11][12][13]

Materials:

  • MART-1 (26-35) peptide (1 mM stock in DMSO)[5][6]

  • PBMCs

  • Complete RPMI medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[10][11][14]

  • Anti-CD28 antibody (for co-stimulation, optional but recommended)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.[12]

  • Add the MART-1 peptide to a final concentration of 1-10 µM.[2][15] For co-stimulation, add anti-CD28 antibody at 1 µg/mL.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to block cytokine secretion.[10][11]

  • Incubate for an additional 4-6 hours.[13][14]

  • Harvest the cells and wash with FACS buffer.

  • Stain with a fixable viability dye to exclude dead cells from the analysis.

  • Stain for cell surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C.[12]

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.

  • Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.

Quantitative Data from Literature for ICS:

Cell TypeStimulantConcentrationResult (% of CD8+ T-cells positive for cytokine)
CD8+ T-cellsMART-1 (26-35, L27A)10 µM85% of MART-1 activated CD8+ T-cells showed specificity to the MART-1 tetramer.[16]
PBMCs from vaccinated patientsMelan-A/MART-1 (27L)Not specifiedFrequencies of specific CD8+ T-cells after 6 vaccine injections were 0.29 ± 0.26% by multimer staining.[17]

Visualizations

T_Cell_Stimulation_Workflow Experimental Workflow for T-cell Stimulation and Analysis cluster_prep Cell Preparation cluster_stim T-cell Stimulation cluster_analysis Analysis cluster_elispot ELISpot Assay cluster_ics Intracellular Cytokine Staining PBMC_isolation Isolate PBMCs from Whole Blood Stimulation Co-culture PBMCs with MART-1 Peptide PBMC_isolation->Stimulation Peptide_prep Prepare MART-1 Peptide Solution Peptide_prep->Stimulation ELISpot_plate Incubate on Antibody-Coated Plate Stimulation->ELISpot_plate Brefeldin_A Add Protein Transport Inhibitor Stimulation->Brefeldin_A ELISpot_dev Develop and Count Spots ELISpot_plate->ELISpot_dev Surface_stain Stain Surface Markers (CD3, CD8) Brefeldin_A->Surface_stain Fix_perm Fix and Permeabilize Cells Surface_stain->Fix_perm Intra_stain Stain Intracellular Cytokines (IFN-γ) Fix_perm->Intra_stain Flow_cytometry Analyze by Flow Cytometry Intra_stain->Flow_cytometry

Caption: Workflow for T-cell stimulation with MART-1 peptide and subsequent analysis.

TCR_Signaling_Pathway Simplified T-cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Complex Lck Lck Activation TCR->Lck CD8 CD8 Co-receptor CD8->Lck pMHC Peptide-MHC Complex (MART-1/HLA-A2) pMHC->TCR pMHC->CD8 ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg AP1 AP-1 Activation LAT_SLP76->AP1 IP3_DAG IP3 and DAG Production PLCg->IP3_DAG Calcium Calcium Flux IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB Gene_transcription Gene Transcription (e.g., IFN-γ, TNF-α) NFAT->Gene_transcription NFkB->Gene_transcription AP1->Gene_transcription

Caption: TCR signaling upon MART-1 peptide recognition.

References

Application Notes and Protocols for MART-1 (26-35) Peptide in ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This makes it an invaluable tool in immunology research, particularly for monitoring T-cell responses in cancer immunotherapy, vaccine development, and infectious diseases.[1][3] One critical application is the detection of antigen-specific T-cell responses.

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[4][5] A specific peptide fragment of MART-1, spanning amino acids 26-35, is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC).[6][7][8] The immunodominant native sequence is EAAGIGILTV.[7] An analog peptide, with an alanine to leucine substitution at position 27 (ELAGIGILTV), has been shown to exhibit increased immunogenicity due to enhanced binding to the HLA-A*02:01 molecule.[4][7][9] This makes the MART-1 (26-35) peptide a crucial tool for evaluating the efficacy of melanoma vaccines and immunotherapies by measuring the frequency of MART-1-specific, cytokine-producing T cells.[5][10]

These application notes provide a detailed protocol for utilizing the MART-1 (26-35) peptide in an ELISPOT assay to detect and quantify antigen-specific T-cell responses, primarily focusing on Interferon-gamma (IFN-γ) secretion.

Principle of the ELISPOT Assay

The ELISPOT assay is a modification of the ELISA technique designed to capture and visualize the cytokine secreted by individual cells.[2][11] The core principle involves the following steps:

  • Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[2][3]

  • Cell Incubation: Isolated immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are added to the wells along with the MART-1 (26-35) peptide.

  • Stimulation & Cytokine Capture: T cells recognizing the MART-1 peptide presented by antigen-presenting cells (APCs) within the PBMC population become activated and secrete the cytokine. This secreted cytokine is immediately captured by the antibody coated on the membrane in the vicinity of the secreting cell.

  • Detection: After removing the cells, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).

  • Spot Formation: Finally, a substrate is added that is converted by the enzyme into an insoluble colored precipitate. Each spot that forms on the membrane represents a single cytokine-secreting cell.[11]

  • Analysis: The spots are then counted using an automated ELISPOT reader to determine the frequency of antigen-specific T cells.

Experimental Protocols

Materials and Reagents
  • MART-1 (26-35) peptide (e.g., ELAGIGILTV), sterile, high purity

  • Scrambled control peptide (e.g., AIEIAGGLTV)[12]

  • Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-bottom 96-well plates

  • Cryopreserved or fresh human PBMCs from HLA-A2 positive donors

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (as a positive control)

  • CO2 incubator (37°C, 5% CO2)

  • Automated ELISPOT reader

Experimental Workflow

ELISPOT_Workflow cluster_prep Plate Preparation cluster_cells Cell & Peptide Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis p1 Coat plate with capture antibody p2 Wash and block plate p1->p2 a1 Add cells and peptides to wells p2->a1 c1 Thaw/Isolate PBMCs c2 Count and resuspend cells c1->c2 c2->a1 pep1 Reconstitute MART-1 and control peptides pep1->a1 a2 Incubate for 18-24 hours a1->a2 d1 Wash and add detection antibody a2->d1 d2 Add streptavidin-enzyme conjugate d1->d2 d3 Add substrate and develop spots d2->d3 d4 Wash and dry plate d3->d4 d5 Analyze on ELISPOT reader d4->d5

Figure 1: Experimental workflow for the MART-1 ELISPOT assay.
Step-by-Step Protocol

Day 1: Plate Coating and Cell Preparation

  • Plate Coating:

    • Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

    • Add 100 µL of the diluted capture antibody to each well.

    • Seal the plate and incubate overnight at 4°C.

  • Cell Preparation:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing pre-warmed complete RPMI 1640 medium.

    • Centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 2-3 x 10^6 cells/mL in complete medium.

Day 2: ELISPOT Assay

  • Plate Washing and Blocking:

    • Wash the antibody-coated plate 5 times with sterile PBS.

    • Block the plate by adding 200 µL of complete RPMI 1640 medium to each well and incubate for at least 30 minutes at 37°C.

  • Peptide Preparation:

    • Reconstitute the MART-1 (26-35) peptide and the scrambled control peptide in DMSO to create a stock solution (e.g., 1 mM).

    • Further dilute the peptides in complete RPMI 1640 medium to the desired working concentration (typically 1-10 µg/mL).

  • Cell Stimulation:

    • Remove the blocking medium from the plate.

    • Set up the following conditions in triplicate wells:

      • Negative Control: 100 µL of cells + 100 µL of medium.

      • Peptide Stimulated: 100 µL of cells + 100 µL of MART-1 (26-35) peptide solution.

      • Scrambled Control: 100 µL of cells + 100 µL of scrambled peptide solution.

      • Positive Control: 100 µL of cells + 100 µL of PHA or anti-CD3 antibody solution.

    • The final cell concentration should be 2-3 x 10^5 cells/well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Day 3: Spot Development and Analysis

  • Washing and Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween 20 (PBST).

    • Dilute the biotinylated anti-IFN-γ detection antibody in PBST.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

  • Enzyme Conjugate and Substrate:

    • Dilute the streptavidin-enzyme conjugate in PBST.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 3 washes with PBS.

    • Prepare the substrate solution according to the manufacturer's instructions.

    • Add 100 µL of the substrate solution to each well.

    • Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate with deionized water.

  • Drying and Analysis:

    • Allow the plate to dry completely in the dark.

    • Count the spots in each well using an automated ELISPOT reader.

Data Presentation

The results of an ELISPOT assay are typically presented as the number of spot-forming cells (SFCs) per number of plated cells.

Table 1: Example ELISPOT Data for MART-1 (26-35) Peptide Stimulation
ConditionReplicate 1 (SFCs)Replicate 2 (SFCs)Replicate 3 (SFCs)Mean SFCsStandard DeviationSFCs per 10^6 PBMCs
Negative Control (Medium) 2433115
Scrambled Peptide (10 µg/mL) 5344120
MART-1 (26-35) Peptide (10 µg/mL) 55625858.33.5291.5
Positive Control (PHA) >500>500>500>500N/A>2500

Data is hypothetical and for illustrative purposes only. Cell number per well: 2 x 10^5.

Data Analysis and Interpretation
  • Background Subtraction: The mean number of spots in the negative control wells should be low. A response is generally considered positive if the number of spots in the peptide-stimulated wells is at least twice the number in the negative control wells and also above a certain threshold (e.g., 10 spots).

  • Specificity: The scrambled peptide control should yield a low number of spots, similar to the negative control, demonstrating the specificity of the T-cell response to the MART-1 peptide sequence.

  • Positive Control: The positive control should result in a high number of spots, confirming the viability and functionality of the T cells.

  • Quantification: The frequency of MART-1 specific T cells is calculated as: (Mean SFCs in peptide wells - Mean SFCs in negative control wells) / (Number of cells per well)

Signaling Pathway and Logical Relationships

T-Cell Activation by MART-1 Peptide

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC HLA-A2 MHC_MART1 MHC-Peptide Complex MHC->MHC_MART1 MART1 MART-1 Peptide MART1->MHC TCR T-Cell Receptor (TCR) MHC_MART1->TCR Recognition CD8 CD8 Co-receptor MHC_MART1->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Cytokine IFN-γ Secretion Signaling->Cytokine ELISPOT ELISPOT Spot Cytokine->ELISPOT Captured by Antibody

Figure 2: T-cell recognition of MART-1 peptide and subsequent cytokine secretion.
Logical Relationship of Experimental Controls

Experimental_Controls cluster_Controls Experimental Controls Experiment MART-1 ELISPOT Assay Negative Negative Control (Cells + Medium) Experiment->Negative Establishes baseline 'noise' of the assay Scrambled Specificity Control (Scrambled Peptide) Experiment->Scrambled Ensures response is specific to the MART-1 sequence Positive Viability/Functionality Control (PHA/anti-CD3) Experiment->Positive Confirms cell viability and ability to secrete cytokine

Figure 3: Logical relationship of controls in the MART-1 ELISPOT assay.

Troubleshooting

ProblemPossible CauseSolution
High Background - Contaminated reagents or serum.[13] - Too many cells per well. - Insufficient washing.- Use fresh, sterile reagents. - Optimize cell number. - Ensure thorough washing steps.
No or Weak Spots - Low frequency of responding cells.[14] - Non-viable cells. - Incorrect peptide concentration.- Increase the number of cells per well. - Check cell viability. - Titrate peptide concentration.
Fuzzy or indistinct spots - Plate movement during incubation.[14] - Over-development of the substrate.- Ensure the incubator is not disturbed. - Monitor substrate development and stop the reaction promptly.
Inconsistent replicates - Inaccurate pipetting.[15] - Uneven cell distribution.[15]- Calibrate pipettes. - Mix cell suspension thoroughly before plating.

By following this detailed protocol and considering the provided data interpretation and troubleshooting guidelines, researchers can effectively utilize the MART-1 (26-35) peptide to conduct robust and reliable ELISPOT assays for the assessment of melanoma-specific T-cell immunity.

References

Optimal Concentration of MART-1 (26-35) for In Vitro CTL Expansion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in the majority of melanoma cases. The MART-1 (26-35) peptide, particularly its analogue with a Leucine substitution at position 27 (A27L), is a potent immunogen for stimulating and expanding cytotoxic T lymphocytes (CTLs) in vitro. This document provides detailed application notes and protocols for determining the optimal concentration of the MART-1 (26-35) A27L peptide (ELAGIGILTV) for the successful in vitro expansion of functional, antigen-specific CTLs for research and therapeutic development.

The analogue peptide ELAGIGILTV demonstrates enhanced stability and binding affinity to HLA-A*0201 compared to the native sequence, leading to more efficient recognition by and activation of tumor-reactive CTLs.[1][2] This increased immunogenicity makes it a preferred candidate for developing peptide-based cancer vaccines and for the in vitro generation of CTLs for adoptive cell therapy.[1][2][3]

Data Summary: Peptide Concentration and Functional Outcomes

The optimal concentration of MART-1 (26-35) peptide for CTL expansion is a critical parameter that can influence the yield, phenotype, and function of the resulting T-cell population. The following tables summarize quantitative data from various studies, providing a comparative overview of the peptide concentrations used and their reported outcomes.

Peptide Concentration Application Cell Types Used Key Outcomes Reference
10 µMPulsing of T2 target cells for cytotoxicity assaysT2 cells, MART-1 specific CTLsEffective lysis of peptide-pulsed target cells.[4]
10 µMPre-incubation of stimulator cells for CTL expansionCD8+ T cells, autologous CD8- cells (APCs)Successful expansion of peptide-specific CD8+ T cells.[5]
10 µMELISPOT assay for IFN-γ secretionCD8+ T cells, T2 APCsDetection of antigen-specific IFN-γ response.[6]
0.1 µMCTL expansion using dendritic cellsMonocyte-derived mature dendritic cells, CD8+ T cellsOptimal expansion of multimer+ CD8 T cells with a lower peptide concentration.[7]
10 µM to 10⁻⁶ µMFunctional avidity assayT2 cells, MART-1 specific CTLsMeasurable lysis observed even at peptide concentrations of 10⁻⁵ µM and 10⁻⁶ µM.[4]
10 µM, 10 nM, 10 pM, 10 fMFunctional avidity assay (IFN-γ production)HLA-A2+ JY cells, CD8+ T cellsUsed to assess the functional avidity of expanded CTLs.[8]

Experimental Protocols

Protocol 1: In Vitro Expansion of MART-1 Specific CTLs from PBMCs

This protocol describes a general method for expanding MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A*0201 positive donors.

Materials:

  • MART-1 (26-35), A27L peptide (ELAGIGILTV)

  • PBMCs from an HLA-A*0201 positive donor

  • Complete RPMI 1640 medium (supplemented with 10% human serum, L-glutamine, penicillin-streptomycin)

  • Recombinant human IL-2, IL-7, and IL-15

  • T2 cells (HLA-A*0201+, TAP-deficient) for antigen presentation

  • Ficoll-Paque

  • 96-well round-bottom plates

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Peptide Pulsing of Stimulator Cells:

    • Resuspend T2 cells at 1 x 10⁶ cells/mL in serum-free RPMI 1640.

    • Add MART-1 (26-35) A27L peptide to a final concentration of 10 µM.

    • Incubate for 2 hours at 37°C to allow for peptide loading onto HLA-A*0201 molecules.

    • Wash the peptide-pulsed T2 cells twice with complete RPMI 1640 to remove excess peptide.

    • Irradiate the T2 cells (e.g., 30 Gy) to prevent their proliferation.

  • Co-culture and Stimulation:

    • Co-culture 2 x 10⁵ PBMCs with 1 x 10⁵ peptide-pulsed, irradiated T2 cells in a 96-well round-bottom plate in complete RPMI 1640.

    • On day 2, add IL-2 (e.g., 50 U/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture.

  • Restimulation and Expansion:

    • On day 7, restimulate the cultures with freshly prepared peptide-pulsed, irradiated T2 cells.

    • Continue to supplement the cultures with IL-2 and IL-15 (e.g., 10 ng/mL) every 2-3 days.

  • Monitoring Expansion:

    • After 14-21 days, assess the percentage of MART-1 specific CD8+ T cells using HLA-A*0201/ELAGIGILTV tetramers or pentamers by flow cytometry.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol measures the cytotoxic activity of the expanded MART-1 specific CTLs.

Materials:

  • Expanded MART-1 specific CTLs (effector cells)

  • T2 cells (target cells)

  • MART-1 (26-35), A27L peptide

  • Irrelevant control peptide (e.g., from influenza virus)

  • Chromium-51 (⁵¹Cr)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Preparation:

    • Label T2 cells with ⁵¹Cr for 1-2 hours at 37°C.

    • Wash the labeled T2 cells three times.

    • Pulse the labeled T2 cells with either the MART-1 peptide (10 µM) or the control peptide (10 µM) for 1 hour at 37°C.

  • Cytotoxicity Assay:

    • Plate the peptide-pulsed target cells at 5 x 10³ cells/well in a 96-well V-bottom plate.

    • Add the expanded MART-1 specific CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation and Measurement:

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway: T-Cell Receptor Activation by MART-1 Peptide

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) MHC HLA-A*0201 Peptide MART-1 (26-35) CD8 CD8 MHC->CD8 Co-recognition TCR T-Cell Receptor (TCR) Peptide->TCR Recognition CD3 CD3 complex TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC activation DAG->PKC NFAT NFAT activation Ca->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Proliferation & Differentiation NFAT->Proliferation NFkB NF-κB activation PKC->NFkB AP1 AP-1 activation PKC->AP1 NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation Cytotoxicity Cytotoxicity (Perforin, Granzyme) Proliferation->Cytotoxicity

Caption: TCR signaling cascade upon MART-1 peptide recognition.

Experimental Workflow: In Vitro CTL Expansion

CTL_Expansion_Workflow cluster_Preparation Preparation (Day 0) cluster_Stimulation Initial Stimulation (Day 0) cluster_Expansion Expansion Phase (Day 2-14+) cluster_Analysis Analysis (Day 14-21) PBMC_Isolation Isolate PBMCs from HLA-A*0201+ Donor CoCulture Co-culture PBMCs with Peptide-Pulsed APCs PBMC_Isolation->CoCulture APC_Pulsing Pulse APCs (e.g., T2 cells) with MART-1 Peptide (10 µM) Irradiation Irradiate APCs APC_Pulsing->Irradiation Irradiation->CoCulture Cytokine_Addition Add IL-2 and IL-7 CoCulture->Cytokine_Addition Restimulation Restimulate with fresh Peptide-Pulsed APCs (Day 7) Cytokine_Addition->Restimulation Cytokine_Maintenance Maintain with IL-2 and IL-15 Restimulation->Cytokine_Maintenance Flow_Cytometry Analyze MART-1 specific CTLs by Tetramer Staining Cytokine_Maintenance->Flow_Cytometry Functional_Assay Perform Functional Assays (e.g., Cytotoxicity, Cytokine Release) Flow_Cytometry->Functional_Assay

Caption: Workflow for in vitro expansion of MART-1 CTLs.

Logical Relationship: Peptide Concentration and CTL Response

Concentration_Response cluster_Input Input cluster_Intermediate Intermediate Effects cluster_Output Functional Outcomes Peptide_Concentration MART-1 Peptide Concentration TCR_Occupancy TCR Occupancy & Signaling Strength Peptide_Concentration->TCR_Occupancy CTL_Expansion CTL Expansion (Proliferation) TCR_Occupancy->CTL_Expansion Optimal Range Effector_Function Effector Function (Cytotoxicity, Cytokine Release) TCR_Occupancy->Effector_Function Optimal Range T_Cell_Exhaustion T-Cell Exhaustion (at supra-optimal concentrations) TCR_Occupancy->T_Cell_Exhaustion High Concentration

Caption: Impact of peptide concentration on CTL responses.

References

Application Notes and Protocols for Pulsing Dendritic Cells with MART-1 (26-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the generation of human monocyte-derived dendritic cells (DCs) and their subsequent pulsing with the Melanoma Antigen Recognized by T-cells 1 (MART-1) (26-35) peptide. This process is a critical step in the development of DC-based cancer vaccines and immunotherapies aimed at eliciting a potent anti-tumor T-cell response.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping the adaptive immune response.[1] The process of pulsing DCs with specific tumor-associated antigens, such as the MART-1 (26-35) peptide, allows these cells to present the antigen to T-cells, thereby activating a targeted cytotoxic T-lymphocyte (CTL) response against cancer cells expressing MART-1.[2][3] This methodology is central to the investigation of cancer immunotherapy, vaccine development, and the study of infectious diseases.[4]

The following sections detail the necessary protocols for the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), their maturation, and the procedure for pulsing them with the MART-1 (26-35) peptide.

Experimental Protocols

Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads

  • Ficoll-Paque™ or other density gradient medium

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant Human Interleukin-4 (IL-4)

  • 6-well tissue culture plates

Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs from whole blood or a buffy coat using Ficoll-Paque™ density gradient centrifugation.[5]

    • Enrich for monocytes from the PBMC population using either adherence to plastic, negative selection with an enrichment cocktail, or positive selection with CD14 microbeads.[6][7] Purity of isolated CD14+ monocytes should be assessed via flow cytometry and should typically be >90%.[6]

  • Differentiation of Monocytes into Immature DCs:

    • Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).

    • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.[4]

    • Add recombinant human GM-CSF (e.g., 800 IU/mL) and recombinant human IL-4 (e.g., 500 IU/mL) to the culture medium.[5]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.

    • On day 3, replace half of the culture medium with fresh complete medium containing the same concentrations of GM-CSF and IL-4.[4]

  • Harvesting Immature DCs:

    • On day 5 or 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.

    • Characterize the immature DCs by flow cytometry for the expression of surface markers. Immature DCs are expected to be CD14-negative, CD1a-positive, and have low expression of CD80, CD83, and CD86.[8]

Protocol 2: Pulsing of Dendritic Cells with MART-1 (26-35) Peptide and Maturation

This protocol outlines the procedure for loading immature DCs with the MART-1 peptide and inducing their maturation.

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • MART-1 (26-35) peptide (Sequence: ELAGIGILTV)

  • Complete RPMI 1640 medium

  • Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2))

Procedure:

  • Peptide Pulsing:

    • Resuspend the immature DCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add the MART-1 (26-35) peptide to the cell suspension. The optimal peptide concentration can vary and should be determined empirically, with literature values ranging from 3 µg/mL to 100 µg/mL.[9][10] A common starting concentration is 10 µg/mL.[11]

    • Incubate the cells with the peptide for 1.5 to 4 hours at 37°C in a 5% CO2 incubator.[9]

  • Maturation of Peptide-Pulsed DCs:

    • After the peptide incubation, add the maturation cocktail directly to the culture. A typical maturation cocktail consists of:

      • TNF-α (e.g., 10 ng/mL)

      • IL-1β (e.g., 10 ng/mL)

      • IL-6 (e.g., 15 ng/mL)

      • PGE2 (e.g., 1 µg/mL)[9]

    • Incubate the cells for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Harvesting Mature, Peptide-Pulsed DCs:

    • Harvest the mature, peptide-pulsed DCs.

    • Wash the cells twice with sterile PBS to remove any remaining free peptide and maturation cytokines.

    • The cells are now ready for use in downstream applications, such as T-cell co-culture assays or as a cellular vaccine.[2]

  • Characterization of Mature DCs:

    • Assess the maturation status of the DCs by flow cytometry. Mature DCs are expected to show high expression of CD80, CD83, CD86, and HLA-DR, and low to negative expression of CD14.[12][13]

Data Presentation

Table 1: Quantitative Parameters for Dendritic Cell Generation and Pulsing

ParameterRecommended Range/ValueReference(s)
Monocyte Isolation
CD14+ Purity>90%[6]
DC Differentiation
Seeding Density1 x 10^6 cells/mL[4]
GM-CSF Concentration800 - 1000 IU/mL[5][9]
IL-4 Concentration500 - 1000 IU/mL[5][9]
Differentiation Time5 - 7 days[4][5]
Peptide Pulsing
Cell Density1 - 2 x 10^6 cells/mL[14]
MART-1 Peptide Concentration3 - 100 µg/mL[9][10]
Incubation Time1.5 - 4 hours[9]
DC Maturation
TNF-α Concentration10 ng/mL[9]
IL-1β Concentration10 ng/mL[9]
IL-6 Concentration15 ng/mL[9]
PGE2 Concentration1 µg/mL[9]
Maturation Time18 - 24 hours[13]

Table 2: Phenotypic Markers for Dendritic Cell Characterization

MarkerImmature DCsMature DCsFunctionReference(s)
CD14NegativeNegativeMonocyte marker[4][8]
CD1aPositiveVariableDC marker[8]
CD80LowHighCo-stimulatory molecule[12][13]
CD83Low/NegativeHighMaturation marker[12][13]
CD86LowHighCo-stimulatory molecule[12][13]
HLA-DRModerateHighAntigen presentation (MHC Class II)[12][13]
CCR7LowHighLymph node homing[13]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_diff DC Differentiation cluster_pulse_mature Peptide Pulsing & Maturation cluster_analysis Analysis & Application PBMC Isolate PBMCs from Whole Blood/Buffy Coat Monocytes Enrich for CD14+ Monocytes PBMC->Monocytes iDC Differentiate into Immature DCs (iDCs) (GM-CSF + IL-4) Monocytes->iDC 5-7 days Pulsing Pulse iDCs with MART-1 (26-35) Peptide iDC->Pulsing 1.5-4 hours Maturation Induce Maturation (Maturation Cocktail) Pulsing->Maturation 18-24 hours mDC Mature, Peptide-Pulsed Dendritic Cells Maturation->mDC QC Quality Control: Flow Cytometry (CD80, CD83, CD86, HLA-DR) mDC->QC Application Downstream Applications (e.g., T-cell co-culture) mDC->Application

Caption: Experimental workflow for generating MART-1 peptide-pulsed dendritic cells.

signaling_pathway cluster_dc Dendritic Cell cluster_tcell T-Cell MART1 MART-1 Peptide MHC1 MHC Class I MART1->MHC1 Loading Peptide_MHC Peptide-MHC I Complex MHC1->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation & Effector Function TCR->Activation CD28->Activation

Caption: Signaling pathway for T-cell activation by a peptide-pulsed dendritic cell.

References

Application Notes and Protocols for Reconstituting and Diluting Lyophilized MART-1 (26-35) TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper reconstitution, dilution, and storage of lyophilized Melanoma-associated antigen recognized by T cells-1 (MART-1) (26-35) peptide containing trifluoroacetic acid (TFA) as a counter-ion. Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its biological activity.

Product Information and Properties

The MART-1 (26-35) peptide is a key epitope in melanoma research, representing amino acids 26-35 of the MART-1 protein (also known as Melan-A)[1][2]. It is commonly used in cancer immunotherapy research to stimulate human MART-1-specific CD8+ T cells[3]. The lyophilized powder is typically supplied as a TFA salt, a byproduct of the solid-phase peptide synthesis and purification process[4][5].

Table 1: Physicochemical Properties of MART-1 (26-35) Peptide

PropertyValueReference
Amino Acid Sequence Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (EAAGIGILTV)[1][6]
Molecular Weight ~943 - 1057 g/mol (Varies with TFA salt content)[6][][8]
Appearance White to off-white lyophilized powder[1][]
Purity Typically >95% (Check Certificate of Analysis)
Counter-ion Trifluoroacetate (TFA)[1]
Solubility Soluble in water and DMSO[1][6][]

Important Considerations for TFA Salt Peptides

Trifluoroacetic acid (TFA) is a strong acid used for cleaving peptides from the synthesis resin and in HPLC purification[4][5]. While free TFA is removed during lyophilization, residual TFA remains as counter-ions bound to the peptide[4].

  • Impact on Biological Assays : TFA can interfere with cellular assays, potentially inhibiting or stimulating cell proliferation, which may lead to experimental variability or erroneous results[4].

  • Recommendation for Sensitive Applications : For in vivo studies or sensitive cell-based assays, it is highly recommended to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride[5][9][10]. Protocols for TFA removal are available and typically involve ion-exchange chromatography or repeated lyophilization from an HCl solution[11][12].

  • Accurate Quantification : The presence of TFA salts can affect the net peptide content by weight[5]. For precise concentration determination, consider peptide quantification methods such as UV absorbance at 280 nm (if Trp or Tyr are present, which is not the case for MART-1), or amino acid analysis.

Storage and Handling

Proper storage is critical to prevent degradation of the peptide.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Lyophilized Powder -20°C1 yearStore desiccated and protected from light.[4][6][9][10]
-80°C2 years[6]
Reconstituted Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]
-80°CUp to 6 months[6]
  • Handling Lyophilized Peptide : Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes[9][10][13]. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Avoiding Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the peptide. It is essential to aliquot the reconstituted stock solution into single-use volumes[3][4].

Experimental Protocols

This protocol describes the steps to dissolve the lyophilized peptide powder to create a concentrated stock solution.

Materials:

  • Lyophilized MART-1 (26-35) TFA peptide vial

  • Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or sterile PBS)

  • Sterile, low-protein-binding polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Equilibrate Vial : Remove the peptide vial from the freezer and allow it to sit at room temperature for 20-30 minutes before opening[13][14].

  • Centrifuge : Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial[14][15].

  • Solvent Selection :

    • Primary Recommendation : Based on its reported solubility, start with sterile, double-distilled water[1].

    • Alternative for Hydrophobicity : Due to the presence of several hydrophobic residues, if solubility in water is limited, use a small amount of sterile DMSO to initially dissolve the peptide. Then, slowly add sterile water or a buffer like PBS to the desired final volume[12][16]. Note : DMSO can be toxic to cells; ensure the final concentration in your assay is non-toxic (typically <0.5%).

  • Reconstitution :

    • Carefully open the vial.

    • Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., add 1 mL of solvent to 1 mg of peptide to make a 1 mg/mL stock solution).

    • Recap the vial and gently vortex or swirl to mix[15]. Avoid vigorous or prolonged shaking to prevent peptide aggregation or denaturation[14].

    • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution[14][17].

  • Visual Inspection : Confirm that the solution is clear and free of any visible particulates[17]. If particulates remain, sonication may help to improve solubility[16].

  • Aliquoting : Dispense the stock solution into single-use, sterile polypropylene tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles[4].

  • Storage : Immediately store the aliquots at -20°C or -80°C as specified in Table 2[6].

This protocol outlines how to prepare working solutions from the concentrated stock.

Materials:

  • Reconstituted MART-1 (26-35) peptide stock solution

  • Appropriate sterile assay buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Methodology:

  • Thaw Stock Solution : Thaw one aliquot of the peptide stock solution completely at room temperature. Keep it on ice once thawed.

  • Calculate Dilutions : Determine the volume of the stock solution and the assay buffer needed to achieve the desired final concentration for your experiment.

  • Perform Dilution :

    • Add the required volume of the assay buffer to a new sterile tube.

    • Add the calculated volume of the peptide stock solution to the buffer.

    • If the stock solution is in an organic solvent like DMSO, add the stock solution to the aqueous buffer dropwise while gently mixing to prevent precipitation[16].

  • Mix Gently : Gently pipette up and down or briefly vortex at a low speed to ensure the working solution is homogeneous.

  • Use Immediately : Use the freshly prepared working solution in your experiments as soon as possible. The stability of peptides in dilute solutions is limited[9][10].

Visualized Workflows

The following diagrams illustrate the key processes described in the protocols.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water, DMSO) centrifuge->add_solvent dissolve Gently Mix/Vortex (15-30 min) add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end End: Stored Stock Solution store->end Ready for Dilution

Caption: Workflow for Reconstituting Lyophilized Peptide.

Dilution_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_use Application start Start: Frozen Aliquot of Stock thaw Thaw Aliquot on Ice start->thaw calc Calculate Dilution Volumes thaw->calc add_buffer Pipette Assay Buffer into New Tube calc->add_buffer add_stock Add Stock Solution to Buffer add_buffer->add_stock mix Mix Gently add_stock->mix use_now Use Immediately in Experiment mix->use_now end End: Working Solution Ready use_now->end

References

MART-1 (26-35) Peptide: Solubility, Application Notes, and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the MART-1 (26-35) peptide, a key reagent in melanoma and cancer immunotherapy research. The focus is on its solubility characteristics in Dimethyl Sulfoxide (DMSO) versus water, and its application in T-cell based assays.

Introduction

The MART-1 (Melanoma Antigen Recognized by T-cells 1) (26-35) peptide, with the amino acid sequence EAAGIGILTV, is an immunodominant epitope presented by HLA-A2 molecules on the surface of melanoma cells.[1][2] It is a crucial tool for researchers studying T-cell recognition of tumor antigens and developing novel immunotherapies.[3] Proper handling and dissolution of this peptide are critical for obtaining reliable and reproducible experimental results. This document outlines the solubility properties of the MART-1 (26-35) peptide and provides detailed protocols for its reconstitution and use.

Solubility Data

The solubility of the MART-1 (26-35) peptide is a critical factor for its use in various experimental settings. While the peptide is soluble in both DMSO and water, its hydrophobic nature influences the optimal solvent choice for achieving desired concentrations and ensuring stability.[4][5] For many biological applications, a common practice is to first dissolve hydrophobic peptides in a small amount of an organic solvent like DMSO and then dilute the solution with an aqueous buffer.[5][6]

SolventReported ConcentrationObservationsCitations
DMSO ≥ 100 mg/mL (94.60 mM)Can be formulated as a 1 mM solution. Hygroscopic DMSO can impact solubility; using a fresh aliquot is recommended.[7][8]
Water 5 mg/mL (4.73 mM)May require sonication to fully dissolve.[7]
50% DMSO in Water 1 mg/mL and 20 mg/mLUsed for reconstituting short and long versions of MART-1 peptides, respectively, for T-cell stimulation assays.[5]
Phosphate-Buffered Saline (PBS) 1.5 mg/mLFor insoluble peptides, initial dissolution in a small amount of DMSO is recommended before adding PBS.[6]

Experimental Protocols

Protocol 1: Reconstitution of MART-1 (26-35) Peptide for In Vitro T-Cell Assays

This protocol is suitable for preparing the MART-1 (26-35) peptide for use in T-cell stimulation assays, such as ELISpot and intracellular cytokine staining.

Materials:

  • Lyophilized MART-1 (26-35) peptide

  • Sterile, anhydrous DMSO

  • Sterile cell culture medium (e.g., RPMI-1640)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a precise volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL or 1 mM).[8] Gently vortex or pipette up and down to ensure the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Working Solution Preparation: Further dilute the DMSO stock solution with sterile cell culture medium to the final desired working concentration (e.g., 1-10 µg/mL). It is recommended to add the peptide stock solution to the medium while vortexing to prevent precipitation.

  • Storage: Aliquot the high-concentration stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[8]

Protocol 2: Preparation of MART-1 (26-35) Peptide for In Vivo Studies

This protocol describes a general method for preparing the MART-1 (26-35) peptide for administration in animal models.

Materials:

  • Lyophilized MART-1 (26-35) peptide

  • Sterile, anhydrous DMSO

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 6.8

  • Sterile, low-protein binding, non-pyrogenic 0.22 µm syringe filter

Procedure:

  • Initial Dissolution: If the peptide is not readily soluble in PBS, first dissolve the lyophilized peptide in a minimal volume of sterile DMSO.[6]

  • Dilution with PBS: Slowly add sterile, pyrogen-free PBS (pH 6.8) to the DMSO-peptide solution to reach the desired final concentration (e.g., 1.5 mg/mL).[6] Mix gently by inversion.

  • Sterilization: Pass the peptide solution through a sterile, low-protein binding, non-pyrogenic 0.22 µm syringe filter to ensure sterility.[6]

  • Storage: Use the prepared peptide solution immediately or store in aliquots at -80°C.

Application Notes

The primary application of the MART-1 (26-35) peptide is in the field of cancer immunology, specifically for the study of melanoma. It is widely used to:

  • Stimulate and expand MART-1-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of melanoma patients or healthy donors. [8]

  • As a positive control in T-cell functional assays , such as ELISpot, intracellular cytokine staining, and cytotoxicity assays.

  • In the development and testing of cancer vaccines and adoptive T-cell therapies. [9]

  • To pulse dendritic cells (DCs) or other antigen-presenting cells (APCs) for in vitro T-cell activation or for use as cellular vaccines.

Signaling Pathways and Experimental Workflows

The recognition of the MART-1 (26-35) peptide presented by MHC class I molecules on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR recognition MART1 MART-1 (26-35) peptide MART1->MHC binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits PLCG1 PLCγ1 LAT->PLCG1 recruits DAG DAG PLCG1->DAG produces IP3 IP3 PLCG1->IP3 produces PKC PKCθ DAG->PKC activates Ca Ca²⁺ release IP3->Ca induces NFkB NF-κB PKC->NFkB activates Activation T-Cell Activation (Cytokine production, Proliferation) NFkB->Activation NFAT NFAT Ca->NFAT activates NFAT->Activation

Caption: TCR signaling cascade upon MART-1 peptide recognition.

The following workflow outlines the key steps in a typical T-cell stimulation experiment using the MART-1 (26-35) peptide.

T_Cell_Stimulation_Workflow cluster_Preparation Peptide and Cell Preparation cluster_Stimulation T-Cell Stimulation cluster_Analysis Analysis of T-Cell Response Reconstitute Reconstitute Lyophilized MART-1 (26-35) Peptide Pulse_APC Pulse APCs with MART-1 Peptide Reconstitute->Pulse_APC Isolate_PBMC Isolate PBMCs from Blood Sample Co_culture Co-culture Peptide-pulsed APCs with T-Cells Isolate_PBMC->Co_culture Pulse_APC->Co_culture ELISpot ELISpot Assay (e.g., IFN-γ secretion) Co_culture->ELISpot ICS Intracellular Cytokine Staining (e.g., IFN-γ, TNF-α) Co_culture->ICS Cytotoxicity Cytotoxicity Assay (e.g., against melanoma cells) Co_culture->Cytotoxicity

Caption: Experimental workflow for T-cell stimulation assays.

References

Application Notes and Protocols for Generating MART-1 Specific T-cells from Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen overexpressed in melanoma and other cancers. The generation of MART-1 specific T-cells is a cornerstone of research in adoptive cell therapy (ACT), a promising avenue for cancer immunotherapy. These application notes provide detailed protocols for the in vitro generation, expansion, and characterization of functional, MART-1 specific cytotoxic T-lymphocytes (CTLs) from human Peripheral Blood Mononuclear Cells (PBMCs). The described methods are essential for pre-clinical research, the development of novel immunotherapies, and the quality control of cellular products.

Core Methodologies for Generating MART-1 Specific T-cells

Several robust methods exist for the generation of MART-1 specific T-cells from PBMCs. The choice of method often depends on the desired scale, purity, and functional characteristics of the final T-cell product. The primary approaches include stimulation with peptide-pulsed antigen-presenting cells (APCs), such as dendritic cells (DCs), the use of artificial APCs (aAPCs), or direct peptide stimulation.

Data Presentation: Comparison of T-cell Generation Methods

The following tables summarize quantitative data from various methods to provide a comparative overview of their efficiency and the characteristics of the resulting T-cell populations.

Table 1: Expansion and Purity of MART-1 Specific T-cells

MethodStarting PopulationFold Expansion of MART-1 Specific T-cellsPurity of MART-1 Specific T-cells (% of CD8+)Duration (days)Reference
Peptide-Pulsed Dendritic CellsCD8+ T-cellsVariable, can be significantCan be highly enriched21+[1][2]
Artificial APCs (NIH/3T3-based)Total T-lymphocytesSignificant, enables large-scale productionHigh purity achievable with sorting21-35
Nanoparticle-based aAPCsCD8+ T-cellsUp to 1000-foldHigh14[3]
Direct Peptide Stimulation with CytokinesCD8+ T-cells from PBMCsLarge expansions reportedVariable, depends on donor14

Table 2: Functional Characteristics of Generated MART-1 Specific T-cells

MethodCytokine Secretion (e.g., IFN-γ, TNF-α)Cytotoxicity against MART-1+ targetsPhenotype of Expanded T-cellsReference
Peptide-Pulsed Dendritic CellsHighPotent and specific lysisEffector and memory phenotypes[1][4]
Artificial APCs (NIH/3T3-based)HighHighly cytotoxicEffector memory, central memory, and stem cell-like memory
Nanoparticle-based aAPCsPolyfunctional (IL-2, IFN-γ, TNF-α)High avidity and potent lytic functionPredominantly stem cell memory[3]
Direct Peptide Stimulation with CytokinesHighSpecific lysis of MART-1+ melanoma cellsDifferentiated effector phenotypes

Experimental Protocols

Protocol 1: Generation of MART-1 Specific T-cells using Peptide-Pulsed Dendritic Cells

This protocol describes the generation of autologous monocyte-derived DCs and their use to stimulate MART-1 specific T-cells.

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Human GM-CSF and IL-4

  • MART-1 peptides (e.g., AAGIGILTV, ELAGIGILTV)[1][5]

  • Human IL-2, IL-7, IL-15, IL-21[3]

  • CD8+ T-cell isolation kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor or patient blood by Ficoll-Paque density gradient centrifugation.

  • Monocyte Adherence: Plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C. Non-adherent cells (lymphocytes) are collected and cryopreserved or used for T-cell isolation.

  • DC Generation: Culture the adherent monocytes in RPMI-1640 with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.

  • DC Maturation and Peptide Pulsing: On day 5 or 6, mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). On day 7, pulse the mature DCs with a MART-1 peptide (10 µM) for 2 hours at 37°C.[3]

  • T-cell Co-culture: Isolate CD8+ T-cells from the non-adherent fraction using a magnetic bead-based isolation kit. Co-culture the purified CD8+ T-cells with the peptide-pulsed DCs at a ratio of 10:1 (T-cell:DC).

  • Expansion Phase: Supplement the co-culture with a cytokine cocktail. A common combination includes IL-2 (20 IU/mL), IL-7 (10 ng/mL), IL-15 (10 ng/mL), and IL-21 (20 ng/mL).[3]

  • Re-stimulation: Re-stimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed DCs and continue to supplement with cytokines.

  • Monitoring and Characterization: At various time points, assess the percentage of MART-1 specific T-cells using MART-1/HLA-A2 tetramer staining and flow cytometry. Functional assays such as IFN-γ ELISPOT or intracellular cytokine staining, and chromium release assays can be performed to evaluate specificity and cytotoxicity.[2][3]

Protocol 2: Expansion of MART-1 Specific T-cells using Artificial Antigen-Presenting Cells (aAPCs)

This protocol utilizes engineered cells that express the necessary signals for T-cell activation.

Materials:

  • Irradiated NIH/3T3-based aAPCs expressing HLA-A*0201, CD54, CD58, CD80, and a MART-1 analogue peptide.[6]

  • Total T-lymphocyte isolation kit

  • RPMI-1640 medium with 10% FBS

  • Human IL-2

  • MART-1 specific T-cell purification kit (e.g., pentamer-based magnetic sorting)

Procedure:

  • T-cell Isolation: Isolate total T-lymphocytes from PBMCs with a purity of >95% using a magnetic bead-based kit.[6]

  • Initial Stimulation: Co-culture the isolated T-lymphocytes with irradiated aAPCs at a suitable ratio (e.g., 2:1 T-cell:aAPC) in complete RPMI-1640 medium.[6]

  • Expansion and Monitoring: Culture the cells for 21 days. Monitor the expansion of MART-1 specific CD8+ T-cells using MART-1 pentamer staining and flow cytometry.[6]

  • Purification of MART-1 Specific T-cells: On day 21, purify the MART-1 specific CTLs using magnetic sorting based on pentamer binding.[6]

  • Secondary Expansion: Co-culture the purified MART-1 CTLs with fresh irradiated aAPCs to further expand the population until day 35, supplementing with IL-2 as needed.[6]

  • Functional Analysis: Assess the cytotoxicity of the expanded CTLs against HLA-A2+ MART-1+ tumor cells using a chromium release assay.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stimulation Stimulation & Expansion cluster_analysis Analysis PBMC_isolation PBMC Isolation (Ficoll Gradient) T_cell_purification T-cell Purification (e.g., CD8+ selection) PBMC_isolation->T_cell_purification Co_culture Co-culture with T-cells T_cell_purification->Co_culture Peptide_pulsing Antigen Presentation (Peptide-pulsed DCs or aAPCs) Peptide_pulsing->Co_culture Cytokine_addition Cytokine Cocktail Addition (IL-2, IL-7, IL-15, etc.) Co_culture->Cytokine_addition Restimulation Periodic Re-stimulation Cytokine_addition->Restimulation Purity_assessment Purity Assessment (Tetramer Staining) Restimulation->Purity_assessment Functional_assay Functional Assays (ELISPOT, Cytotoxicity) Purity_assessment->Functional_assay

Caption: Experimental workflow for generating MART-1 specific T-cells.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-cell MHC_peptide MHC-I + MART-1 Peptide TCR T-cell Receptor (TCR) MHC_peptide->TCR Signal 1 Costim Co-stimulatory Molecules (CD80/86) CD28 CD28 Costim->CD28 Signal 2 Activation T-cell Activation TCR->Activation CD28->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Effector Effector Function (Cytotoxicity, Cytokine Release) Proliferation->Effector

Caption: T-cell activation signaling pathway.

Conclusion

The generation of MART-1 specific T-cells from human PBMCs is a critical process for advancing cancer immunotherapy. The protocols outlined, leveraging either peptide-pulsed dendritic cells or artificial antigen-presenting cells, provide reproducible methods for producing highly functional, tumor-specific T-cells. The choice of methodology can be tailored to specific research or developmental needs, with considerations for scale, desired T-cell phenotype, and available resources. Careful characterization of the final T-cell product is paramount to ensure specificity, potency, and safety for downstream applications.

References

Application Notes and Protocols: Utilizing MART-1 (26-35) Peptide as a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma tumors. The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 major histocompatibility complex (MHC). This specific recognition makes the MART-1 (26-35) peptide an invaluable tool in immunology and cancer research, particularly as a positive control for in vitro cytotoxicity assays.

These application notes provide detailed protocols for utilizing the MART-1 (26-35) peptide as a positive control in various cytotoxicity assays, guidance on data interpretation, and visual representations of the underlying biological pathways and experimental workflows. Both the native peptide (EAAGIGILTV) and a more immunogenic analog with a leucine substitution at position 27 (ELAGIGILTV) are commonly used and can be applied in the following protocols.[1]

Rationale for Using MART-1 (26-35) as a Positive Control

A positive control is essential in any biological assay to ensure that the experimental setup is functioning correctly and that the effector cells (e.g., CTLs) are capable of inducing cytotoxicity. The MART-1 (26-35) peptide serves as an excellent positive control for several reasons:

  • High Specificity: It is specifically recognized by CTLs expressing the appropriate T-cell receptor (TCR) in an HLA-A*0201-restricted manner.

  • Well-Characterized Immunogenicity: The immune response to this peptide has been extensively studied, providing a reliable and reproducible system.

  • Commercial Availability: The synthetic peptide is readily available in high purity.

  • Versatility: It can be used to pulse various HLA-A*0201-positive target cells, making it adaptable to different experimental systems.

Data Presentation

The following tables summarize representative quantitative data from cytotoxicity assays using MART-1 specific CTLs. These values can serve as a benchmark for expected results.

Table 1: Chromium-51 Release Assay Data

Effector:Target (E:T) Ratio% Specific Lysis (MART-1 pulsed T2 cells)% Specific Lysis (Control Peptide pulsed T2 cells)
40:175%5%
20:162%4%
10:145%2%
5:128%1%

Data are representative and may vary based on CTL clone and experimental conditions.

Table 2: Flow Cytometry-Based Cytotoxicity Assay Data (Annexin V/PI Staining)

Effector:Target (E:T) Ratio% Apoptotic Target Cells (Annexin V+/PI-)% Necrotic Target Cells (Annexin V+/PI+)
20:155%15%
10:140%10%
5:125%5%
1:110%2%

Data are representative and may vary based on CTL clone and experimental conditions.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the MART-1 peptide presented by an HLA-A*0201 molecule on a target cell by a specific CTL initiates a complex intracellular signaling cascade, leading to the activation of the T-cell and subsequent target cell lysis.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates CD8 CD8 CD8->Lck pMHC MART-1/HLA-A2 pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Granules Cytotoxic Granules (Perforin, Granzymes) LAT->Granules Signal for Release IP3 IP3 PLCg1->IP3 Generates Ca Ca²⁺ IP3->Ca Releases Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Transcription

Caption: TCR signaling cascade upon MART-1/HLA-A2 recognition.

Logical Flow: MART-1 as a Positive Control

This diagram illustrates the decision-making process and the role of the MART-1 positive control in validating a cytotoxicity assay.

Positive_Control_Logic start Start Assay setup Prepare Effector Cells (CTLs) & Target Cells (HLA-A2+) start->setup exp_cond Experimental Condition: Effector + Target + Test Compound setup->exp_cond pos_ctrl Positive Control: Effector + Target + MART-1 Peptide setup->pos_ctrl neg_ctrl Negative Control: Effector + Target + Irrelevant Peptide setup->neg_ctrl measure Measure Cytotoxicity exp_cond->measure pos_ctrl->measure neg_ctrl->measure eval_pos Is there high cytotoxicity in the Positive Control? measure->eval_pos valid Assay is Valid Proceed with Experimental Data Analysis eval_pos->valid Yes invalid Assay is Invalid Troubleshoot Effector Cells or Assay Conditions eval_pos->invalid No

Caption: Role of MART-1 as a positive control in assay validation.

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the general workflow for a cytotoxicity assay using MART-1 peptide.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis effector_prep Prepare Effector Cells (e.g., MART-1 specific CTLs) coculture Co-culture Effector and Pulsed Target Cells at various E:T Ratios effector_prep->coculture target_prep Prepare Target Cells (HLA-A2 positive cell line, e.g., T2 cells) peptide_pulse Pulse Target Cells with MART-1 (26-35) Peptide (Positive Control) target_prep->peptide_pulse peptide_pulse->coculture assay_readout Perform Cytotoxicity Assay (e.g., Cr-51, LDH, Flow Cytometry) coculture->assay_readout data_analysis Data Analysis: Calculate % Specific Lysis or % Apoptotic Cells assay_readout->data_analysis

Caption: General workflow for a MART-1 based cytotoxicity assay.

Experimental Protocols

Protocol 1: Chromium-51 (⁵¹Cr) Release Assay

This assay measures the release of radioactive ⁵¹Cr from the cytoplasm of lysed target cells.

Materials:

  • MART-1 (26-35) peptide (1 mg/mL stock in DMSO)

  • Irrelevant control peptide (e.g., from a different antigen)

  • HLA-A*0201-positive target cells (e.g., T2 cells)

  • MART-1 specific CTLs (effector cells)

  • Complete RPMI medium (with 10% FBS)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • 96-well round-bottom plates

  • Gamma counter

  • 1% Triton X-100 solution

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.

    • Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, 5% CO₂.

    • Wash the labeled cells 3 times with 10 mL of complete medium to remove excess ⁵¹Cr.

    • Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.

  • Peptide Pulsing:

    • Aliquot the labeled target cells.

    • For the positive control, add MART-1 (26-35) peptide to a final concentration of 1-10 µg/mL.

    • For the negative control, add the irrelevant peptide at the same concentration.

    • Incubate for 1 hour at 37°C.

  • Assay Setup:

    • Plate 100 µL of effector cells at various concentrations in a 96-well round-bottom plate to achieve the desired E:T ratios.

    • Add 100 µL of peptide-pulsed target cells (1 x 10⁴ cells) to each well.

    • Spontaneous Release Control: Add 100 µL of pulsed target cells to wells with 100 µL of medium only.

    • Maximum Release Control: Add 100 µL of pulsed target cells to wells with 100 µL of 1% Triton X-100 solution.

  • Incubation and Harvesting:

    • Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for a gamma counter.

  • Data Analysis:

    • Measure the counts per minute (CPM) for each sample.

    • Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the activity of LDH, a cytosolic enzyme released upon cell lysis.

Materials:

  • MART-1 (26-35) peptide

  • Irrelevant control peptide

  • HLA-A*0201-positive target cells

  • MART-1 specific CTLs

  • Complete RPMI medium (low serum, e.g., 2% FBS, to reduce background)

  • 96-well flat-bottom plate

  • Commercially available LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Peptide Pulsing of Target Cells:

    • Wash target cells and resuspend in low-serum medium at 2 x 10⁵ cells/mL.

    • Pulse with 1-10 µg/mL of MART-1 peptide or control peptide for 1 hour at 37°C.

    • Wash the cells to remove excess peptide and resuspend at 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Follow the E:T ratio setup as described in the ⁵¹Cr release assay, plating 100 µL of effector cells and 100 µL of pulsed target cells (1 x 10⁴ cells) in a 96-well flat-bottom plate.

    • Include spontaneous and maximum release controls as per the kit instructions (usually involving a lysis buffer provided in the kit for maximum release).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.

  • LDH Measurement:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent cytotoxicity based on the absorbance values, using the formula provided in the kit's manual, which is analogous to the ⁵¹Cr release formula.

Protocol 3: Flow Cytometry-Based Cytotoxicity Assay

This method uses fluorescent dyes to distinguish between live, apoptotic, and necrotic target cells.

Materials:

  • MART-1 (26-35) peptide

  • Irrelevant control peptide

  • HLA-A*0201-positive target cells

  • MART-1 specific CTLs

  • A fluorescent dye to label target cells (e.g., CFSE or other cell proliferation dye)

  • Annexin V conjugated to a fluorophore (e.g., FITC, APC)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Labeling and Peptide Pulsing:

    • Label target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions. This allows for the differentiation of target cells from effector cells.

    • Wash the labeled cells and pulse with MART-1 or control peptide as described in the previous protocols.

  • Assay Setup and Co-culture:

    • Set up the co-culture in a 96-well U-bottom plate with varying E:T ratios as previously described.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Staining for Apoptosis and Necrosis:

    • After incubation, gently resuspend the cells and transfer them to FACS tubes or a V-bottom plate.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add Annexin V-fluorophore conjugate and PI (or 7-AAD) according to the manufacturer's recommendations.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer immediately.

    • Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).

    • Within the target cell gate, analyze the populations based on Annexin V and PI/7-AAD staining:

      • Live cells: Annexin V-negative, PI/7-AAD-negative

      • Early apoptotic cells: Annexin V-positive, PI/7-AAD-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI/7-AAD-positive

  • Data Analysis:

    • Calculate the percentage of apoptotic and/or dead cells within the target cell population for each condition.

    • The percentage of specific cytotoxicity can be determined by subtracting the percentage of dead cells in the control peptide condition from the MART-1 peptide condition.

Conclusion

The MART-1 (26-35) peptide is a robust and reliable positive control for a variety of cytotoxicity assays. Its use ensures the validity of the experimental system and provides a benchmark for evaluating the cytotoxic potential of effector cells against specific targets. The protocols and data presented here offer a comprehensive guide for researchers in immunology and drug development to effectively incorporate this essential tool into their workflow.

References

Troubleshooting & Optimization

Technical Support Center: MART-1 (26-35) Peptide-Induced T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low T-cell activation with the MART-1 (26-35) peptide.

Troubleshooting Guides

Low or suboptimal T-cell activation in response to the MART-1 (26-35) peptide can arise from various factors, from peptide integrity to the specifics of the assay setup. The following tables outline common issues, their potential causes, and recommended solutions.

Table 1: Peptide and Antigen Presentation Issues

IssuePotential CauseRecommended Solution
No or Low T-Cell Response Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.[1][2]Store the peptide at -80°C and aliquot upon first thaw to avoid repeated freeze-thaw cycles.[1][2] The native Melan-A (26-35) peptide has a half-life of approximately 45 minutes in human serum.[3]
Suboptimal Peptide Concentration: The concentration of the peptide may be too low for effective presentation by antigen-presenting cells (APCs).Optimize the peptide concentration. A common starting concentration for pulsing APCs is 1 µM.[4][5] For some applications, concentrations up to 10 µM may be necessary.[6]
Inefficient MHC-I Loading: The MART-1 (26-35) peptide binds to HLA-A02:01. The target cells must express this specific HLA allele.Confirm the HLA-A02:01 status of your APCs or target cells. Use cell lines known to be HLA-A02:01 positive, such as T2 cells, as positive controls.[4][7]
Low Affinity of Native Peptide: The native MART-1 (26-35) peptide (EAAGIGILTV) has a lower binding affinity and stability compared to its analog.[1][8]Consider using the modified MART-1 (26-35, A27L) analog (ELAGIGILTV), which has a higher affinity for HLA-A02:01 and is more immunogenic.[2][9]
High Background Signal in Assays Contaminated Peptide Stock: The peptide solution may be contaminated with endotoxins or other substances that non-specifically activate T-cells.Use high-purity, endotoxin-free peptides. If contamination is suspected, filter the peptide solution.
APC Activation: APCs may be activated by factors other than the peptide, leading to non-specific T-cell stimulation.Ensure proper handling and culture conditions for APCs to minimize spontaneous activation.

Table 2: T-Cell and Co-culture Condition Issues

IssuePotential CauseRecommended Solution
Low Frequency of MART-1 Specific T-Cells Low Precursor Frequency: The frequency of naive MART-1 specific CD8+ T-cells in healthy donors can be low.[10]Enrich for CD8+ T-cells before stimulation.[6] Consider multiple rounds of in vitro stimulation to expand the antigen-specific population.[9]
T-Cell Anergy or Exhaustion: Repeated stimulation or suboptimal co-stimulatory signals can lead to T-cell anergy or exhaustion. Melanoma cells can present peptides that inhibit optimal T-cell activation.[11]Ensure the presence of adequate co-stimulation (e.g., anti-CD28 antibodies or co-stimulatory molecules on APCs). Use optimized peptide analogs that can overcome tumor-induced immunosuppression.[11]
Poor T-Cell Proliferation or Cytokine Secretion Suboptimal Culture Conditions: Inadequate cell density, nutrient depletion, or inappropriate cytokine support can hinder T-cell responses.Optimize cell density in co-cultures. Supplement the culture medium with IL-2, IL-7, and/or IL-15 to support T-cell proliferation and survival.[12]
Incorrect Assay Timing: The peak of T-cell response varies depending on the assay.For cytokine secretion assays (e.g., ELISpot), an incubation time of 20-24 hours is common.[5] For proliferation assays, a longer duration (e.g., 3-5 days) is required.[6]
Inconsistent Results Between Experiments Variability in Cell Donors: PBMCs from different donors will have varying frequencies and avidities of MART-1 specific T-cells.Whenever possible, use cryopreserved PBMCs from a single large blood draw for a series of experiments to reduce donor-to-donor variability.
Technical Variability: Inconsistent pipetting, cell counting, or washing steps can introduce significant errors.[13][14]Adhere strictly to standardized protocols. Ensure thorough mixing of cell suspensions before plating.[13]

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any T-cell activation with the native MART-1 (26-35) peptide?

A1: Several factors could be at play. First, ensure your peptide has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] The native peptide has a relatively lower binding affinity to HLA-A02:01 compared to modified versions.[1][8] For initial experiments or if you are working with low-frequency precursor T-cells, consider using the more immunogenic A27L modified version of the peptide (ELAGIGILTV).[2][9] Also, confirm that your antigen-presenting cells are HLA-A02:01 positive and are pulsed with an optimal peptide concentration (typically starting at 1 µM).[4][5]

Q2: My ELISpot assay shows a high background. What can I do?

A2: High background in an ELISpot assay can be due to several reasons. Ensure that your washing steps are thorough to remove any unbound antibodies or reagents.[13][15] The PVDF membrane must be properly pre-wetted with ethanol to ensure even coating of the capture antibody.[13][16] Too many cells per well can also lead to confluent spots and high background; optimize the cell number per well.[15] Finally, check for any potential contamination of your reagents or cell cultures that could be causing non-specific activation.

Q3: What is the expected frequency of MART-1 specific T-cells in a healthy donor?

A3: The frequency of naive MART-1 specific CD8+ T-cells in HLA-A2 positive healthy individuals can be as high as 1 in 2,500 of the total CD8+ T-cell population, though it can vary significantly between individuals.[5]

Q4: Can I use the MART-1 (26-35) peptide to stimulate CD4+ T-cells?

A4: The MART-1 (26-35) peptide is a classic MHC class I restricted epitope, meaning it is primarily presented to and activates CD8+ T-cells. For CD4+ T-cell activation, you would need a longer peptide that can be processed and presented by MHC class II molecules.

Q5: How can I confirm that my T-cells are specific for the MART-1 peptide?

A5: The gold standard for confirming the specificity of CD8+ T-cells for the MART-1 (26-35) peptide is through the use of peptide-MHC tetramers or pentamers.[6] Staining your T-cell population with an HLA-A*02:01/MART-1 (26-35) tetramer and analyzing via flow cytometry will allow you to quantify the percentage of antigen-specific cells.[17] A negative control tetramer with an irrelevant peptide should always be included.[9]

Experimental Protocols

Protocol 1: T-Cell Stimulation with MART-1 (26-35) Peptide

This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand MART-1 specific T-cells.

Materials:

  • Cryopreserved human PBMCs (HLA-A*02:01 positive)

  • MART-1 (26-35) peptide (native or A27L analog)

  • Complete RPMI medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • Recombinant human IL-2, IL-7, and IL-15

  • T2 cell line (as APCs)

Methodology:

  • Thaw cryopreserved PBMCs and assess viability.

  • Plate PBMCs at a density of 2 x 10^6 cells/mL in a 24-well plate.

  • Prepare the MART-1 peptide stock solution (e.g., 1 mM in DMSO) and dilute to a working concentration in complete RPMI.

  • Pulse T2 cells with 1 µM of the MART-1 peptide for 2 hours at 37°C.

  • Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent proliferation.

  • Co-culture the PBMCs with the irradiated, peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1.

  • On day 2, add IL-2 (e.g., 50 U/mL) and IL-7/IL-15 (e.g., 10 ng/mL each) to the co-culture.

  • Restimulate the T-cells every 7-10 days with freshly pulsed and irradiated T2 cells.

  • Monitor the expansion of MART-1 specific T-cells using tetramer staining and flow cytometry.

Protocol 2: ELISpot Assay for IFN-γ Secretion

This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells upon MART-1 peptide stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • MART-1 (26-35) peptide

  • Effector cells (e.g., stimulated PBMCs)

  • Target cells (e.g., T2 cells)

Methodology:

  • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[13]

  • Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI medium for 2 hours at room temperature.

  • Prepare target cells (T2 cells) by pulsing with 1 µM MART-1 peptide for 2 hours. As a negative control, use unpulsed T2 cells. A positive control, such as PHA, should also be included.

  • Add effector cells and target cells to the wells at an optimized ratio (e.g., 2 x 10^5 effector cells and 2 x 10^4 target cells per well).

  • Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate extensively with PBS containing 0.05% Tween-20.

  • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor spot development.

  • Stop the reaction by washing with distilled water.

  • Dry the plate and count the spots using an ELISpot reader.

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A*02:01 TCR T-Cell Receptor (TCR) MHC->TCR Recognition MART1 MART-1 (26-35) peptide MART1->MHC Binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines Proliferation Proliferation & Cytotoxicity NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Caption: Simplified signaling pathway of T-cell activation by MART-1 peptide.

Experimental Workflow

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs (HLA-A2+) start->isolate_pbmcs coculture Co-culture PBMCs with pulsed APCs isolate_pbmcs->coculture pulse_apcs Pulse APCs (T2 cells) with MART-1 Peptide pulse_apcs->coculture add_cytokines Add IL-2, IL-7, IL-15 coculture->add_cytokines restimulate Restimulate T-cells (every 7-10 days) add_cytokines->restimulate assay Perform Functional Assays restimulate->assay elispot ELISpot (IFN-γ) assay->elispot Cytokine Secretion flow Flow Cytometry (Tetramer Staining) assay->flow Specificity & Phenotype end End elispot->end flow->end

Caption: Workflow for MART-1 specific T-cell expansion and analysis.

Troubleshooting Logic

Troubleshooting_Tree start Low/No T-Cell Activation check_peptide Check Peptide Integrity & Concentration start->check_peptide check_cells Check Cell Viability & HLA-A2 Status check_peptide->check_cells Peptide OK solution_peptide Use fresh peptide aliquot. Optimize concentration. Consider A27L analog. check_peptide->solution_peptide Issue Found check_assay Review Assay Protocol check_cells->check_assay Cells OK solution_cells Use viable cells. Confirm HLA-A2 on APCs. Check for sufficient co-stimulation. check_cells->solution_cells Issue Found solution_assay Optimize cell numbers. Adjust incubation times. Ensure proper controls. check_assay->solution_assay Issue Found

Caption: Decision tree for troubleshooting low T-cell activation.

References

MART-1 (26-35) peptide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the MART-1 (26-35) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized MART-1 (26-35) peptide?

For long-term storage, it is recommended to store the lyophilized MART-1 (26-35) peptide at -20°C or preferably at -80°C.[1][2] Under these conditions, the peptide can remain stable for several years.[1][2] Storage at -80°C is generally preferred for maximum longevity.

Q2: How should I handle the lyophilized peptide upon receipt and before use?

Upon receipt, it is crucial to handle the lyophilized peptide with care to maintain its integrity. Before opening the vial, allow it to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming on the peptide, as it can be hygroscopic, and excess moisture can reduce its stability.[1] When weighing the peptide, do so quickly and tightly reseal the vial afterward.

Q3: Can I store the MART-1 (26-35) peptide in solution? What are the recommended conditions?

Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[3] If storage in solution is necessary, it is best to dissolve the peptide in a sterile buffer at a pH between 5 and 7. The peptide solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. Generally, peptide solutions are stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to one year at -80°C.[3]

Q4: Are there any specific amino acids in the MART-1 (26-35) sequence that might affect its stability?

The native MART-1 (26-35) peptide sequence is EAAGIGILTV. This sequence does not contain highly unstable residues like Cysteine (C), Methionine (M), or Tryptophan (W), which are prone to oxidation. However, like all peptides, it can be susceptible to hydrolysis over time, especially in solution.

Q5: Is the MART-1 (26-35) A27L variant more stable than the native peptide?

Yes, the MART-1 (26-35) variant with a Leucine substitution at position 27 (A27L), resulting in the sequence ELAGIGILTV, has been reported to be more stable than the native peptide. This increased stability can be advantageous for experimental reproducibility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced peptide activity or inconsistent experimental results. Peptide degradation due to improper storage or handling.1. Review your storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.2. If using a stock solution, confirm it was prepared with a sterile, appropriate buffer and stored in aliquots at -20°C or -80°C.3. Avoid multiple freeze-thaw cycles of the same peptide aliquot.4. Perform a purity check of your peptide stock using HPLC to assess for degradation products.
Difficulty dissolving the lyophilized peptide. The peptide may have formed aggregates or may not be readily soluble in the chosen solvent.1. Ensure you are using a recommended solvent. For many peptides, sterile water or a buffer at a slightly acidic pH is suitable.2. Gentle vortexing or sonication can aid in dissolution.3. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
Visible changes in the lyophilized powder (e.g., clumping, discoloration). Moisture absorption or degradation.1. This may indicate that the vial was not properly sealed or was exposed to moisture. 2. It is recommended to use a fresh vial of peptide for critical experiments.3. To prevent this, always allow the vial to reach room temperature in a desiccator before opening.

Quantitative Data on Peptide Stability

The following table provides illustrative data on the expected stability of a lyophilized peptide like MART-1 (26-35) under different long-term storage conditions. Actual stability may vary based on the specific synthesis batch and handling.

Storage TemperatureTime PointExpected Purity (%)Potential Degradation Products
-20°C 1 Year>95%Minor hydrolysis products
2 Years90-95%Increased hydrolysis products
-80°C 1 Year>98%Minimal to no degradation
2 Years>97%Very minor hydrolysis products
5 Years>95%Minor hydrolysis products
4°C 6 Months<90%Significant hydrolysis and potential modifications
Room Temperature 1 Month<80%Substantial degradation

Experimental Protocols

Protocol 1: Stability Assessment of MART-1 (26-35) Peptide by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and identify degradation products of the MART-1 (26-35) peptide over time.

1. Sample Preparation:

  • Prepare a stock solution of the MART-1 (26-35) peptide at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water with 0.1% trifluoroacetic acid - TFA).

  • Aliquot the stock solution into multiple vials for stability testing at different time points and storage conditions.

  • For analysis, dilute the peptide solution to a working concentration of 0.1 mg/mL with the mobile phase A.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak areas of the main peptide peak and any degradation product peaks.

  • Calculate the percentage purity of the peptide at each time point using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol is for the identification of potential degradation products observed during HPLC analysis.

1. Sample Preparation:

  • Collect the fractions corresponding to the degradation peaks from the HPLC analysis.

  • Alternatively, analyze the unfractionated, aged peptide solution directly.

  • Prepare the sample for MS analysis according to the instrument's requirements (e.g., dilution in an appropriate solvent).

2. Mass Spectrometry Analysis:

  • Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Mode: Positive ion mode.

  • Analysis: Acquire the mass spectrum of the sample to determine the molecular weights of the components.

  • Tandem MS (MS/MS): If necessary, perform MS/MS analysis on the ions corresponding to potential degradation products to obtain fragment ion spectra for sequence confirmation and identification of the modification site.

3. Data Interpretation:

  • Compare the measured molecular weights of the degradation products to the theoretical molecular weight of the intact MART-1 (26-35) peptide.

  • Common degradation pathways for peptides include hydrolysis (addition of 18 Da), deamidation (addition of 1 Da for Asn/Gln), and oxidation (addition of 16 Da for Met/Trp).

  • Analyze the MS/MS fragmentation pattern to pinpoint the exact location of any modification.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Lyophilized MART-1 Peptide reconstitute Reconstitute in Buffer prep->reconstitute aliquot Aliquot for Storage Conditions (-80°C, -20°C, 4°C, RT) reconstitute->aliquot hplc HPLC Analysis (Purity Assessment) aliquot->hplc Analyze at Time Points (T=0, 1M, 6M, 1Y, etc.) ms Mass Spectrometry (Degradation Product ID) hplc->ms Identify Degradation Peaks purity_calc Calculate % Purity vs. Time hplc->purity_calc degradation_id Identify Degradation Pathways ms->degradation_id antigen_presentation_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface mart1_protein MART-1 Protein proteasome Proteasome mart1_protein->proteasome Ubiquitination peptides MART-1 Peptides proteasome->peptides Degradation tap TAP Transporter peptides->tap Transport peptide_loading Peptide Loading Complex tap->peptide_loading mhc1 MHC Class I mhc1->peptide_loading mhc1_peptide MHC I-Peptide Complex peptide_loading->mhc1_peptide cell_surface_mhc MHC I-Peptide Complex on Cell Surface mhc1_peptide->cell_surface_mhc Transport to Surface tcr T-Cell Receptor (TCR) on CD8+ T-Cell cell_surface_mhc->tcr Antigen Presentation

References

Troubleshooting poor MART-1 peptide loading on T2 cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with MART-1 peptide loading on T2 cells.

Troubleshooting Guide

This guide addresses common problems encountered during MART-1 peptide loading experiments with T2 cells, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no HLA-A2 upregulation on my T2 cells after MART-1 peptide pulsing?

Possible Causes and Solutions:

  • Suboptimal Peptide Concentration: The concentration of the MART-1 peptide is critical for efficient loading. Very low concentrations may not be sufficient to stabilize MHC class I molecules on the cell surface. Conversely, excessively high concentrations do not necessarily lead to a proportional increase in HLA-A2 expression and can be wasteful.[1]

  • Incorrect Incubation Time and Temperature: Peptide loading is a time and temperature-dependent process. Insufficient incubation time will result in incomplete loading.

  • Poor Cell Health: The viability and overall health of the T2 cells are paramount for successful peptide loading. Factors such as over-confluency, nutrient depletion, or improper passaging can negatively impact the experiment.[2]

  • Peptide Quality and Stability: The quality and stability of the MART-1 peptide are crucial. Peptides that have been improperly stored, subjected to multiple freeze-thaw cycles, or are of low purity will not load efficiently.

  • Absence or Insufficient β2-Microglobulin: Exogenous β2-microglobulin (β2m) can enhance the stability of peptide-MHC class I complexes on the surface of T2 cells.[1][2]

Troubleshooting Steps:

  • Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal MART-1 peptide concentration for your specific experimental conditions. A typical starting range is 1-100 µg/ml.[1]

  • Verify Incubation Parameters: Ensure you are incubating the cells with the peptide for a sufficient duration, typically ranging from 90 minutes to 18 hours, at 37°C.[3][4][5]

  • Assess Cell Viability: Check the viability of your T2 cells using a method like trypan blue exclusion before starting the experiment. Ensure cells are in the logarithmic growth phase.

  • Use High-Quality Peptide: Aliquot your peptide upon receipt to minimize freeze-thaw cycles and store it according to the manufacturer's instructions.

  • Supplement with β2-Microglobulin: Consider adding exogenous β2m to your peptide loading buffer at a concentration of approximately 5 µg/ml.[5]

Q2: My positive control peptide loads efficiently, but the MART-1 peptide does not. What could be the issue?

Possible Causes and Solutions:

  • Suboptimal MART-1 Peptide Sequence: Different variants of the MART-1 peptide exist, primarily the nonapeptide (AAGIGILTV) and the decapeptide (EAAGIGILTV). Some T-cell clones may recognize one variant more efficiently than the other.[6][7] The anchor-modified peptide ELAGIGILTV is also commonly used due to its higher affinity for HLA-A*0201, though it may not be recognized by all MART-1 specific T-cells.[7][8]

  • Peptide Solubility Issues: The MART-1 peptide may not be fully solubilized, leading to a lower effective concentration.

Troubleshooting Steps:

  • Test Different MART-1 Peptides: If possible, test both the nonapeptide and decapeptide versions of the MART-1 antigen to see if one performs better in your assay.

  • Ensure Proper Peptide Solubilization: Follow the manufacturer's instructions for dissolving the peptide. It may be necessary to use a small amount of a solvent like DMSO before diluting in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using T2 cells for peptide loading assays?

T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP).[2][3][9] The TAP complex is responsible for transporting endogenous peptides from the cytosol into the endoplasmic reticulum, where they are loaded onto MHC class I molecules.[10] Due to this deficiency, T2 cells have a low surface expression of unstable, "empty" HLA-A2 molecules.[2][11] When exogenous peptides with the correct binding motif, such as MART-1, are added, they can bind to these empty HLA-A2 molecules, stabilizing them and leading to an increase in their surface expression, which can be detected by flow cytometry.[2][4]

Q2: What are some typical quantitative parameters for MART-1 peptide loading on T2 cells?

The following table summarizes typical experimental parameters for MART-1 peptide loading on T2 cells, compiled from various sources.

ParameterTypical RangeReference(s)
Peptide Concentration 10⁻¹² M to 100 µg/ml[3],[1]
Incubation Time 90 minutes to 24 hours[3],[1]
Incubation Temperature Room Temperature to 37°C[6],[1]
T2 Cell Concentration 1 x 10⁶ cells/group[5]
β2-Microglobulin 5 - 20 µg/ml[1],[5]

Q3: Which MART-1 peptide variant should I use?

The choice between the nonapeptide (AAGIGILTV) and the decapeptide (EAAGIGILTV) can depend on the specific T-cell clones being studied, as some may exhibit preferential recognition.[6][7] The anchor-modified ELAGIGILTV peptide generally shows higher binding affinity to HLA-A*0201 but may not be recognized by all native MART-1 specific T-cells.[7][8] It is often advisable to test different variants to determine the most suitable one for your specific experimental system.

Experimental Protocols

T2 Cell Peptide Loading and HLA-A2 Upregulation Assay

  • Cell Preparation: Culture T2 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.[9] Ensure the cells are in the logarithmic growth phase and have high viability.

  • Peptide Preparation: Reconstitute the MART-1 peptide according to the manufacturer's instructions. Prepare a serial dilution of the peptide in serum-free medium or PBS.

  • Peptide Pulsing:

    • Harvest the T2 cells and wash them with serum-free medium.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/ml in serum-free medium.

    • Add the desired concentration of the MART-1 peptide to the cell suspension. Include a positive control peptide (e.g., a known high-affinity HLA-A2 binder) and a negative control (no peptide).

    • If desired, add β2-microglobulin to a final concentration of 5 µg/ml.[5]

    • Incubate the cells for 90 minutes to 18 hours at 37°C.[3][4][5]

  • Staining for Flow Cytometry:

    • After incubation, wash the cells twice with PBS containing 2% FBS to remove unbound peptide.[5]

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a fluorescently labeled anti-HLA-A2 antibody (e.g., FITC-conjugated BB7.2) and incubate on ice for 30 minutes in the dark.[5]

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of HLA-A2 expression.

Visualizations

T2_Peptide_Loading_Workflow cluster_prep Preparation cluster_loading Peptide Loading cluster_analysis Analysis T2_Culture Culture T2 Cells Harvest_Wash Harvest & Wash T2 Cells T2_Culture->Harvest_Wash Peptide_Prep Prepare MART-1 Peptide Dilutions Incubate Incubate Cells with Peptide (+/- β2m) Peptide_Prep->Incubate Harvest_Wash->Incubate Wash_Unbound Wash to Remove Unbound Peptide Incubate->Wash_Unbound Stain Stain with Anti-HLA-A2 Ab Wash_Unbound->Stain FACS Analyze by Flow Cytometry Stain->FACS MHC_Class_I_Pathway_T2 cluster_er Endoplasmic Reticulum cluster_surface Cell Surface HC MHC-I Heavy Chain Peptide_Complex Peptide-MHC-I Complex B2M β2-Microglobulin Surface_Complex Stable Peptide-MHC-I on Cell Surface Peptide_Complex->Surface_Complex Exogenous_Peptide Exogenous MART-1 Peptide Exogenous_Peptide->Peptide_Complex TAP TAP Transporter (Deficient) Cytosol_Peptides Endogenous Peptides Cytosol_Peptides->TAP Troubleshooting_Tree Start Low/No HLA-A2 Upregulation Check_Controls Are Controls Working? Start->Check_Controls Controls_OK Positive Control OK, MART-1 Poor Check_Controls->Controls_OK Yes Controls_Fail All Controls Fail Check_Controls->Controls_Fail No Check_Peptide Check MART-1 Peptide (Sequence, Solubility) Controls_OK->Check_Peptide Check_Cells Check T2 Cell Health (Viability, Passage #) Controls_Fail->Check_Cells Check_Protocol Review Protocol (Conc., Time, Temp.) Check_Cells->Check_Protocol Check_Reagents Check Reagents (β2m, Antibody) Check_Protocol->Check_Reagents

References

Technical Support Center: Optimizing MART-1 (26-35) Peptide for T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MART-1 (26-35) peptide for stimulating T-cell proliferation. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the different common variants of the MART-1 peptide, and which one should I use?

A1: Three main variants of the MART-1 peptide are commonly used, primarily for stimulating HLA-A*02:01-restricted T-cells. The choice depends on your experimental goals, such as immunogenicity and mimicking the native antigen.

  • MART-1 (27-35) : A nonapeptide (AAGIGILTV) identified as an immunodominant epitope.[1][2]

  • MART-1 (26-35) : The native decapeptide (EAAGIGILTV), which can be recognized more efficiently by some T-cell clones than the nonapeptide.[2][3][4]

  • MART-1 (26-35, A27L) : An analog decapeptide (ELAGIGILTV) with a Leucine substitution at position 27. This modification increases binding affinity and stability with the HLA-A2.1 molecule, often resulting in enhanced immunogenicity.[3][4][5][6]

For inducing the most robust T-cell responses in vitro, the A27L analog is often preferred due to its higher potency.[4][6] However, if the goal is to study T-cells that recognize the naturally presented epitope, the native (26-35) decapeptide is the more appropriate choice.

Q2: How should I dissolve and store the MART-1 peptide?

A2: MART-1 peptides are typically supplied as a lyophilized solid.[7] For reconstitution, sterile DMSO is recommended to create a high-concentration stock solution (e.g., 1 mM).[3][8] Subsequently, this stock should be diluted to the final working concentration using sterile cell culture medium or PBS. Upon first use, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]

Q3: What are essential controls for a MART-1 T-cell proliferation experiment?

A3: Including proper controls is critical for interpreting your results.

  • Unstimulated Control: T-cells and APCs cultured without any peptide to establish the baseline proliferation/activation level.

  • Negative Control Peptide: An irrelevant peptide (e.g., from HIV) that binds to the same HLA type (e.g., HLA-A*02:01) but should not be recognized by MART-1-specific T-cells. This controls for non-specific activation.[9]

  • Positive Control Stimulus: A mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 beads to confirm that the T-cells are viable and capable of proliferating.

  • Positive Control Peptide: For some systems, a well-characterized peptide from a common virus (e.g., Influenza M1₅₈₋₆₆) can be used to stimulate a memory T-cell response in cells from eligible donors.[9]

Q4: What is the mechanism of MART-1 peptide presentation to T-cells?

A4: The MART-1 peptide is presented to CD8+ T-cells via the MHC class I pathway. Endogenously expressed MART-1 protein is processed by the proteasome in the cytoplasm.[10] The resulting peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) complex, where they are loaded onto newly synthesized MHC class I molecules.[10][11] This peptide-MHC complex then traffics to the cell surface for recognition by the T-cell receptor (TCR) on CD8+ T-cells.[11] When using exogenous peptides in vitro, the peptide can be loaded directly onto MHC class I molecules on the surface of antigen-presenting cells (APCs) like T2 cells, which are TAP-deficient and have "empty" surface MHC molecules.[2]

Experimental Protocols and Data

Detailed Protocol: In Vitro T-Cell Proliferation Assay using CFSE Dilution

This protocol outlines a common method for measuring T-cell proliferation in response to MART-1 peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.

1. Preparation of Cells

  • Antigen-Presenting Cells (APCs): Use a TAP-deficient, HLA-A*02:01 positive cell line like T2 cells, or use monocyte-derived dendritic cells (DCs). Culture them in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • T-Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 positive donor using a density gradient (e.g., Ficoll-Paque). For a more specific response, CD8+ T-cells can be isolated from PBMCs using magnetic bead-based negative selection kits.

2. CFSE Labeling of T-Cells

  • Resuspend isolated CD8+ T-cells or PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix quickly.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold culture medium (containing 10% FBS).

  • Incubate on ice for 5 minutes.

  • Wash the cells 2-3 times with culture medium to remove excess CFSE.

  • Resuspend in complete T-cell culture medium (e.g., RPMI-1640, 10% Human Serum, IL-2 [20 IU/mL]).

3. Peptide Pulsing of APCs

  • Resuspend APCs (e.g., T2 cells) at 1 x 10⁶ cells/mL in serum-free medium.

  • Add the MART-1 peptide (e.g., MART-1 26-35, A27L) to the desired final concentration (typically ranging from 0.01 to 10 µM).

  • Incubate for 1-2 hours at 37°C to allow peptide loading onto surface MHC class I molecules.

  • Wash the APCs to remove excess, unbound peptide.

4. Co-culture and Stimulation

  • Plate the CFSE-labeled T-cells and peptide-pulsed APCs together in a round-bottom 96-well plate. A typical effector-to-target (T-cell:APC) ratio is 10:1. For example, plate 1 x 10⁵ T-cells with 1 x 10⁴ APCs per well.

  • Include all necessary controls (unstimulated, negative control peptide, positive control stimulus).

  • Culture for 4-6 days at 37°C in a 5% CO₂ incubator.

5. Flow Cytometry Analysis

  • Harvest cells from the wells.

  • Stain with a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.

  • Stain with fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8, to gate on the T-cell population of interest.

  • Acquire data on a flow cytometer. Proliferation is measured by the serial two-fold dilution of CFSE fluorescence in the CD8+ T-cell population. Each peak represents a successive generation of cell division.[12]

Data Tables: MART-1 Peptide Parameters

Table 1: Comparison of Common MART-1 Peptide Variants

Peptide VariantSequenceKey CharacteristicsTypical Concentration for 50% Max Activity (EC₅₀)Reference
MART-1 (27-35) AAGIGILTVNative nonapeptide epitope.>1 µM[2]
MART-1 (26-35) EAAGIGILTVNative decapeptide; may be recognized more efficiently than the nonapeptide by some CTLs.~0.25 nM[4]
MART-1 (26-35, A27L) ELAGIGILTVAnalog with enhanced HLA-A2.1 binding and stability; highly immunogenic.~0.01 nM[4][5]

Table 2: Typical Experimental Parameters for T-Cell Stimulation

ParameterRecommended Range/ValueNotes
Peptide Pulsing Concentration 1 - 10 µMOptimization is recommended. Higher concentrations may not always yield better results.
T-Cell Seeding Density 1 - 2 x 10⁶ cells/mL (in 96-well plate)Ensure enough cells for analysis but avoid over-crowding.
APC:T-Cell Ratio 1:1 to 1:10A higher ratio of T-cells to APCs is common for proliferation assays.
Incubation Time 4 - 7 daysFor proliferation assays. For cytokine release assays, 18-24 hours may be sufficient.[5]
Exogenous Cytokines (e.g., IL-2) 10 - 50 U/mLCan help support T-cell survival and expansion, but may increase background proliferation.[13][14]

Visual Guides: Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Data Acquisition pbmcs Isolate PBMCs (Ficoll) tcells Isolate CD8+ T-Cells (Magnetic Beads) pbmcs->tcells cfse Label T-Cells with CFSE tcells->cfse apcs Prepare APCs (e.g., T2 Cells) pulse Pulse APCs with MART-1 Peptide apcs->pulse coculture Co-culture T-Cells and APCs (4-6 Days) cfse->coculture pulse->coculture stain Stain with Viability Dye & Anti-CD8 Antibody coculture->stain flow Acquire on Flow Cytometer stain->flow analysis Analyze CFSE Dilution in CD8+ Gate flow->analysis

Caption: Experimental workflow for measuring MART-1 specific T-cell proliferation.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apc APC tcr_complex TCR-CD3 Complex lck Lck tcr_complex->lck Activates mhc MHC-I + MART-1 Peptide mhc->tcr_complex Recognition cd8 CD8 cd8->mhc zap70 ZAP-70 lck->zap70 Phosphorylates lat LAT zap70->lat Phosphorylates plcg PLCγ lat->plcg Activates dag DAG plcg->dag ip3 IP₃ plcg->ip3 ap1 AP-1 dag->ap1 nfkB NF-κB dag->nfkB ca Ca²⁺ ip3->ca nfat NFAT ca->nfat response Gene Transcription (IL-2, IFN-γ, Proliferation) nfat->response ap1->response nfkB->response

Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon MART-1 peptide recognition.

Troubleshooting Guide

Q: I am observing low or no T-cell proliferation in my experimental wells. What could be the cause?

A: This is a common issue with several potential causes. Systematically check the following:

  • Peptide Concentration/Activity: Ensure your peptide was reconstituted and stored correctly. Titrate the peptide concentration; the optimal concentration can vary. Consider using the more potent A27L analog if you are using the native peptide.[4][6]

  • APC Function: Confirm your APCs express HLA-A*02:01 and are healthy. If using T2 cells, ensure they were properly pulsed. Dead or unhealthy APCs will not present the peptide effectively.

  • T-Cell Viability: Check the viability of your T-cells before and after the experiment. The isolation procedure or culture conditions might be causing excessive cell death.[13] Consider using a more advanced T-cell medium or adding survival cytokines like IL-7 or IL-15.[14]

  • Donor Variability: T-cell precursor frequency for MART-1 can vary significantly between donors.[15] If possible, screen multiple donors to find one with a detectable response.

  • Assay Sensitivity: Ensure your readout is sensitive enough. For low-frequency responses, an ELISpot assay measuring IFN-γ secretion might be more sensitive than a CFSE proliferation assay.[9]

Q: My unstimulated (negative control) T-cells are showing high proliferation/background signal. How can I fix this?

A: High background can obscure your results. Consider these points:

  • Serum Batch: The batch of FBS or human serum used can sometimes be mitogenic. Test different batches or use serum-free media if your protocol allows.

  • Cytokine Concentration: If you are adding exogenous cytokines like IL-2, the concentration might be too high, causing non-specific proliferation. Try reducing the concentration or adding it later in the culture (e.g., day 2).[14]

  • Cell Purity and Health: Contamination in the culture (e.g., mycoplasma) can cause T-cell activation. Ensure your cell isolation is clean and your cells are healthy.

  • APC Activation: If using DCs as APCs, ensure they are not overly activated before peptide pulsing, as this can lead to non-specific T-cell stimulation.

Q: My flow cytometry results for CFSE dilution show smeared peaks or poor resolution. What's wrong?

A: Clear, distinct peaks are essential for accurate proliferation analysis.

  • Initial CFSE Staining: Ensure the initial staining is bright and uniform. Use a consistent, optimized concentration of CFSE and ensure cells are not clumped during staining. Running a sample immediately after staining can confirm a tight, bright peak.[13]

  • Flow Cytometer Settings: Run the samples at the lowest possible flow rate to improve resolution.[16][17] Ensure compensation is set correctly if you are using multiple colors.

  • Cell Viability: High levels of cell death can lead to debris and messy plots. Gate strictly on viable, single cells.

  • Number of Events: Collect a sufficient number of events (e.g., at least 10,000 events in your parent CD8+ gate) to clearly define the proliferating populations.[12]

Troubleshooting_Tree p0 Problem: Low/No T-Cell Proliferation q1 Are T-Cells & APCs viable? p0->q1 q2 Is the peptide active? q1->q2 Yes s1 Solution: - Check viability post-isolation - Use fresh reagents/media - Optimize culture conditions q1->s1 No q3 Is the positive control working? q2->q3 Yes s2 Solution: - Use fresh peptide aliquot - Titrate peptide concentration - Try high-affinity A27L analog q2->s2 No q4 Is donor responsive? q3->q4 Yes s3 Solution: - Issue with T-Cell function - Check positive control reagent (e.g., anti-CD3/CD28) q3->s3 No (e.g., PHA works) s4 Solution: - Issue with entire assay setup - Review protocol, reagents, and instrument settings q3->s4 No (PHA fails) s5 Solution: - Screen multiple HLA-A2+ donors - Use more sensitive assay (e.g., ELISpot) q4->s5 No

References

How to improve MART-1 (26-35) peptide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility challenges of the MART-1 (26-35) peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized MART-1 (26-35) peptide difficult to dissolve in aqueous buffers like PBS or water?

A1: The difficulty in dissolving the MART-1 (26-35) peptide stems from its amino acid sequence, EAAGIGILTV[][2][3]. This sequence is rich in hydrophobic amino acids (Alanine, Isoleucine, Leucine, Valine), which constitute a significant portion of the peptide[4]. These hydrophobic residues tend to self-associate and aggregate in aqueous solutions to minimize contact with water, leading to poor solubility[5].

Q2: What is the recommended solvent for reconstituting MART-1 (26-35) peptide?

A2: Due to its hydrophobic nature, the recommended primary solvent for MART-1 (26-35) is a 100% organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended and widely cited as an effective solvent for this peptide[][4][6]. Other organic solvents like dimethylformamide (DMF) or acetonitrile can also be used[4]. For most biological applications, DMSO is preferred due to its relatively low toxicity[4].

Q3: How should I properly dissolve the peptide for use in my experiments?

A3: The best practice is a two-step procedure. First, dissolve the peptide in a small amount of 100% DMSO (or another suitable organic solvent)[4][7]. After the peptide is fully dissolved in the organic solvent, you can then slowly add your aqueous buffer of choice drop-by-drop while vortexing to reach the desired final concentration[4]. This method prevents the peptide from precipitating out of solution.

Q4: Can I use sonication or warming to aid dissolution?

A4: Yes, these methods can be helpful. Brief sonication (e.g., three 10-second bursts, cooling on ice in between) can help break up aggregates and improve dissolution[4]. Gentle warming of the solution to a temperature below 40°C can also increase solubility[7]. However, exercise caution with warming to avoid potential peptide degradation[8].

Q5: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?

A5: This indicates that the peptide has reached its solubility limit in the final solvent mixture. If precipitation occurs, you should not proceed with the experiment as the peptide concentration will be inaccurate. The recommended course of action is to re-lyophilize the peptide and attempt to dissolve it again, aiming for a lower final concentration or a higher percentage of the organic co-solvent[4]. Always test solubility on a small aliquot first to avoid wasting the entire sample[4].

Q6: How should I store the reconstituted MART-1 (26-35) peptide solution?

A6: Once dissolved, it is crucial to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[3][6][9]. The aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months or longer)[3][9].

Q7: Is there a modified version of the MART-1 peptide with better solubility or stability?

A7: Yes, a well-known analog is MART-1 (26-35, A27L), where the alanine at position 27 is replaced with leucine (sequence: ELAGIGILTV)[6][10]. This analog has been shown to have a higher binding affinity to HLA-A*0201 and greater stability and immunogenicity compared to the native peptide[6][10]. However, it is still typically supplied dissolved in DMSO[6].

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with the MART-1 (26-35) peptide.

Solvent Selection and Reconstitution Protocol

The primary challenge with the MART-1 (26-35) peptide is its high hydrophobicity. The following table summarizes recommended solvents and handling procedures.

Solvent/MethodRecommendation LevelRationale & Key ConsiderationsCitations
Primary Solvents
Dimethyl Sulfoxide (DMSO)Highly Recommended Effective for highly hydrophobic peptides. Low toxicity makes it suitable for most cell-based assays. Note: Avoid for peptides with Cys, Met, or Trp due to oxidation risk (not present in MART-1 26-35).[][4][6]
Dimethylformamide (DMF)RecommendedAlternative to DMSO if it interferes with the experimental system.[4]
Acetonitrile (ACN)RecommendedAnother alternative organic solvent.[4]
Secondary/Dilution Solvents
Sterile Water or Buffer (e.g., PBS)For Dilution Only Use only after the peptide is fully dissolved in a primary organic solvent. Adding aqueous solutions directly to the lyophilized powder will likely result in poor solubility or precipitation.[4]
Physical Dissolution Aids
SonicationRecommendedHelps to break apart peptide aggregates. Use short bursts with cooling to prevent heating.[4][8]
Gentle Warming (<40°C)Use with CautionCan improve solubility but carries a risk of peptide degradation if overheated.[7][8]
Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized MART-1 (26-35) Peptide

This protocol details the standard procedure for solubilizing the peptide for use in biological assays.

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., at 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the tube[4]. Allow the vial to warm to room temperature[4].

  • Primary Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, sonicate the vial for 10 seconds, cool on ice, and repeat up to three times[4].

  • Serial Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution while vortexing to achieve the final working concentration. Do not add the DMSO stock to the buffer , as this can cause the peptide to precipitate immediately.

  • Final Check: If the solution becomes cloudy or forms a precipitate, it has exceeded its solubility limit[7]. Do not use it. Consider preparing a new solution at a lower final concentration.

  • Storage: Aliquot the final solution into single-use tubes and store at -80°C[3].

Visual Guides and Workflows

Troubleshooting Workflow for Peptide Solubility

The following diagram outlines a logical workflow for addressing solubility issues with MART-1 (26-35).

G cluster_start Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome start Start with Lyophilized MART-1 (26-35) Peptide prep Centrifuge Vial & Allow to Warm to RT start->prep add_dmso Add 100% DMSO to create stock solution prep->add_dmso vortex Vortex / Sonicate add_dmso->vortex check_clear Is Solution Clear? vortex->check_clear add_buffer Slowly Add Aqueous Buffer (while vortexing) check_clear->add_buffer Yes fail_initial Insoluble in DMSO: Consult Manufacturer check_clear->fail_initial No final_check Is Final Solution Clear? add_buffer->final_check success Ready for Use (Aliquot & Store at -80°C) final_check->success Yes fail_final Precipitation Occurred: - Re-lyophilize & restart - Use lower final concentration - Increase % DMSO final_check->fail_final No

Caption: A step-by-step workflow for dissolving and troubleshooting MART-1 (26-35) peptide.

Factors Influencing MART-1 (26-35) Solubility

This diagram illustrates the relationship between the peptide's sequence and its resulting solubility characteristics.

G cluster_peptide MART-1 (26-35) Peptide Properties cluster_consequence Consequences cluster_solution Recommended Solution peptide Sequence: E-A-A-G-I-G-I-L-T-V High Proportion of Hydrophobic Residues (A, I, L, V) aggregation Inter-chain Hydrophobic Interactions & Self-Aggregation peptide:f1->aggregation leads to solubility Poor Solubility in Aqueous Buffers aggregation->solubility results in solution Dissolve in Organic Solvent (DMSO) Prior to Aqueous Dilution solubility->solution overcome by

Caption: The relationship between MART-1's hydrophobic sequence and recommended solubilization strategy.

References

Technical Support Center: The Unseen Variable - Residual TFA's Impact on T-Cell Viability and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the effects of residual trifluoroacetic acid (TFA) on T-cell viability and function in culture. Understanding and mitigating the impact of this common peptide synthesis artifact is critical for obtaining accurate and reproducible results in your immunology research.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic peptide preparation?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleavage of the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] As a result, synthetic peptides are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged amino acid residues.[2]

Q2: How can residual TFA affect my T-cell experiments?

Residual TFA can significantly impact T-cell assays in several ways:

  • Direct Cytotoxicity: TFA can be toxic to cells, leading to reduced viability and proliferation.[2][3] This can confound the results of any T-cell-based assay.

  • Altered T-Cell Function: Even at sub-lethal concentrations, TFA may alter T-cell activation, differentiation, and cytokine production, leading to unreliable data.[4]

  • Physicochemical Alterations: TFA salts can change the solubility and secondary structure of peptides, potentially affecting their biological activity and presentation to T-cells.[2]

Q3: What are the acceptable levels of residual TFA for T-cell assays?

While there is no universally established threshold specifically for T-cell cultures, studies on other cell types have shown detrimental effects at very low concentrations. For sensitive cell-based assays, it is highly recommended to reduce TFA levels to a minimum, ideally below 1%. For in vivo studies or clinical applications, even stricter limits are often required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low T-cell viability in cultures with synthetic peptides. Residual TFA in the peptide preparation is causing cytotoxicity.1. Verify the salt form of your peptide. If it is a TFA salt, proceed with a TFA removal protocol. 2. Perform a dose-response experiment with your peptide to determine if the toxicity is concentration-dependent. 3. As a control, test the effect of the peptide diluent (without the peptide) on your T-cells.
Inconsistent or unexpected T-cell activation (e.g., altered CD25/CD69 expression). Interference from residual TFA is modulating T-cell responses.1. Ensure complete removal of TFA from your peptide preparation using one of the recommended protocols. 2. Include a "no peptide" control and a positive control (e.g., PHA or anti-CD3/CD28 beads) in your experiments to assess baseline and maximal T-cell activation.
Variability in cytokine secretion (e.g., IFN-γ, IL-2) across experiments. Residual TFA may be inconsistently affecting cytokine production and/or secretion pathways.1. Standardize your peptide preparation by implementing a consistent TFA removal procedure for all batches. 2. When possible, have the TFA content of your peptide batches quantified to ensure consistency.
Peptide is difficult to dissolve or precipitates out of solution. The TFA salt form may be affecting the peptide's solubility in your desired buffer.1. Exchange the TFA counter-ion for a more biocompatible one like acetate or hydrochloride, which may also improve solubility. 2. Consult peptide solubility guidelines and test different buffer systems.

Quantitative Data on TFA Cytotoxicity

While specific data on the dose-dependent effects of TFA on T-cells is limited in the literature, studies on other cell types provide a valuable reference for the potential toxicity.

Cell Type TFA Concentration Observed Effect Reference
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and proliferation.[3][4]
Articular Chondrocytes10 nM - 100 nMReduced cell number and proliferation.[3]
Murine Glioma Cells0.5 mM - 7.0 mMIncreased cell growth and protein synthesis.[4]

Note: The seemingly contradictory effects of TFA (inhibitory vs. stimulatory) highlight its unpredictable nature in biological systems and underscore the importance of its removal for reliable experimental outcomes.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)

This is a widely used and effective method for exchanging TFA for chloride ions.

Materials:

  • Peptide with residual TFA

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • Lyophilizer

  • Low-protein-binding microtubes

Procedure:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your T-cell culture experiments.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)

This method is suitable for peptides that are stable at neutral to slightly basic pH.

Materials:

  • Peptide with residual TFA

  • Strong anion-exchange resin (e.g., AG 1-X8)

  • Chromatography column

  • Equilibration buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Elution buffer (e.g., 1 M sodium chloride in equilibration buffer)

  • Desalting column or dialysis equipment

Procedure:

  • Resin Preparation: Pack the anion-exchange resin into a column and equilibrate it with several column volumes of the equilibration buffer.

  • Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.

  • Elution: Elute the peptide from the column using the elution buffer. Collect fractions and monitor for the presence of the peptide (e.g., by UV absorbance at 280 nm).

  • Desalting: Pool the peptide-containing fractions and desalt them using a desalting column or dialysis to remove the high concentration of salt from the elution buffer.

  • Lyophilization: Lyophilize the desalted peptide solution to obtain the final peptide product.

Visualizations

experimental_workflow Experimental Workflow for TFA Removal from Synthetic Peptides cluster_start Start cluster_hcl Method 1: HCl Exchange cluster_iex Method 2: Ion Exchange cluster_end End Product start Synthetic Peptide (with residual TFA) dissolve_hcl Dissolve in H2O & Add HCl start->dissolve_hcl Choose Method load_iex Load on Anion Exchange Column start->load_iex Choose Method freeze_hcl Freeze (e.g., Liquid N2) dissolve_hcl->freeze_hcl lyophilize_hcl Lyophilize freeze_hcl->lyophilize_hcl repeat_hcl Repeat 2-3x lyophilize_hcl->repeat_hcl repeat_hcl->dissolve_hcl end_product TFA-Free Peptide in Biocompatible Buffer repeat_hcl->end_product wash_iex Wash to Remove TFA load_iex->wash_iex elute_iex Elute Peptide wash_iex->elute_iex desalt_iex Desalt elute_iex->desalt_iex desalt_iex->end_product

Caption: Workflow for removing residual TFA from synthetic peptides.

t_cell_activation Simplified T-Cell Activation Pathway and Potential TFA Interference cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TCR TCR Signaling_Cascade Signaling Cascade (e.g., Lck, ZAP70, LAT) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade APC APC (Antigen Presenting Cell) Peptide_MHC Peptide-MHC B7 B7 Peptide_MHC->TCR Signal 1 B7->CD28 Signal 2 PLCg PLCγ Signaling_Cascade->PLCg Ca_Flux Ca++ Flux Signaling_Cascade->Ca_Flux AP1 AP-1 Signaling_Cascade->AP1 PKC PKC PLCg->PKC NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ) Gene_Expression->Cytokine_Production Activation_Markers Activation Markers (CD25, CD69) Gene_Expression->Activation_Markers TFA Residual TFA (Potential Interference) TFA->TCR Altered Peptide Presentation? TFA->Signaling_Cascade Non-specific Modulation? TFA->Proliferation Cytotoxicity

References

Preventing MART-1 (26-35) peptide degradation in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of MART-1 (26-35) peptide degradation in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: My MART-1 (26-35) peptide seems to be degrading in my cell culture experiments. What are the primary causes?

A1: Peptide degradation in cell culture is a common issue primarily caused by two factors:

  • Enzymatic Degradation: Proteases and peptidases present in the cell culture medium are the main culprits. These enzymes can be secreted by the cells themselves or are a component of media supplements like fetal bovine serum (FBS).[1][2][3] These enzymes often cleave peptide bonds, inactivating the peptide.[4]

  • Chemical Instability: The inherent chemical properties of the peptide can lead to degradation through pathways like hydrolysis, deamidation (especially if the sequence contains asparagine or glutamine), and oxidation (of residues like methionine, cysteine, or tryptophan).[5] Factors such as pH, temperature, and exposure to light can exacerbate chemical instability.[6][7]

Q2: How quickly does the native MART-1 (26-35) peptide degrade in serum?

A2: The native MART-1 (26-35) peptide (sequence: EAAGIGILTV) has a relatively short half-life in human serum, reported to be approximately 40-45 minutes.[8][9][10] In contrast, the shorter MART-1 (27-35) nonapeptide is significantly less stable, with a half-life of only about 5 minutes.[8][9]

Q3: Are there more stable analogs of the MART-1 (26-35) peptide available?

A3: Yes, several analogs have been developed to improve stability and immunogenicity. The most common is the MART-1 (26-35) A27L analog (sequence: ELAGIGILTV), where the alanine at position 27 is replaced with leucine. This substitution enhances binding affinity to HLA-A*0201 and increases its antigenicity and immunogenicity.[8][9][11] While its stability in human serum is similar to the native peptide (a half-life of about 40 minutes), its enhanced biological activity makes it a popular choice for T-cell stimulation experiments.[8][9][10]

Q4: What are the best practices for storing and handling my MART-1 (26-35) peptide to ensure its stability?

A4: Proper storage and handling are critical for preventing peptide degradation.[6][12]

  • Lyophilized Peptide: Store lyophilized (powder) peptides at -20°C for short-term storage and -80°C for long-term storage in a tightly sealed container to protect from moisture and light.[5][6][12][13]

  • Peptide in Solution: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[12] This prevents repeated freeze-thaw cycles, which can significantly degrade the peptide.[5][12] Peptide solutions are generally stable for only a few days at 4°C.[5]

  • Reconstitution: When preparing to use the peptide, allow the vial to equilibrate to room temperature before opening to minimize condensation.[5] Use sterile, nuclease-free solutions for reconstitution. For peptides containing cysteine, methionine, or tryptophan, using deoxygenated buffers can help prevent oxidation.[12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the MART-1 (26-35) peptide.

Problem Possible Cause Recommended Solution
Low or no T-cell response to MART-1 peptide stimulation. Peptide degradation in the culture medium.1. Use a stabilized analog: Consider using the MART-1 (26-35) A27L analog for improved immunogenicity.[11] 2. Add protease inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail.[14] 3. Reduce serum concentration or use serum-free medium: This will lower the concentration of exogenous proteases, although cells will still secrete their own.[2] 4. Replenish the peptide: Add fresh peptide to the culture at regular intervals during the experiment.
Improper peptide storage and handling.1. Review storage protocols: Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture and light.[5][6] 2. Aliquot upon reconstitution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[12]
Inconsistent results between experiments. Variability in peptide stability and concentration.1. Standardize peptide preparation: Prepare a fresh stock solution from lyophilized powder for each set of experiments. 2. Assess peptide stability: Perform a time-course experiment to determine the degradation rate of your peptide in your specific cell culture system (see Experimental Protocols section). 3. Check for contamination: Ensure your peptide stock is not contaminated with bacteria, which can degrade the peptide.[12]
Peptide precipitation in the culture medium. Poor peptide solubility.1. Optimize reconstitution solvent: While many peptides dissolve in sterile water or PBS, some may require a small amount of a solvent like DMSO, followed by dilution in the culture medium.[15] 2. Check the pH of the solution: Ensure the final pH of the medium is within a physiological range (typically 7.2-7.4) after adding the peptide stock.[7]

Quantitative Data Summary

The stability of different MART-1 peptide variants in human serum is summarized below.

PeptideSequenceHalf-life (in human serum)Reference(s)
MART-1 (26-35) NativeEAAGIGILTV~45 minutes[8][9][10]
MART-1 (26-35) A27L AnalogELAGIGILTV~40 minutes[8][9]
MART-1 (27-35)AAGIGILTV~5 minutes[8][9]

Experimental Protocols

Protocol for Assessing MART-1 Peptide Stability in Cell Culture Medium

This protocol provides a general framework for quantifying the degradation of the MART-1 peptide in your specific experimental conditions.

Materials:

  • MART-1 (26-35) peptide (or analog)

  • Complete cell culture medium (with or without cells, with or without serum, as required for your experiment)

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Methodology:

  • Peptide Stock Preparation: Reconstitute the lyophilized MART-1 peptide in an appropriate sterile solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.

  • Experimental Setup:

    • Add the MART-1 peptide stock to your pre-warmed cell culture medium to achieve the final desired concentration.

    • If testing the effect of cells, have your cells plated and at the desired confluency before adding the peptide-containing medium.

    • Include a control sample of peptide in medium without cells to differentiate between enzymatic and chemical degradation.

  • Time-Course Sampling:

    • Immediately after adding the peptide, take a "time 0" sample.

    • Incubate the culture plate at 37°C and 5% CO2.

    • Collect samples of the culture supernatant at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).[1][3]

  • Sample Preparation for Analysis:

    • To stop enzymatic activity, samples can be immediately frozen at -80°C or treated to precipitate proteins (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge the samples to pellet any cells or debris.

    • Transfer the supernatant to a new tube for analysis.

  • Quantification by HPLC/LC-MS:

    • Analyze the samples using a reverse-phase HPLC or LC-MS system.

    • A typical mobile phase consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life in your specific culture conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Reconstitute Lyophilized MART-1 Peptide setup Add Peptide to Cell Culture Medium start->setup time0 Collect 'Time 0' Sample setup->time0 incubate Incubate at 37°C time0->incubate sampling Collect Samples at Defined Time Points incubate->sampling e.g., 0.5, 1, 2, 4, 8, 24h process Stop Degradation & Process Samples sampling->process hplc Analyze by HPLC / LC-MS process->hplc data Calculate Remaining Peptide & Half-life hplc->data

Caption: Workflow for assessing MART-1 peptide stability.

troubleshooting_flow cluster_solutions Potential Solutions cluster_handling_solutions Handling Best Practices start Low/No T-Cell Response check_degradation Is Peptide Degradation Suspected? start->check_degradation solution1 Use Stabilized Analog (e.g., A27L) check_degradation->solution1 Yes solution2 Add Protease Inhibitors solution3 Use Serum-Free Medium solution4 Replenish Peptide Regularly check_handling Is Peptide Handling Correct? check_degradation->check_handling No end_node Re-run Experiment solution1->end_node solution2->end_node solution3->end_node solution4->end_node handling1 Store at -80°C check_handling->handling1 No check_handling->end_node Yes handling2 Aliquot to Avoid Freeze-Thaw Cycles handling1->handling2 handling2->end_node

Caption: Troubleshooting logic for suboptimal T-cell responses.

References

Technical Support Center: MART-1 Specific T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise and other common issues encountered in Melanoma Antigen Recognized by T-cells (MART-1) specific T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in MART-1 specific T-cell assays?

High background noise in MART-1 specific T-cell assays can originate from several sources, broadly categorized as issues with reagents, cell populations, and assay procedures. Common culprits include:

  • Reagent Quality and Concentration: Suboptimal quality or incorrect concentrations of MART-1 peptides, antibodies, or detection reagents can lead to non-specific binding.[1][2]

  • Cell Viability and Activation State: A high percentage of dead cells can non-specifically bind antibodies and other reagents, contributing to background.[3] Additionally, pre-activated T-cells in the sample can spontaneously secrete cytokines, leading to a high background in functional assays like ELISpot.[1]

  • Inadequate Washing: Insufficient washing between assay steps can leave behind unbound reagents, which can increase the background signal.[1][4]

  • Contamination: Bacterial or fungal contamination of cell cultures or reagents can lead to non-specific T-cell activation and high background.[1]

  • Cross-Reactivity: The primary or secondary antibodies used in the assay may cross-react with unintended cellular targets.[2]

Q2: How can I minimize non-specific binding of antibodies in my intracellular cytokine staining (ICS) assay?

Minimizing non-specific antibody binding is crucial for obtaining a clear signal in ICS assays. Here are several strategies:

  • Titrate Antibodies: Determine the optimal concentration of each antibody to achieve a good signal-to-noise ratio, as excess antibody can lead to increased non-specific binding.[2]

  • Use a Blocking Step: Incubating cells with a blocking solution, such as serum from the same species as the secondary antibody or purified Fc receptor-blocking antibodies, can prevent non-specific binding to Fc receptors on cells like macrophages and B cells.[2][5]

  • Include Isotype Controls: Use an isotype control antibody that has the same immunoglobulin class and fluorochrome as your primary antibody but lacks specificity for the target antigen. This helps to estimate the level of non-specific background staining.[6]

  • Gate on Viable Cells: Use a viability dye to exclude dead cells from your analysis, as they are prone to non-specific antibody uptake.[7]

Q3: My negative control wells in the ELISpot assay show a high number of spots. What could be the cause?

A high number of spots in negative control wells of an ELISpot assay indicates that T-cells are being activated non-specifically. Potential reasons include:

  • Spontaneous Cytokine Secretion: The isolated Peripheral Blood Mononuclear Cells (PBMCs) may contain a high frequency of pre-activated T-cells that spontaneously secrete cytokines.[1]

  • Mitogenic Components in Serum: The serum used in the cell culture medium may contain mitogenic or activating components. It is recommended to screen different batches of serum for low background activation.[1]

  • Contamination: Contamination of the cell culture with bacteria or other microbes can lead to polyclonal T-cell activation.[1]

  • High Cell Density: Plating too many cells per well can lead to non-specific activation due to cell-cell contact and cytokine release. Optimizing the cell number per well is crucial.[1]

Q4: What is the optimal concentration of MART-1 peptide to use for T-cell stimulation?

The optimal concentration of MART-1 peptide for T-cell stimulation can vary depending on the specific peptide sequence (native vs. analog), the assay being performed, and the avidity of the T-cell receptors. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions. However, typical concentration ranges found in the literature are:

  • For ELISpot and ICS assays: Peptide concentrations can range from 1 µM to 10 µM.[8][9]

  • For T-cell priming: Higher concentrations, around 25 µM, may be used.[9]

  • For functional avidity assays: A wide range of concentrations, from 10 µM down to 10⁻⁶ µM, are used to assess the sensitivity of the T-cells.[8]

Troubleshooting Guides

High Background in MART-1 ELISpot Assay
Observation Potential Cause Recommended Solution
High number of spots in negative control wells Spontaneous cytokine secretion from pre-activated T-cells.Rest T-cells in culture for a few hours before starting the assay. Ensure high viability of cells.
Contaminated cell culture or reagents.Use sterile technique and check reagents for contamination.
Mitogenic components in serum.Screen different lots of serum for low background stimulation or use serum-free media.[10]
Too many cells per well.Titrate the number of cells per well to find the optimal density.[1]
Diffuse or "fuzzy" spots Over-stimulation of T-cells.Reduce the concentration of the MART-1 peptide.
Prolonged incubation time.Optimize the incubation time for cell stimulation.[3]
Plate movement during incubation.Ensure the incubator is stable and avoid moving the plates during incubation.[1][3]
High background staining across the membrane Inadequate washing.Increase the number and volume of wash steps.[1][4]
Non-specific binding of detection antibody.Include a blocking step and ensure the detection antibody is used at the optimal dilution.
Overdevelopment with substrate.Reduce the substrate incubation time.[1]
High Background in MART-1 Intracellular Cytokine Staining (ICS)
Observation Potential Cause Recommended Solution
High percentage of cytokine-positive cells in unstimulated control Spontaneous cytokine production.Allow cells to rest in culture medium for a period before stimulation.
Contamination of cell culture.Maintain sterile cell culture conditions.
Issues with the protein transport inhibitor (e.g., Brefeldin A).Ensure the inhibitor is added at the correct concentration and for the optimal duration.
High background fluorescence in the negative population Non-specific antibody binding.Titrate antibody concentrations. Use a blocking solution (e.g., Fc block). Include an isotype control.[2][6]
Autofluorescence of cells.Use a viability dye to exclude dead cells, which often have high autofluorescence.
Inadequate compensation for spectral overlap.Use single-stain controls to set up proper compensation on the flow cytometer.[6]
Weak specific signal and poor signal-to-noise ratio Suboptimal peptide stimulation.Titrate the MART-1 peptide concentration and optimize the stimulation time.
Poor cell viability.Use fresh, healthy cells with high viability.
Insufficient permeabilization.Ensure the permeabilization buffer is effective and used according to the protocol.
High Background in MART-1 Tetramer Staining
Observation Potential Cause Recommended Solution
Non-specific binding of tetramer to CD8-negative cells Aggregated tetramers.Centrifuge the tetramer reagent before use to remove aggregates.
Binding to dead cells.Include a viability dye in the staining panel to exclude dead cells.[11]
High background staining of the entire CD8+ population CD8-mediated binding of the tetramer.This can occur with some tetramers. Including certain anti-CD8 monoclonal antibodies in the staining cocktail can block this non-specific interaction.[12]
Incorrect tetramer concentration.Titrate the tetramer to find the optimal staining concentration that maximizes the specific signal while minimizing background.[12]
Poor resolution between tetramer-positive and negative populations Low avidity of the T-cell interaction.Staining at a lower temperature (e.g., 4°C) can sometimes improve the resolution for low-avidity interactions.[12]
Suboptimal staining protocol.Optimize incubation time and temperature. A 30-60 minute incubation at 4°C or 30 minutes at room temperature is a good starting point.[12]

Experimental Protocols

MART-1 Specific T-Cell ELISpot Assay Protocol
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.

  • Washing and Blocking: The next day, wash the plate with sterile PBS and block with sterile blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.

  • Cell Preparation: Prepare a single-cell suspension of PBMCs with high viability (>90%). Resuspend the cells in complete culture medium.

  • Cell Plating and Stimulation: Add cells to the wells of the coated plate at an optimized density (e.g., 2 x 10⁵ cells/well). Add the MART-1 peptide at a pre-titered optimal concentration (e.g., 5 µg/mL). Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized duration (typically 18-24 hours).

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.

  • Development: Wash the plate thoroughly and add a substrate solution (e.g., BCIP/NBT). Monitor spot development and stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

MART-1 Specific Intracellular Cytokine Staining (ICS) Protocol
  • Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10⁶ PBMCs with MART-1 peptide at an optimal concentration (e.g., 1-10 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28). Include unstimulated and positive controls. Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) and a viability dye for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing intracellular antibodies to access their targets.

  • Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-cytokine antibody (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on live, single cells, then on CD8+ T-cells, and finally quantifying the percentage of cytokine-producing cells.

Visualizations

T_Cell_Assay_Workflow General Workflow for MART-1 Specific T-Cell Assays cluster_preparation Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assay Assay Procedure cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation (e.g., Ficoll gradient) Cell_Counting Cell Counting & Viability Check PBMC_Isolation->Cell_Counting Peptide_Stimulation Stimulation with MART-1 Peptide Cell_Counting->Peptide_Stimulation Controls Negative & Positive Controls Cell_Counting->Controls Tetramer Tetramer Staining Cell_Counting->Tetramer ELISpot ELISpot Peptide_Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Peptide_Stimulation->ICS Data_Acquisition Data Acquisition (Reader/Cytometer) ELISpot->Data_Acquisition ICS->Data_Acquisition Tetramer->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: A generalized workflow for performing MART-1 specific T-cell assays.

TCR_Signaling_Pathway Simplified TCR Signaling Pathway upon MART-1 Peptide Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC_Peptide MHC class I + MART-1 Peptide TCR TCR/CD3 MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca²⁺/Calcineurin Pathway IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IFN-γ, TNF-α) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade initiated by MART-1 peptide recognition.

References

Technical Support Center: Optimizing Ex Vivo CAR-T Cell Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your ex vivo CAR-T cell cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring CAR-T cell cytotoxicity ex vivo?

A1: There are several established methods, each with its own advantages and limitations. The most common assays include:

  • Chromium (⁵¹Cr)-release assay: Traditionally considered the gold standard, this assay measures the release of radioactive ⁵¹Cr from lysed target cells. However, it involves handling radioactive materials and provides only an endpoint measurement.[1][2]

  • Luciferase-based bioluminescence imaging (BLI) assay: This method uses target cells engineered to express luciferase. As CAR-T cells kill the target cells, the bioluminescent signal decreases. It is a highly sensitive and high-throughput method.[1][3]

  • Impedance-based assay: This real-time, label-free method measures changes in electrical impedance as adherent target cells are killed and detach from the culture plate.[1][2]

  • Flow cytometry-based assay: This technique allows for the direct quantification of dead and live target cells, providing detailed information at the single-cell level.[2][4]

Q2: How do I choose the right cytotoxicity assay for my experiment?

A2: The ideal assay depends on your specific experimental needs, including the type of target cells (adherent vs. suspension), desired throughput, and whether you need real-time measurements. Combining methods, such as multimodality imaging (bioluminescence, impedance, fluorescence), can provide a more comprehensive understanding of CAR-T cell function.[1][3][5]

Q3: What is a typical effector-to-target (E:T) ratio for a CAR-T cytotoxicity assay?

A3: The optimal E:T ratio can vary depending on the CAR-T cell product and the target cell line. It is recommended to test a range of ratios to determine the optimal conditions for your specific system.[1][4] Commonly used ratios often range from 1:1 to 10:1.[2][3]

Q4: How long should I run my cytotoxicity assay?

A4: The incubation time for a cytotoxicity assay can range from a few hours to several days.[6] Short-term assays (e.g., 4 hours for chromium release) are useful for assessing immediate killing, while long-term assays (24 hours or more) can provide insights into sustained cytotoxicity and CAR-T cell exhaustion.[2][3][7] Real-time assays can monitor cytotoxicity kinetics over an extended period.[8]

Q5: What are the signs of CAR-T cell exhaustion in an ex vivo assay?

A5: CAR-T cell exhaustion is characterized by a progressive loss of effector function.[9] In an ex vivo assay, this may manifest as reduced cytotoxicity over time, especially after repeated exposure to target cells.[7][10] Exhausted CAR-T cells often show increased expression of inhibitory receptors like PD-1, LAG3, and TIM-3.[9][11][12][13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High background killing in control wells (non-transduced T cells) Alloreactivity of effector cells against the target cell line.[14]Use a target cell line that does not elicit an allogeneic response, such as a murine cell line engineered to express the target antigen.[14]
Non-specific cytotoxicity of T cells.Ensure T cells are properly washed and rested before the assay.
Low or no CAR-T cell-mediated cytotoxicity Low CAR expression on T cells.Verify CAR expression levels using flow cytometry. Optimize the transduction protocol if necessary.
Target cells have low or no antigen expression.[15]Confirm antigen expression on target cells by flow cytometry. Use a target cell line with known high antigen expression.
CAR-T cells are exhausted.[9][16]Assess exhaustion markers (e.g., PD-1, LAG-3) on CAR-T cells. Consider using a shorter ex vivo culture time for CAR-T cell generation.[17]
Suboptimal E:T ratio.[15]Test a range of E:T ratios to find the optimal concentration for your specific CAR-T cells and target cells.
High variability between replicate wells Inconsistent cell plating.Ensure homogenous cell suspension before and during plating. Use calibrated pipettes.
Edge effects in the culture plate.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Inconsistent results between experiments Variability in CAR-T cell production lots.Standardize the CAR-T cell manufacturing process. Characterize each batch for CAR expression, viability, and phenotype.
Differences in target cell passages.Use target cells within a consistent and low passage number range.
Serum source and lot-to-lot variability.[18]Use a single, qualified lot of serum for a set of experiments or consider using serum-free media.

Experimental Protocols

Luciferase-Based Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Luciferase-expressing target cells

  • CAR-T effector cells

  • Non-transduced T cells (as a negative control)

  • Complete culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Bioluminescence substrate (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Plate Target Cells: Seed 5 x 10³ luciferase-expressing target cells in 50 µL of complete medium per well in a 96-well plate.[2]

  • Add Effector Cells: Add 50 µL of CAR-T cells or control T cells to the appropriate wells to achieve the desired E:T ratios (e.g., 1:1, 2:1, 5:1, 10:1).[2][3]

  • Control Wells: Include wells with target cells only (for maximum luminescence) and wells with medium only (for background).

  • Incubation: Co-culture the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.[2][3]

  • Luminescence Measurement: Add the bioluminescence substrate to each well according to the manufacturer's instructions.

  • Read Plate: Measure luminescence within 10 minutes using a plate reader.[3]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the luminescence values to the "target cells only" control wells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Luminescence of Experimental Well / Luminescence of Target Only Well)) * 100

Visualizations

CAR-T Cell Activation Signaling Pathway

CAR_T_Cell_Activation cluster_target Target Cell cluster_cart CAR-T Cell cluster_response Effector Functions Antigen Tumor Antigen CAR CAR (scFv) Antigen->CAR Binding CD3zeta CD3ζ CAR->CD3zeta Costim Co-stimulatory Domain (e.g., CD28, 4-1BB) CAR->Costim Downstream Downstream Signaling (ZAP70, LAT, etc.) CD3zeta->Downstream Activation Costim->Downstream Co-stimulation Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) Downstream->Cytotoxicity Cytokines Cytokine Production (IFN-γ, TNF-α) Downstream->Cytokines Proliferation Proliferation Downstream->Proliferation

Caption: Simplified CAR-T cell activation and signaling cascade.

General Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start prep_targets Prepare Target Cells (e.g., Luciferase-labeled) start->prep_targets prep_effectors Prepare Effector Cells (CAR-T and Control T Cells) start->prep_effectors co_culture Co-culture at various E:T Ratios prep_targets->co_culture prep_effectors->co_culture incubate Incubate (e.g., 4-72 hours) co_culture->incubate measure Measure Cytotoxicity (Luminescence, Impedance, etc.) incubate->measure analyze Analyze Data (% Specific Lysis) measure->analyze end End analyze->end

Caption: Standard workflow for an ex vivo CAR-T cytotoxicity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low/No Cytotoxicity Observed check_car Check CAR Expression (Flow Cytometry) start->check_car check_antigen Check Antigen Expression on Target Cells check_car->check_antigen Positive optimize_transduction Optimize Transduction Protocol check_car->optimize_transduction Low/Negative check_exhaustion Assess T Cell Exhaustion (PD-1, LAG-3 markers) check_antigen->check_exhaustion Positive change_target Use High-Expressing Target Cell Line check_antigen->change_target Low/Negative optimize_et Optimize E:T Ratio check_exhaustion->optimize_et Low Exhaustion modify_culture Modify CAR-T Culture Conditions (e.g., shorter duration) check_exhaustion->modify_culture High Exhaustion

Caption: A logical approach to troubleshooting low cytotoxicity.

References

Validation & Comparative

A Comparative Guide to MART-1 (26-35) Wild Type and its 27L Analog Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the wild-type Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide (26-35) and its analog, where the alanine at position 27 is substituted with leucine (27L). This modification has been shown to significantly enhance the peptide's immunogenicity, making it a more potent agent for immunotherapy applications.[1][2][3]

Peptide Sequences

Peptide NameSequence
MART-1 (26-35) Wild Type E A A G I G I L T V
MART-1 (26-35) 27L Analog E L A G I G I L T V

The core difference lies in the substitution of Alanine (A) with Leucine (L) at the second position of the core epitope (position 27 of the full MART-1 protein). This single amino acid change has profound effects on the peptide's interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201 and subsequent T-cell recognition.

Quantitative Performance Data

The 27L analog of the MART-1 (26-35) peptide demonstrates superior performance in several key immunological assays compared to its wild-type counterpart. The substitution of leucine for alanine at position 27 enhances its binding affinity and stability with the HLA-A*0201 molecule, leading to a more potent T-cell response.[1][3]

ParameterMART-1 (26-35) Wild TypeMART-1 (26-35) 27L AnalogFold Improvement
EC50 for Antigenic Activity 0.25 nM0.01 nM25x
IC50 for Tumor Lysis Inhibition ~20 nM (estimated)2 nM10x
pMHC Complex Half-life Not explicitly stated~4 hoursData not available for direct comparison
Serum Half-life ~45 minutes~40 minutes~0.9x

EC50 (Half-maximal effective concentration) for antigenic activity indicates the concentration of peptide required to achieve 50% of the maximal T-cell response. IC50 (Half-maximal inhibitory concentration) for tumor lysis inhibition reflects the peptide concentration needed to inhibit 50% of the specific lysis of tumor cells by cytotoxic T-lymphocytes (CTLs). pMHC (peptide-Major Histocompatibility Complex) half-life is a measure of the stability of the peptide when bound to the MHC molecule. Serum half-life indicates the stability of the free peptide in human serum.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

  • Target Cell Preparation:

    • Target cells (e.g., T2 cells or melanoma cell lines) are incubated with ⁵¹Cr (as sodium chromate), which is taken up by the cells.

    • Excess ⁵¹Cr is washed away.

    • Target cells are then pulsed with either the MART-1 wild-type or 27L analog peptide at various concentrations.

  • Effector Cell Preparation:

    • CTLs specific for the MART-1 peptide are generated by stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors with the respective peptide.

    • These effector cells are then co-cultured with the prepared target cells at different effector-to-target (E:T) ratios.

  • Incubation and Measurement:

    • The co-culture is incubated for 4-6 hours at 37°C.

    • During incubation, CTLs that recognize the peptide-MHC complex on the target cells will induce lysis, releasing ⁵¹Cr into the supernatant.

    • The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the ⁵¹Cr released from target cells in the absence of effector cells.

    • Maximum release is the ⁵¹Cr released from target cells when lysed with a detergent.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

This assay quantifies the number of cytokine-secreting T-cells at a single-cell level.

  • Plate Coating:

    • An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Culture:

    • T-cells are added to the wells along with antigen-presenting cells (APCs) that have been pulsed with either the MART-1 wild-type or 27L analog peptide.

    • The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • During incubation, activated T-cells secrete the cytokine, which is captured by the antibody on the plate.

    • After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added.

    • An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is then added, which binds to the detection antibody.

  • Spot Development and Analysis:

    • A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

    • The spots are then counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.

Visualizations

Logical Relationship: Peptide Modification to Enhanced Immunogenicity

G cluster_peptide Peptide Modification cluster_interaction Biophysical Interaction cluster_response Cellular Response WT MART-1 WT (EAAGIGILTV) A27L MART-1 27L (ELAGIGILTV) MHC_Binding Increased MHC Binding Affinity A27L->MHC_Binding Leucine at P2 is a better anchor for HLA-A*0201 pMHC_Stability Enhanced pMHC Complex Stability MHC_Binding->pMHC_Stability T_Cell_Activation Stronger T-Cell Activation pMHC_Stability->T_Cell_Activation More stable presentation to T-Cell Receptors Cytokine_Release Increased Cytokine Release (IFN-γ, IL-2) T_Cell_Activation->Cytokine_Release Cytotoxicity Enhanced Cytotoxicity T_Cell_Activation->Cytotoxicity

Caption: Modification of MART-1 (26-35) to the 27L analog enhances its immunogenicity.

Experimental Workflow: Chromium-51 Release Assay

G cluster_0 Target Cell Preparation cluster_1 Effector Cell Preparation cluster_2 Assay cluster_3 Measurement & Analysis T_label Label Target Cells with ⁵¹Cr T_wash1 Wash Excess ⁵¹Cr T_label->T_wash1 T_pulse Pulse with Peptide (WT or 27L) T_wash1->T_pulse Co_culture Co-culture Target and Effector Cells T_pulse->Co_culture E_prep Generate MART-1 Specific CTLs E_prep->Co_culture Incubate Incubate 4-6 hours at 37°C Co_culture->Incubate Measure Measure ⁵¹Cr in Supernatant Incubate->Measure Calculate Calculate % Specific Lysis Measure->Calculate

Caption: Workflow for assessing T-cell cytotoxicity using a Chromium-51 release assay.

Signaling Pathway: T-Cell Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC Peptide-MHC Complex (on APC) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Phosphorylation CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg IP3_DAG IP₃ & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Activation Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression

Caption: Simplified signaling cascade upon T-cell receptor engagement with a peptide-MHC complex.

References

A Comparative Guide to T-cell Responses: MART-1 (26-35) vs. gp100 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in immunology and drug development, understanding the nuances of T-cell responses to specific tumor-associated antigens is paramount. This guide provides an objective comparison of T-cell responses elicited by two well-characterized melanoma-associated peptides: MART-1 (26-35) and various gp100 epitopes. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Peptide Overview and Modifications

Both MART-1 (also known as Melan-A) and gp100 are differentiation antigens expressed in melanocytes and are frequently overexpressed in melanoma, making them attractive targets for cancer immunotherapy.[1][2] The specific peptide sequences recognized by T-cells are crucial for designing effective vaccines and adoptive cell therapies.

  • MART-1 (26-35): The native peptide sequence is EAAGIGILTV.[3] A modified version, MART-1 (26-35, 27L), with a Leucine substitution for Alanine at position 27 (ELAGIGILTV), has been shown to have a higher binding affinity for MHC molecules and is more stable than the native peptide, leading to enhanced immunogenicity.[3][4]

  • gp100 Peptides: Several immunogenic peptides have been identified from the gp100 protein. Commonly studied epitopes include gp100 (209-217) with the native sequence ITDQVPFSV and a modified version, gp100 (209-217, 210M), where Threonine at position 210 is replaced by Methionine (IMDQVPFSV). This modification increases the peptide's binding affinity to the HLA-A*02:01 molecule and enhances its immunogenicity.[2][5] Another epitope, gp100 (280-288), is also recognized by cytotoxic T lymphocytes (CTLs).[5]

Quantitative Comparison of T-cell Responses

The following tables summarize quantitative data from studies evaluating the immunogenicity of MART-1 and gp100 peptides. These studies often utilize vaccine formulations and measure responses in melanoma patients.

Study / Parameter MART-1 (26-35, 27L) gp100 (209-217, 210M) Reference
E1696 Trial (ELISPOT Response Rate) Part of a multi-epitope vaccine. 35% of subjects showed a CD8 T-cell response to one or more of the 3 antigens targeted.Part of a multi-epitope vaccine. 35% of subjects showed a CD8 T-cell response to one or more of the 3 antigens targeted.[6]
Weber et al. (IVS Assay Response Rate) 8 of 18 patients (44%) had pretreatment reactivity, with little change after vaccination.18 of 19 patients (95%) developed new anti-gp100 reactivity after two vaccinations.[4]
Slingluff et al. (ELISPOT Response) Not directly compared in this study.The modified g209-2M peptide showed an increased ability to generate melanoma reactive CTLs in vitro.[5]

IVS: In Vitro Sensitization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to measure T-cell responses to MART-1 and gp100 peptides.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[7][8][9]

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the target peptides. T-cells that recognize the peptide will become activated and secrete cytokines, such as Interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated on the surface of a microplate well, resulting in a visible spot for each cytokine-producing cell.[7]

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Plating and Stimulation: Add a known number of PBMCs to each well along with the MART-1 or gp100 peptide at a predetermined concentration. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for T-cell activation and cytokine secretion.

  • Detection: Wash the plate to remove cells and add a biotinylated detection antibody specific for a different epitope on the cytokine.

  • Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a colored precipitate.

  • Analysis: Count the number of spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-producing cells. A positive response is often defined as a doubling of the spot count compared to baseline, with an increment of at least 10 spots.[6]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population at the single-cell level.[10][11]

Principle: PBMCs are stimulated with the peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate inside the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). Flow cytometry is used to analyze the stained cells.[10][11]

Protocol:

  • Cell Stimulation: Incubate 1-2 x 10^6 PBMCs/mL with the MART-1 or gp100 peptide (typically 1-2 µg/mL). Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) can be added to enhance the response.[11]

  • Inhibition of Cytokine Secretion: Add a protein transport inhibitor like Brefeldin A and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[11]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.[12]

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).[12]

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptides.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method for quantifying the cytotoxic activity of T-cells.[13][14][15]

Principle: Target cells (e.g., melanoma cell lines expressing the relevant HLA type) are labeled with radioactive ⁵¹Cr. These labeled target cells are then incubated with effector T-cells (CTLs). If the CTLs recognize and kill the target cells, the cell membrane is disrupted, leading to the release of ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed target cells.[13][15]

Protocol:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours to allow for uptake of the radioisotope.

  • Washing: Wash the target cells multiple times to remove excess, unincorporated ⁵¹Cr.

  • Co-incubation: Plate the labeled target cells in a 96-well plate and add the effector T-cells at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for target cell lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Radioactivity in the supernatant of target cells incubated with media alone.

    • Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

T_Cell_Activation_Signaling_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD3 CD3 Complex TCR->CD3 Signal Transduction LCK LCK CD3->LCK Phosphorylation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., MAPK, NF-κB) LAT->Downstream Activation T-Cell Activation (Cytokine Production, Proliferation, Cytotoxicity) Downstream->Activation

Caption: T-Cell Activation Signaling Pathway.

ELISPOT_Workflow ELISPOT Assay Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Add_Cells Add PBMCs and Peptide Coat_Plate->Add_Cells Incubate Incubate (18-24h) Add_Cells->Incubate Add_Detection_Ab Add Biotinylated Detection Antibody Incubate->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Analyze Analyze Spots Add_Substrate->Analyze End End Analyze->End

Caption: ELISPOT Assay Workflow.

ICS_Workflow Intracellular Cytokine Staining (ICS) Workflow Start Start Stimulate_Cells Stimulate PBMCs with Peptide + Protein Transport Inhibitor Start->Stimulate_Cells Incubate Incubate (4-6h) Stimulate_Cells->Incubate Surface_Stain Surface Stain (e.g., anti-CD8) Incubate->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (e.g., anti-IFN-γ) Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze End End Analyze->End

Caption: ICS Workflow.

Chromium_Release_Workflow Chromium-51 Release Assay Workflow Start Start Label_Targets Label Target Cells with ⁵¹Cr Start->Label_Targets Co_incubate Co-incubate Target and Effector Cells (4-6h) Label_Targets->Co_incubate Collect_Supernatant Collect Supernatant Co_incubate->Collect_Supernatant Measure_Radioactivity Measure Radioactivity Collect_Supernatant->Measure_Radioactivity Calculate_Lysis Calculate % Specific Lysis Measure_Radioactivity->Calculate_Lysis End End Calculate_Lysis->End

Caption: Chromium-51 Release Assay Workflow.

References

A Comparative Guide to MART-1 Peptide Efficacy: Decamer (26-35) vs. Nonamer (27-35)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological efficacy of the MART-1 (26-35) decamer and the MART-1 (27-35) nonamer peptides, two critical epitopes in the development of immunotherapies for melanoma. This analysis is supported by experimental data on T-cell recognition and cytotoxic activity.

Executive Summary

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target for immunotherapy due to its expression in the majority of melanomas. Two overlapping epitopes, the decamer MART-1 (26-35) (Sequence: EAAGIGILTV) and the nonamer MART-1 (27-35) (Sequence: AAGIGILTV), have been extensively studied. While the nonamer is the naturally processed epitope found on the surface of melanoma cells, experimental evidence suggests that the decamer exhibits superior immunogenic properties in vitro, including enhanced binding to the HLA-A2 molecule and more efficient recognition by cytotoxic T-lymphocytes (CTLs).

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of the MART-1 decamer and nonamer peptides.

PeptideSequenceRelative HLA-A2 Binding Affinity (Fold Increase vs. Nonamer)[1]
MART-1 (27-35) Nonamer AAGIGILTV1
MART-1 (26-35) Decamer EAAGIGILTV2

Table 1: Relative binding affinity of MART-1 peptides to the HLA-A0201 molecule. The data indicates that the decamer peptide has a two-fold higher binding affinity compared to the nonamer peptide.*

Target CellsPeptidePeptide Concentration for LysisLysis Efficiency[2]
T2 cellsMART-1 (27-35) Nonamer Down to 10⁻⁶ mMEffective lysis observed
T2 cellsMART-1 (26-35) Decamer Down to 10⁻⁸ mMMore efficient lysis at lower concentrations

Table 2: Comparison of cytotoxic T-lymphocyte (CTL) lytic efficiency. A MART-1 specific CTL clone demonstrated effective lysis of target cells pulsed with the decamer peptide at significantly lower concentrations compared to the nonamer peptide, indicating more efficient recognition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Sensitization of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is used to generate peptide-specific cytotoxic T-lymphocytes from blood samples.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive healthy donors or melanoma patients by Ficoll-Hypaque density gradient centrifugation.

  • Peptide Pulsing: A fraction of the PBMCs are pulsed with the MART-1 peptide (either decamer or nonamer) at a concentration of 10 µM in serum-free medium for 1-2 hours at 37°C.

  • Co-culture: The peptide-pulsed PBMCs (stimulator cells) are then co-cultured with the remaining non-pulsed PBMCs (responder cells).

  • Cytokine Addition: Interleukin-2 (IL-2) is added to the co-culture to promote T-cell proliferation and differentiation.

  • Restimulation: The responder cells are restimulated weekly with freshly peptide-pulsed, irradiated autologous PBMCs.

  • CTL Line Generation: After several rounds of stimulation, the resulting T-cell lines are assessed for peptide-specific cytotoxic activity.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay quantifies the ability of CTLs to lyse target cells presenting the specific peptide.

  • Target Cell Preparation: T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus do not present endogenous peptides but can be efficiently loaded with exogenous peptides, are used as target cells. T2 cells are incubated with varying concentrations of the MART-1 decamer or nonamer peptide for 1-2 hours at 37°C.

  • Labeling: The peptide-pulsed T2 cells are labeled with Chromium-51 (⁵¹Cr).

  • Co-incubation: The ⁵¹Cr-labeled target cells are then incubated with the generated MART-1 specific CTLs at different effector-to-target (E:T) ratios for 4 hours.

  • Measurement of Lysis: The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed cells, is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.

Interferon-Gamma (IFN-γ) ELISpot Assay

This assay measures the frequency of peptide-specific, IFN-γ-secreting T-cells.

  • Plate Coating: A 96-well ELISpot plate is coated with an anti-IFN-γ capture antibody.

  • Cell Plating: PBMCs or isolated T-cells are plated in the wells.

  • Peptide Stimulation: The MART-1 decamer or nonamer peptide is added to the wells at various concentrations to stimulate the T-cells.

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

  • Detection: After washing the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that forms a colored precipitate at the location of IFN-γ secretion, creating "spots".

  • Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell.

Visualizations

Experimental Workflow for Comparing Peptide Efficacy

G cluster_0 PBMC Isolation & Preparation cluster_1 Peptide Stimulation cluster_2 CTL Generation cluster_3 Efficacy Assessment PBMC_Isolation Isolate PBMCs from HLA-A2+ Donor Split_PBMCs Split PBMCs into Responder & Stimulator Fractions PBMC_Isolation->Split_PBMCs Pulse_Decamer Pulse Stimulator PBMCs with MART-1 (26-35) Decamer Split_PBMCs->Pulse_Decamer Pulse_Nonamer Pulse Stimulator PBMCs with MART-1 (27-35) Nonamer Split_PBMCs->Pulse_Nonamer CoCulture_Decamer Co-culture with Responder PBMCs + IL-2 Pulse_Decamer->CoCulture_Decamer CoCulture_Nonamer Co-culture with Responder PBMCs + IL-2 Pulse_Nonamer->CoCulture_Nonamer CTL_Decamer Generate Decamer-specific CTL Line CoCulture_Decamer->CTL_Decamer CTL_Nonamer Generate Nonamer-specific CTL Line CoCulture_Nonamer->CTL_Nonamer Cytotoxicity_Assay Cytotoxicity Assay (51Cr Release) CTL_Decamer->Cytotoxicity_Assay Test Lysis IFN_Assay IFN-γ ELISpot Assay CTL_Decamer->IFN_Assay Test IFN-γ Secretion CTL_Nonamer->Cytotoxicity_Assay CTL_Nonamer->IFN_Assay

Caption: Experimental workflow for comparing the efficacy of MART-1 decamer and nonamer peptides.

T-Cell Receptor Signaling Pathway upon Peptide-MHC Recognition

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell MHC HLA-A2 Peptide MART-1 Peptide (Decamer or Nonamer) TCR T-Cell Receptor (TCR) Peptide->TCR Recognition CD3 CD3 Complex TCR->CD3 associates with Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Influx IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT Cytokine Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokine Proliferation T-Cell Proliferation & Cytotoxicity NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

Caption: Simplified T-cell receptor signaling cascade initiated by MART-1 peptide recognition.

Conclusion

The available data indicates that while the MART-1 (27-35) nonamer is the naturally presented epitope on melanoma cells, the MART-1 (26-35) decamer demonstrates superior immunogenic potential in vitro. The decamer's higher binding affinity to HLA-A2 and its more efficient recognition by cytotoxic T-lymphocytes at lower concentrations suggest it may be a more potent immunogen for T-cell based cancer therapies. However, the structural differences in how these peptides are presented by HLA-A2 and the potential for T-cell cross-reactivity are important considerations in vaccine design and the development of T-cell receptor-engineered T-cell therapies. Further in vivo studies are necessary to fully elucidate the therapeutic implications of these findings.

References

Validating the Bioactivity of a New Batch of MART-1 (26-35) Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and cancer therapy, ensuring the biological activity of synthetic peptides is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the activity of a new batch of the melanoma-associated antigen recognized by T-cells (MART-1) peptide, specifically the HLA-A2 restricted epitope spanning amino acids 26-35 (sequence: EAAGIGILTV).

Comparison of Key Validation Assays

The biological activity of the MART-1 (26-35) peptide is defined by its ability to bind to the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 and subsequently be recognized by specific T-cells, leading to their activation. Several assays can be employed to assess these critical functions. The table below summarizes the primary methods, their principles, and the quantitative data they provide.

Assay Principle Quantitative Readout Pros Cons
T2 Cell Binding Assay Measures the ability of the peptide to stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.[1][2][3]Mean Fluorescence Intensity (MFI) of HLA-A2 staining; EC50 (half-maximal effective concentration).[2]Direct measure of peptide-MHC binding; Relatively rapid and straightforward.Does not directly measure T-cell recognition or function.
ELISpot Assay (IFN-γ, Granzyme B) Quantifies the frequency of peptide-specific T-cells that secrete cytokines (e.g., IFN-γ) or cytotoxic molecules (e.g., Granzyme B) upon stimulation.[4][5][6][7]Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs) or T-cells.Highly sensitive for detecting rare antigen-specific T-cells[8]; Measures a key T-cell function.Indirect measure of cytotoxicity (for IFN-γ); Requires a source of MART-1 specific T-cells.
Intracellular Cytokine Staining (ICS) Detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) in peptide-stimulated T-cells via flow cytometry.[9][10]Percentage of cytokine-positive cells within a specific T-cell population (e.g., CD8+).Provides single-cell resolution; Can phenotype responding cells simultaneously.Requires cell fixation and permeabilization, which can introduce artifacts.[10]
MHC-Peptide Tetramer/Multimer Staining Directly visualizes and quantifies T-cells with receptors specific for the MART-1/HLA-A2 complex using fluorescently labeled tetramers.[11][12]Percentage of tetramer-positive cells within the CD8+ T-cell population.Direct and specific enumeration of antigen-specific T-cells.Does not provide functional information; Tetramer production can be complex.
Cytotoxicity Assay (e.g., Calcein-AM Release) Measures the ability of peptide-sensitized T-cells to lyse target cells presenting the MART-1 peptide.[5]Percentage of specific lysis of target cells.Direct measure of the peptide's ability to induce a cytotoxic T-lymphocyte (CTL) response.Can be more complex and time-consuming than other assays.

Experimental Protocols

Detailed methodologies for the primary validation assays are provided below. It is crucial to include positive and negative controls in all experiments. For MART-1 (26-35), a known potent analog like MART-1 (26-35, L27) can serve as a positive control, while an irrelevant HLA-A2 binding peptide (e.g., from influenza virus) can be used as a negative control.[13][14]

T2 Cell Binding and Stabilization Assay

This assay assesses the peptide's ability to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).[2][3]

Materials:

  • T2 cells (ATCC® CRL-1992™)

  • Serum-free RPMI-1640 medium

  • MART-1 (26-35) peptide (new batch and a validated control batch)

  • Positive control peptide (e.g., Influenza M1 58-66)

  • Negative control peptide (irrelevant HLA-A2 binding peptide)

  • PE-conjugated anti-human HLA-A2 antibody (e.g., clone BB7.2)

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plate

Procedure:

  • Wash T2 cells twice with serum-free RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of the MART-1 peptides (new batch and control) and control peptides in serum-free RPMI-1640, typically ranging from 100 µM to 0.1 µM.

  • Add 100 µL of the T2 cell suspension to each well of a 96-well plate.

  • Add 100 µL of the peptide dilutions to the respective wells. Include wells with cells only (no peptide) as a baseline control.

  • Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 50 µL of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the Mean Fluorescence Intensity (MFI) of the PE signal for each peptide concentration.

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the MART-1 peptide.

Materials:

  • Human IFN-γ ELISpot kit

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy HLA-A2+ donor or a MART-1 specific T-cell line

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • MART-1 (26-35) peptide (new batch and a validated control batch)

  • Positive control stimulant (e.g., Phytohemagglutinin - PHA)

  • Negative control peptide

  • T2 cells (as antigen-presenting cells)

Procedure:

  • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • While the plate is blocking, prepare the cells. If using T2 cells as APCs, pulse them with the peptides (10 µg/mL) for 2 hours at 37°C.

  • Wash the plate and add 100 µL of PBMCs or T-cells (e.g., 2 x 10^5 cells/well) to each well.

  • Add 100 µL of the peptide-pulsed T2 cells (e.g., 1 x 10^5 cells/well) or the peptide directly to the wells at the desired final concentration.

  • Include positive control wells (with PHA) and negative control wells (with irrelevant peptide or no peptide).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor for the development of spots.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Visualizations

Experimental Workflow: T2 Cell Binding Assay

T2_Binding_Assay_Workflow cluster_prep Cell and Peptide Preparation cluster_incubation Incubation cluster_staining Staining and Analysis T2_cells T2 Cells Wash_T2 Wash T2 Cells T2_cells->Wash_T2 Plate_cells Plate T2 Cells (1e5 cells/well) Wash_T2->Plate_cells Peptide_dilutions Prepare Peptide Serial Dilutions Add_peptides Add Peptides Peptide_dilutions->Add_peptides Plate_cells->Add_peptides Incubate_overnight Incubate Overnight (16-18h, 37°C) Add_peptides->Incubate_overnight Wash_cells1 Wash Cells Incubate_overnight->Wash_cells1 Stain_HLA_A2 Stain with anti-HLA-A2 Ab Wash_cells1->Stain_HLA_A2 Wash_cells2 Wash Cells Stain_HLA_A2->Wash_cells2 FACS_analysis Flow Cytometry Analysis (MFI) Wash_cells2->FACS_analysis

Workflow for the T2 Cell Binding and Stabilization Assay.

Signaling Pathway: T-Cell Activation by MART-1 Peptide

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A2 MHC_MART1 HLA-A2 / MART-1 Complex MHC->MHC_MART1 CD8 CD8 MHC->CD8 MART1 MART-1 (26-35) MART1->MHC TCR TCR MHC_MART1->TCR Recognition Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokine_Gene Cytokine Gene (e.g., IFN-γ) NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene Cytokine Secretion Cytokine Secretion Cytokine_Gene->Cytokine Secretion

Simplified T-cell activation pathway upon recognition of the MART-1 peptide.

By employing a combination of these assays, researchers can confidently validate the biological activity of a new batch of MART-1 (26-35) peptide, ensuring its suitability for downstream applications in research and development.

References

A Comparative Guide to HPLC and Alternative Methods for MART-1 (26-35) Peptide Purity and Integrity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity and integrity of synthetic peptides is paramount for reliable research and the development of safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the industry standard, with alternative methods for the analysis of the MART-1 (26-35) peptide (sequence: EAAGIGILTV), a key melanoma-associated antigen. The presented experimental data and detailed protocols will aid in the selection of the most appropriate analytical strategy for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase HPLC (RP-HPLC) is the most established and widely used method for determining the purity of synthetic peptides.[1][2] It separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC

A typical RP-HPLC protocol for the analysis of MART-1 (26-35) is as follows:

  • Sample Preparation: The lyophilized MART-1 (26-35) peptide is dissolved in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL. The sample is then filtered through a 0.22 µm syringe filter before injection.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is recommended for good resolution of peptide impurities.[4]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm, which is characteristic of the peptide bond.[4]

  • Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Peptide (1 mg/mL in 0.1% TFA/H2O) filtrate Filter Sample (0.22 µm filter) dissolve->filtrate inject Inject Sample filtrate->inject separate Separation on C18 Column (Acetonitrile/Water Gradient) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Main Peak Area) integrate->calculate

Figure 1: Experimental workflow for HPLC analysis of MART-1 (26-35).

Alternative and Complementary Analytical Methods

While HPLC is a robust technique, other methods can offer advantages in terms of speed, resolution, and the ability to identify impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures than HPLC. This results in significantly faster analysis times and improved resolution.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography (either HPLC or UPLC) with mass spectrometry provides not only quantitative data on purity but also mass information that is crucial for identifying impurities. This is particularly useful for characterizing process-related impurities such as truncated or modified peptides.[7][8]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[9] As this separation mechanism is orthogonal to the hydrophobicity-based separation of RP-HPLC, CE is an excellent complementary technique for detecting impurities that may co-elute with the main peptide peak in an HPLC analysis.[10]

Comparative Analysis of Methods

The following table summarizes the key performance characteristics of HPLC, UPLC/LC-MS, and CE for the analysis of MART-1 (26-35) peptide purity.

FeatureHPLCUPLC/LC-MSCapillary Electrophoresis (CE)
Principle Separation based on hydrophobicity.[2]Separation based on hydrophobicity coupled with mass-based detection.[7][8]Separation based on charge-to-size ratio.[9]
Resolution GoodVery HighHigh
Analysis Time ~30-60 minutes~5-15 minutes~15-30 minutes
Sensitivity Good (ng range)Very High (pg-fg range)High (ng-pg range)
Impurity ID No (requires fraction collection and further analysis)Yes (provides mass of impurities)No (requires coupling to MS)
Orthogonality -Same as HPLC/UPLCYes (complementary to HPLC)[10]

Detailed Experimental Protocols for Alternative Methods

UPLC/LC-MS Protocol for a MART-1 Analogue

The following protocol is adapted from a study on a MART-1 (26-35) analogue (A27L mutant) and is representative for the analysis of the native peptide.[11]

  • Sample Preparation: Dissolve the peptide in 0.1% formic acid in water.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer.

  • Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[11]

  • Mobile Phase A: 0.1% (v/v) formic acid in water.[11]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: A linear gradient of acetonitrile in water.[11]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60 °C.[11]

  • MS Detection: Positive ion mode, scanning a mass range of m/z 50 to 2000.[11]

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing dissolve Dissolve Peptide (in 0.1% Formic Acid/H2O) inject Inject Sample dissolve->inject separate UPLC Separation (C18 Column) inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis (High-Resolution MS) ionize->analyze process Process Chromatogram and Mass Spectra analyze->process identify Identify Impurities (by Mass) process->identify quantify Quantify Purity process->quantify

Figure 2: Experimental workflow for UPLC/LC-MS analysis.
General Capillary Zone Electrophoresis (CZE) Protocol for Peptides

  • Sample Preparation: Dissolve the peptide in the background electrolyte to a concentration of 0.1-1 mg/mL.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5. The acidic pH ensures that the peptide is positively charged and migrates towards the cathode.

  • Voltage: 15-25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 200-220 nm.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing dissolve Dissolve Peptide (in Background Electrolyte) inject Inject Sample (Hydrodynamic) dissolve->inject separate Electrophoretic Separation (Applied Voltage) inject->separate detect UV Detection (200-220 nm) separate->detect analyze Analyze Electropherogram detect->analyze assess Assess Purity analyze->assess

Figure 3: General experimental workflow for CE analysis of peptides.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, desired analysis speed, and available instrumentation.

Logical_Comparison cluster_primary Primary Purity Assessment cluster_advanced Advanced Characterization cluster_speed_res Speed & Resolution cluster_impurity_id Impurity Identification cluster_orthogonal Orthogonal Verification HPLC HPLC UPLC UPLC HPLC->UPLC Faster Higher Res. CE Capillary Electrophoresis HPLC->CE Orthogonal Method LC_MS LC-MS UPLC->LC_MS Add Mass ID

Figure 4: Comparison of analytical techniques for peptide analysis.

Conclusion

RP-HPLC remains a reliable and robust method for the routine purity assessment of the MART-1 (26-35) peptide. For faster analysis and higher resolution, UPLC is a superior alternative. When the identification of impurities is critical, coupling liquid chromatography with mass spectrometry is essential. Capillary electrophoresis offers an orthogonal separation mechanism that is invaluable for detecting impurities that may not be resolved by HPLC and for providing a more comprehensive purity profile. The choice of the most suitable method will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources.

References

A Researcher's Guide to Confirming MART-1 Specific T-cell Reactivity: A Comparison of Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the field of immuno-oncology, particularly in therapies targeting melanoma, the accurate assessment of T-cell reactivity against tumor-associated antigens like Melanoma Antigen Recognized by T-cells 1 (MART-1) is paramount. This guide provides a comprehensive comparison of key functional assays used to confirm the specific reactivity of T-cells to MART-1, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This guide delves into the methodologies, performance characteristics, and underlying biological principles of three primary functional assays: the Enzyme-Linked Immunospot (ELISpot) assay for cytokine secretion, cytotoxicity assays to measure the direct killing of target cells, and intracellular cytokine staining (ICS) for a detailed view of T-cell function at a single-cell level.

Comparative Analysis of Functional Assays

Choosing the right assay depends on the specific question being addressed, the available resources, and the desired throughput. The following table summarizes the key quantitative and qualitative aspects of the most common functional assays for MART-1 specific T-cell reactivity.

AssayPrinciplePrimary ReadoutThroughputSensitivitySpecificityKey AdvantagesKey Disadvantages
IFN-γ ELISpot Measures the frequency of cytokine-secreting cells upon antigen stimulation.Number of spots, where each spot represents a single cytokine-producing cell.HighVery High (can detect as few as 1 in 100,000 cells)[1]HighHighly sensitive for detecting rare antigen-specific T-cells; quantitative.[2]Provides information on only one secreted cytokine at a time (unless using multi-color ELISpot); does not identify the phenotype of the secreting cell.
Chromium-51 (⁵¹Cr) Release Assay Measures the lysis of target cells by cytotoxic T-lymphocytes (CTLs). Target cells are labeled with ⁵¹Cr, which is released upon cell death.Percentage of specific lysis calculated from the amount of ⁵¹Cr released into the supernatant.Low to MediumHighHighA long-standing "gold standard" for cytotoxicity; directly measures cell killing.[3]Involves radioactive materials; indirect measurement of cell death; can have high spontaneous release from some target cells.[4]
Flow Cytometry-Based Cytotoxicity Assay Directly enumerates live and dead target cells after co-culture with effector T-cells using fluorescent dyes.Percentage of dead or apoptotic target cells.Medium to HighHighHighNon-radioactive; allows for simultaneous phenotyping of effector and target cells; can distinguish between apoptosis and necrosis.[5]Requires a flow cytometer; can be more complex to set up and analyze than the ⁵¹Cr release assay.
Intracellular Cytokine Staining (ICS) Detects the production of multiple cytokines within individual T-cells by flow cytometry.Percentage of T-cells positive for one or more cytokines.MediumHighHighProvides multi-parameter data at the single-cell level, allowing for the identification of polyfunctional T-cells and their phenotype.Requires cell fixation and permeabilization, which can introduce artifacts; generally considered less sensitive than ELISpot for detecting very rare cells.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key functional assays discussed.

IFN-γ ELISpot Assay for MART-1 Specific T-cells

This protocol is adapted from standard IFN-γ ELISpot procedures and is tailored for the detection of MART-1 reactive T-cells.[7][8][9]

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • MART-1 peptide (e.g., ELAGIGILTV)

  • Control peptides (e.g., an irrelevant peptide and a positive control mitogen like PHA)

  • Effector cells (e.g., PBMCs, TILs)

  • Antigen-presenting cells (APCs) (e.g., T2 cells or dendritic cells)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antibody and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

  • Cell Plating:

    • Prepare a suspension of effector cells.

    • If using T2 cells as APCs, pulse them with the MART-1 peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C.

    • Add the effector cells and peptide-pulsed APCs to the coated and blocked wells. Include negative control wells (effector cells with unpulsed APCs or an irrelevant peptide) and a positive control well (effector cells with PHA).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

    • Wash the plate again and add the substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Flow Cytometry-Based Cytotoxicity Assay for MART-1 Specific T-cells

This non-radioactive assay provides a direct measure of target cell killing.[5][10]

Materials:

  • Effector cells (MART-1 specific T-cells)

  • Target cells (e.g., MART-1 expressing melanoma cell line like MEL-A375 or T2 cells pulsed with MART-1 peptide)

  • Cell viability dye (e.g., Propidium Iodide (PI) or 7-AAD)

  • Cell tracking dye (e.g., CFSE or similar) to distinguish target cells from effector cells

  • Flow cytometer

  • 96-well U-bottom plates

Procedure:

  • Target Cell Labeling: Label the target cells with a cell tracking dye according to the manufacturer's instructions. This will allow for their identification in the co-culture.

  • Co-culture:

    • Plate the labeled target cells in a 96-well plate.

    • Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells with target cells alone (for spontaneous death) and target cells with a lysis agent (for maximum killing).

    • Incubate the plate for 4-16 hours at 37°C.

  • Staining: Add the cell viability dye (e.g., PI or 7-AAD) to each well just before analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the target cell population based on the cell tracking dye. Within this population, quantify the percentage of dead cells (positive for the viability dye). Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Visualizing the Mechanisms of T-cell Reactivity

To understand the biological processes underlying these functional assays, it is essential to visualize the signaling pathways and experimental workflows.

Experimental Workflow for Assessing T-cell Reactivity

The following diagram illustrates the general workflow for the functional assays described above.

G cluster_preparation Sample Preparation cluster_assay Functional Assay cluster_readout Data Analysis Effector Cells Effector Cells Co-culture Co-culture Effector Cells->Co-culture Target Cells Target Cells Target Cells->Co-culture MART-1 Peptide MART-1 Peptide MART-1 Peptide->Target Cells Pulsing ELISpot ELISpot Co-culture->ELISpot Cytotoxicity Assay Cytotoxicity Assay Co-culture->Cytotoxicity Assay ICS ICS Co-culture->ICS Spot Counting Spot Counting ELISpot->Spot Counting Flow Cytometry Analysis Flow Cytometry Analysis Cytotoxicity Assay->Flow Cytometry Analysis ICS->Flow Cytometry Analysis

Caption: General workflow for functional T-cell assays.

T-cell Receptor (TCR) Signaling Pathway

Upon recognition of the MART-1 peptide presented by an MHC molecule on a target cell, a signaling cascade is initiated within the T-cell, leading to its activation and effector functions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation MHC MHC-MART-1 MHC->TCR Binding CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCg1 LAT->PLCg1 Activation NFAT NFAT PLCg1->NFAT Ca2+ influx NFkB NFkB PLCg1->NFkB DAG/PKC pathway AP1 AP1 PLCg1->AP1 Ras/MAPK pathway Gene Gene Transcription (IFN-γ, Granzyme B) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified TCR signaling cascade.

Logical Flow of Different Assay Types

This diagram illustrates the distinct logical progression of each assay type from cell stimulation to the final readout.

G cluster_elispot ELISpot cluster_cytotoxicity Cytotoxicity Assay cluster_ics Intracellular Cytokine Staining elispot_start T-cell Stimulation elispot_capture Cytokine Capture on Membrane elispot_start->elispot_capture elispot_detect Enzymatic Detection elispot_capture->elispot_detect elispot_end Spot Formation elispot_detect->elispot_end cyto_start T-cell & Target Cell Co-culture cyto_lysis Target Cell Lysis cyto_start->cyto_lysis cyto_detect Detection of Dead Cells (e.g., Dye Influx) cyto_lysis->cyto_detect cyto_end % Specific Lysis cyto_detect->cyto_end ics_start T-cell Stimulation + Brefeldin A ics_perm Fixation & Permeabilization ics_start->ics_perm ics_stain Intracellular Staining ics_perm->ics_stain ics_end Flow Cytometry Analysis ics_stain->ics_end

Caption: Logical flow of different T-cell assays.

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to MART-1 (26-35) and its Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of T-cell receptor (TCR) cross-reactivity is paramount for the design of effective and safe immunotherapies. This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the melanoma-associated antigen MART-1 (26-35) with other known peptide ligands. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.

The melanoma antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in melanoma immunotherapy. The HLA-A0201-restricted decapeptide MART-1 (26-35), with the amino acid sequence EAAGIGILTV, is a well-established epitope for cytotoxic T-lymphocytes (CTLs). However, the inherent ability of TCRs to recognize multiple, structurally similar peptides—a phenomenon known as cross-reactivity—presents both opportunities and challenges. This guide delves into the cross-reactive recognition of several key peptides by MART-1 (26-35) specific T-cells: the natural nonamer variant MART-1 (27-35), an anchor-modified analog Melan-A(26-35A27L), and a peptide derived from the HM1.24 antigen.

Comparative Analysis of T-Cell Cross-Reactivity

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the binding affinities and functional responses of MART-1 specific T-cells to the native peptide and its cross-reactive counterparts.

T-Cell Receptor Binding Affinity

The binding affinity of the TCR to the peptide-MHC complex is a critical determinant of T-cell activation. Surface Plasmon Resonance (SPR) is a widely used technique to measure these interactions in real-time. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger interaction.

T-Cell ReceptorPeptide LigandSequenceBinding Affinity (KD) in µMSource
DMF4 MART-1 (26-35) decamerELAGIGILTV (anchor modified)29[1]
MART-1 (27-35) nonamerAAGIGILTV170[1]
DMF5 MART-1 (26-35) decamerELAGIGILTV (anchor modified)6[1]
MART-1 (27-35) nonamerAAGIGILTV40[1]

Note: The MART-1 (26-35) decamer used in this study was an anchor-modified version (ELAGIGILTV) for enhanced binding to HLA-A2.

T-Cell Effector Function: Cytotoxicity

The primary function of cytotoxic T-lymphocytes is to eliminate target cells presenting their cognate antigen. The Chromium-51 (51Cr) release assay is a classic method to quantify this cytotoxic activity, where the percentage of specific lysis of target cells is measured.

Effector T-CellsTarget CellsPeptideEffector:Target Ratio% Specific LysisSource
Melan-A analog specific T-cellsT2 cellsHM1.24 (LLLGIGILV)Not SpecifiedMediated IFN-γ secretion and lysis[2]
Melan-A analog specific T-cellsU266, XG-1, IM-9 (HM1.24+)EndogenousNot SpecifiedLysis observed[2]
HM1.24-specific CD8+ T-cellsXG-1 (myeloma cell line)EndogenousNot Specified91%[3][4]
HM1.24-specific CD8+ T-cellsU266 (myeloma cell line)EndogenousNot Specified38%[3][4]
HM1.24-specific CD8+ T-cellsIM-9 (B-lymphoblastoid cell line)EndogenousNot Specified22%[3][4]
MART-1(27-35)-specific CTL cloneT2 cellsMART-1 (26-35)1:1Effective lysis down to 10-8 mM peptide[5]
MART-1(27-35)-specific CTL cloneT2 cellsMART-1 (27-35)1:1Effective lysis down to 10-6 mM peptide[5]
T-Cell Effector Function: Cytokine Release

Upon antigen recognition, T-cells secrete various cytokines, with interferon-gamma (IFN-γ) being a hallmark of a potent anti-tumor response. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

Effector T-CellsStimulating PeptideResultSource
Melan-A analog specific T-cellsHM1.24 (LLLGIGILV)IFN-γ secretion mediated[2]
CTLs stimulated with MART-1 peptideELAGIGILTVSignificant IFN-γ-specific spots[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.

  • Target Cell Labeling: Target cells (e.g., T2 cells or tumor cell lines) are incubated with radioactive 51Cr, which is taken up by viable cells.

  • Co-incubation: The labeled target cells are washed and then co-incubated with effector T-cells at various effector-to-target (E:T) ratios for a defined period (typically 4-6 hours).

  • Measurement of 51Cr Release: During the incubation, CTLs that recognize their target antigen on the surface of the target cells will induce cell lysis, leading to the release of 51Cr into the supernatant. The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Radioactivity released from target cells incubated with media alone.

    • Maximum Release: Radioactivity released from target cells lysed with a detergent.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of individual cells secreting a specific cytokine.

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Incubation: T-cells are added to the wells along with the stimulating peptide or antigen-presenting cells pulsed with the peptide. The plate is incubated to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader to determine the number of spot-forming cells (SFCs) per number of plated T-cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.

  • Immobilization: One of the interacting molecules (e.g., the TCR) is immobilized on a sensor chip.

  • Analyte Injection: The other molecule (e.g., the peptide-MHC complex) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The binding kinetics (association and dissociation rates) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (KD) is then calculated from these rates.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the T-cell activation signaling pathway and the experimental workflow for assessing cross-reactivity.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell pMHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) pMHC->TCR Recognition Lck Lck TCR->Lck Phosphorylates CD8 CD8 CD8->Lck Brings Lck to TCR complex ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates NFAT NFAT PLCg->NFAT Leads to activation NFkB NF-κB PLCg->NFkB Leads to activation AP1 AP-1 PLCg->AP1 Leads to activation Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine Cytotoxicity Cytotoxicity NFAT->Cytotoxicity NFkB->Cytokine NFkB->Cytotoxicity AP1->Cytokine AP1->Cytotoxicity

Caption: T-Cell Activation Signaling Pathway.

Cross_Reactivity_Workflow Experimental Workflow for Assessing T-Cell Cross-Reactivity cluster_Peptides Peptide Synthesis cluster_TCells T-Cell Culture cluster_Assays Functional Assays cluster_Analysis Data Analysis and Comparison P1 MART-1 (26-35) (EAAGIGILTV) TCells MART-1 (26-35) Specific T-Cell Clones P1->TCells Stimulation P2 Cross-Reactive Peptides (e.g., MART-1 (27-35), ELAGIGILTV, LLLGIGILV) P2->TCells Cross-stimulation SPR Surface Plasmon Resonance (Binding Affinity) TCells->SPR Cytotoxicity Chromium-51 Release Assay (Cytotoxicity) TCells->Cytotoxicity ELISPOT ELISPOT Assay (IFN-γ Release) TCells->ELISPOT Comparison Comparative Analysis of: - Binding Affinity (KD) - % Specific Lysis - IFN-γ SFCs SPR->Comparison Cytotoxicity->Comparison ELISPOT->Comparison

References

The Scrambled MART-1 (26-35) Peptide: An Essential Negative Control for Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A robust negative control is fundamental to the validity of immunological research. In the context of T-cell response studies involving the melanoma-associated antigen MART-1, a scrambled version of the immunogenic MART-1 (26-35) peptide serves as an indispensable tool to ensure the specificity of the observed effects. This guide provides a comparative overview of the MART-1 (26-35) peptide and its scrambled counterpart, supported by experimental data and detailed protocols for researchers in immunology and drug development.

The native MART-1 (26-35) peptide, with the amino acid sequence EAAGIGILTV, is a well-characterized HLA-A02:01-restricted epitope that can elicit a specific cytotoxic T lymphocyte (CTL) response.[1][2] An analog of this peptide, MART-1 (26-35) A27L (ELAGIGILTV), has been shown to have an even higher binding affinity for HLA-A02:01 and greater immunogenicity.[3][4] For this reason, the A27L analog is frequently used as a positive control in experimental settings.

To distinguish a true antigen-specific T-cell response from non-specific activation, a negative control is required. A scrambled peptide, which contains the same amino acids as the native peptide but in a randomized sequence, is an ideal negative control. The scrambled MART-1 (26-35) peptide with the sequence AIEIAGGLTV is commonly used for this purpose.[3][5] This peptide is not expected to bind to the major histocompatibility complex (MHC) in a way that can be recognized by MART-1-specific T-cell receptors (TCRs), and therefore should not trigger a specific immune response.

Comparative Immunological Response

Experimental data consistently demonstrates the inert nature of the scrambled MART-1 (26-35) peptide in contrast to the potent stimulatory effects of the native or analog MART-1 peptides. Key immunological assays such as the Enzyme-Linked Immunospot (ELISPOT) assay for cytokine release and cytotoxicity assays are used to quantify these differences.

T-Cell Activation: IFN-γ ELISPOT Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][7] In a typical experiment, peripheral blood mononuclear cells (PBMCs) from an HLA-A*02:01 positive donor are stimulated with the MART-1 (26-35) A27L peptide (positive control), the scrambled MART-1 (26-35) peptide (negative control), or a positive control mitogen (e.g., PHA). The number of spot-forming cells (SFCs), each representing a single IFN-γ-secreting T-cell, is then counted.

Peptide Stimulant Sequence Expected T-Cell Response (IFN-γ SFCs/10^6 PBMCs)
Positive Control (MART-1 A27L) ELAGIGILTVHigh (e.g., >100)
Negative Control (Scrambled) AIEIAGGLTVLow to None (e.g., <10, similar to unstimulated control)
Unstimulated Control NoneLow (baseline)

Note: The exact number of SFCs can vary depending on the donor's T-cell repertoire and experimental conditions.

Cytotoxicity Assay

Cytotoxicity assays measure the ability of CTLs to kill target cells presenting a specific antigen. In these assays, target cells (e.g., T2 cells, which are deficient in endogenous antigen presentation but can be loaded with exogenous peptides) are pulsed with either the MART-1 (26-35) A27L peptide or the scrambled peptide. MART-1-specific CTLs are then co-cultured with the pulsed target cells, and the percentage of target cell lysis is measured.

Peptide Pulsed on Target Cells Sequence Expected Specific Lysis (%)
Positive Control (MART-1 A27L) ELAGIGILTVHigh
Negative Control (Scrambled) AIEIAGGLTVLow to None (similar to background lysis)

Studies have shown that overnight pulsing of target cells with the MART-1 peptide provides a significant window of MART-1-specific CD8+ T-cell cytolytic activity when compared to control peptide-pulsed target cells.[8]

Signaling Pathway and Experimental Workflow

The specific recognition of the MART-1 peptide presented by MHC on an antigen-presenting cell (APC) by a TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell MHC MHC class I MART1 MART-1 Peptide CD8 CD8 MHC->CD8 Co-receptor binding TCR TCR MART1->TCR Recognition Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT PLCg1->NFAT leads to activation of NFkB NF-κB PLCg1->NFkB leads to activation of AP1 AP-1 PLCg1->AP1 leads to activation of Cytokines Cytokine Release (e.g., IFN-γ) NFAT->Cytokines Cytotoxicity Cytotoxicity NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

T-Cell Activation Signaling Pathway

A typical experimental workflow to compare the T-cell response to the MART-1 peptide and its scrambled control is outlined below.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis PBMC Isolate PBMCs from HLA-A*02:01+ Donor Stimulation Stimulate PBMCs with Peptides PBMC->Stimulation Peptides Prepare Peptide Solutions: - MART-1 (26-35) A27L - Scrambled MART-1 - Unstimulated Control Peptides->Stimulation ELISPOT IFN-γ ELISPOT Assay Stimulation->ELISPOT Cytotoxicity_Assay Cytotoxicity Assay (using MART-1 specific T-cell line) Stimulation->Cytotoxicity_Assay Count_Spots Count Spot Forming Cells (SFCs) ELISPOT->Count_Spots Measure_Lysis Measure Target Cell Lysis (%) Cytotoxicity_Assay->Measure_Lysis Comparison Compare Responses Count_Spots->Comparison Measure_Lysis->Comparison

References

MART-1 (26-35) compared to other HLA-A2 restricted melanoma antigens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MART-1 (26-35) and Other HLA-A2 Restricted Melanoma Antigens

Introduction

The identification of tumor-associated antigens (TAAs) recognized by cytotoxic T lymphocytes (CTLs) has been a cornerstone of cancer immunology and the development of immunotherapies for melanoma. Among these, a number of peptides restricted to the human leukocyte antigen (HLA)-A2 allele have been extensively studied. This guide provides a comparative analysis of the well-characterized melanoma antigen MART-1 (26-35) against other prominent HLA-A2 restricted antigens: gp100 (209-217), Tyrosinase (368-376), and NY-ESO-1 (157-165). The comparison focuses on their immunological properties, clinical responses, and the experimental methods used for their evaluation.

Comparative Immunogenicity and Clinical Response

The immunogenicity of melanoma antigens is a critical determinant of their potential as vaccine candidates. Several clinical trials have evaluated vaccines incorporating these peptides, often with modifications to enhance their binding to the HLA-A2 molecule and subsequent recognition by T cells.

A study involving vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) peptides in metastatic melanoma patients showed that immunologic responses, as measured by ELISPOT, were observed in a subset of patients.[1][2] Another trial combined MART-1 and gp100 peptides with IFN-α, which resulted in enhanced CD8+ T cell responses.[3] Similarly, a study of adjuvant Nivolumab with a multi-peptide vaccine including MART-1 and gp100 analogs also assessed T-cell reactivity.[4]

The cancer-testis antigen NY-ESO-1 has also been a major target for immunotherapy. Clinical trials using T cells genetically engineered to express a T-cell receptor (TCR) specific for NY-ESO-1 (157-165) have shown objective clinical responses in patients with melanoma and synovial cell sarcoma.[5][6]

The following table summarizes key characteristics and immunologic data for these antigens.

Antigen (Peptide Sequence)Protein SourceExpression ProfileKey Immunological Features
MART-1/Melan-A (ELAGIGILTV)Melanocyte differentiation proteinMelanocytes, retina, and most melanomas.[7]Frequently recognized by tumor-infiltrating lymphocytes (TILs). The 27L modification enhances HLA-A2 binding.[7]
gp100 (IMDQVPFSV)Melanocyte protein PMEL17Melanocytes and melanomas.[8]The 210M modification improves HLA-A2 binding and immunogenicity.[3][8]
Tyrosinase (YMDGTMSQV)Enzyme in melanin synthesisMelanocytes and melanomas.[9][10]A self-antigen against which tolerance can limit immune responses.[9]
NY-ESO-1 (SLLMWITQV)Cancer-testis antigenTestis and various tumors, including melanoma.Highly immunogenic and not expressed in most normal tissues, reducing the risk of autoimmunity.[5]

T-Cell Recognition and Signaling Pathway

The activation of a T cell is initiated by the specific recognition of a peptide-MHC (pMHC) complex on an antigen-presenting cell (APC) or a tumor cell by the T-cell receptor (TCR).[11][12] This interaction triggers a signaling cascade that leads to T-cell proliferation, differentiation, and effector functions, such as cytokine release and target cell lysis.

The key steps in this signaling pathway are:

  • TCR-pMHC Engagement: The TCR on a CD8+ T cell binds to the peptide-HLA-A2 complex.[12]

  • Kinase Activation: This binding leads to the activation of Src family kinases, LCK and Fyn.[13]

  • ITAM Phosphorylation: LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated CD3 complex.[13]

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs recruit the kinase ZAP-70, which is then activated by LCK.[14]

  • LAT Phosphorylation and Signalosome Formation: Activated ZAP-70 phosphorylates the adaptor protein LAT (Linker for Activation of T cells).[13][14] Phosphorylated LAT acts as a scaffold, recruiting other signaling molecules to form a "signalosome".[13]

  • Downstream Pathways: This complex activates several downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in cellular responses.[11]

T_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR-CD3 Complex LCK LCK TCR->LCK 2. Activation ZAP70 ZAP-70 TCR->ZAP70 4. Recruitment pMHC Peptide-HLA-A2 (on Tumor Cell) pMHC->TCR 1. Recognition LCK->TCR 3. ITAM Phosphorylation LCK->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 6. Recruitment ZAP70->LAT 5. Phosphorylation Downstream Downstream Signaling (MAPK, PI3K-AKT) PLCg1->Downstream Activation Response T-Cell Activation (Cytotoxicity, Cytokine Release) Downstream->Response

T-Cell Receptor (TCR) Signaling Pathway.

Experimental Protocols

The evaluation and comparison of melanoma antigens rely on a set of standardized immunological assays. Below are detailed protocols for key experiments.

ELISpot (Enzyme-Linked Immunospot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[15][16][17]

Principle: T cells are cultured on a surface coated with a capture antibody specific for IFN-γ. Upon stimulation with the antigen, secreted IFN-γ is captured by the antibody. A second, enzyme-conjugated detection antibody is added, followed by a substrate that precipitates, forming a visible spot for each IFN-γ-secreting cell.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.[15][17]

  • Blocking: Wash the plate with PBS and block with a blocking buffer (e.g., RPMI with 10% human serum) for 2 hours at 37°C to prevent non-specific binding.[15]

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T cells to the wells.

  • Stimulation: Add the melanoma peptide of interest (e.g., MART-1, gp100) to the wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[15][16]

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 1-2 hours at room temperature.[17]

  • Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour.

  • Development: Wash the plate and add the enzyme substrate. Incubate until distinct spots develop.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting T cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay is a classic method for measuring cell-mediated cytotoxicity.[18][19][20][21][22]

Principle: Target cells (e.g., melanoma cell lines) are labeled with radioactive ⁵¹Cr. When cytotoxic T lymphocytes (effector cells) recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.

Methodology:

  • Target Cell Labeling: Incubate target cells with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[18]

  • Washing: Wash the labeled target cells multiple times with culture medium to remove excess unincorporated ⁵¹Cr.[22]

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add effector T cells at various effector-to-target (E:T) ratios.[18]

  • Controls:

    • Spontaneous Release: Target cells incubated with medium alone (measures baseline leakage).[18][19]

    • Maximum Release: Target cells incubated with a detergent (e.g., Triton X-100) to induce complete lysis.[18][19]

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[18]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][18][19]

HLA-A2 Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T cells.[23][24][25][26]

Principle: Soluble HLA-A2 molecules are folded with the peptide of interest and biotinylated. Four of these complexes are bound to a streptavidin molecule, which is conjugated to a fluorochrome (e.g., PE or APC). This tetrameric structure has a high avidity for the specific TCR, allowing for stable binding and detection by flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or other lymphocytes.

  • Tetramer Staining: Incubate the cells with the fluorochrome-conjugated HLA-A2/peptide tetramer (e.g., HLA-A2/MART-1) for 30-60 minutes at 37°C or 4°C, protected from light.[26][27]

  • Surface Marker Staining: Add antibodies against cell surface markers, such as CD8 (to identify cytotoxic T cells) and CD3 (a pan-T cell marker), conjugated to different fluorochromes. Incubate for 30 minutes at 4°C.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound tetramers and antibodies.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Gating and Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ cells. Within the CD8+ T cell population, quantify the percentage of cells that are positive for the tetramer. This percentage represents the frequency of antigen-specific T cells.

Experimental_Workflow cluster_elispot ELISpot Assay cluster_cr51 Chromium Release Assay cluster_tetramer Tetramer Staining P1 Coat Plate with Capture Ab P2 Add T-Cells & Peptide Antigen P1->P2 P3 Incubate (24-48h) P2->P3 P4 Add Detection Ab & Substrate P3->P4 P5 Count Spots P4->P5 C1 Label Target Cells with ⁵¹Cr C2 Co-culture with Effector T-Cells C1->C2 C3 Incubate (4h) C2->C3 C4 Collect Supernatant C3->C4 C5 Measure Radioactivity C4->C5 T1 Incubate Cells with Peptide-HLA Tetramer T2 Stain with Surface Abs (CD8, CD3) T1->T2 T3 Wash Cells T2->T3 T4 Acquire on Flow Cytometer T3->T4 T5 Analyze Data T4->T5

Workflow for Key Immunological Assays.

Conclusion

MART-1 (26-35) remains a critical target in melanoma immunotherapy due to its high expression and recognition by T cells. However, its efficacy as a standalone antigen can be limited by factors such as central tolerance, as it is also expressed on normal melanocytes. In comparison, antigens like gp100 and Tyrosinase share this characteristic of being self-antigens. In contrast, cancer-testis antigens like NY-ESO-1 offer a more tumor-specific profile, potentially leading to more potent immune responses with less risk of autoimmunity. The choice of antigen for immunotherapy must consider these factors, and often, a multi-peptide approach targeting several antigens simultaneously, as seen in various clinical trials, may be a more effective strategy to induce a broad and durable anti-tumor immune response. The experimental protocols detailed here are fundamental to the continued evaluation and optimization of these and future cancer vaccine candidates.

References

A Comparative Guide to Measuring MART-1 (26-35) Peptide Binding Affinity to HLA-A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The binding of the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide (amino acid sequence 26-35: EAAGIGILTV) to the Human Leukocyte Antigen A2 (HLA-A2) is a critical interaction in the immune response against melanoma. Accurate measurement of this binding affinity is paramount for the development of immunotherapies, including cancer vaccines and T-cell based treatments. This guide provides a comparative overview of key methods used to quantify this interaction, supported by experimental data and detailed protocols.

Comparison of Quantitative Methods

Several biophysical and cell-based assays are available to determine the binding affinity of the MART-1 (26-35) peptide to HLA-A2. The choice of method often depends on the specific requirements of the study, such as the need for kinetic data, throughput, and the biological context of the measurement. The table below summarizes quantitative data obtained for the native MART-1 (26-35) peptide and its anchor-modified variant (ELAGIGILTV), which has a leucine substitution at position 27 to enhance HLA-A2 binding.

MethodPeptide SequenceAnalyteParameterValueReference
T2 Cell-Based Assay EAAGIGILTV (Native)PeptideIC50~20 µM[1]
ELAGIGILTV (A27L Variant)PeptideIC502 nM[1]
Functional Competition Assay EAAGIGILTV (Native)PeptideEC500.25 nM[1]
ELAGIGILTV (A27L Variant)PeptideEC500.01 nM[1]
Surface Plasmon Resonance (SPR) ELAGIGILTV (A27L Variant)Soluble TCRK_D45 nM[2]

Key Experimental Methodologies

This section provides detailed protocols for three widely used methods to assess peptide-HLA-A2 binding affinity.

T2 Cell-Based Peptide Binding Assay

This is a cell-based competition assay that measures the ability of a test peptide to stabilize HLA-A2 molecules on the surface of T2 cells. T2 cells are deficient in Transporter associated with Antigen Processing (TAP), leading to low surface expression of unstable empty HLA-A2 molecules. Binding of an exogenous peptide stabilizes the HLA-A2 complex, and the increased surface expression can be quantified by flow cytometry using an HLA-A2 specific antibody.

Experimental Protocol:

  • Cell Culture: Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Peptide Preparation: Dissolve the MART-1 (26-35) test peptide and a known high-affinity HLA-A2 binding peptide (positive control, e.g., Influenza M1 58-66) and a negative control peptide in DMSO to create stock solutions. Further dilute the peptides in serum-free RPMI 1640 medium to desired concentrations.

  • Peptide Incubation:

    • Harvest T2 cells and wash twice with serum-free RPMI 1640 medium.

    • Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640 medium.

    • In a 96-well plate, add 100 µL of the T2 cell suspension to each well.

    • Add 100 µL of the diluted peptides at various concentrations to the respective wells. Include wells with no peptide (negative control) and the positive control peptide.

    • Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.

  • Staining:

    • Wash the cells twice with ice-cold FACS buffer (PBS with 1% BSA and 0.05% sodium azide).

    • Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-FITC).

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.

  • Data Analysis:

    • Calculate the percentage of MFI increase relative to the no-peptide control.

    • For competitive binding assays, plot the MFI against the log of the competitor peptide concentration and determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of a fluorescently labeled reference peptide.

Workflow Diagram:

T2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis T2_cells T2 Cells Incubate Incubate T2 cells with peptides overnight T2_cells->Incubate Peptides Test & Control Peptides Peptides->Incubate Stain Stain with fluorescent anti-HLA-A2 antibody Incubate->Stain FACS Flow Cytometry (Measure MFI) Stain->FACS Data_Analysis Calculate IC50/EC50 FACS->Data_Analysis

T2 Cell-Based Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). In a typical setup, purified, soluble HLA-A2 molecules are immobilized on a sensor chip, and the MART-1 peptide is flowed over the surface.

Experimental Protocol:

  • Protein Preparation: Express and purify soluble HLA-A2 heavy chain and β2-microglobulin. Refold the HLA-A2 complex in the presence of a sacrificial peptide, followed by purification.

  • Chip Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified HLA-A2 molecules onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of the MART-1 (26-35) peptide in a suitable running buffer (e.g., HBS-EP).

    • Inject the peptide solutions over the immobilized HLA-A2 surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Logical Flow Diagram:

SPR_Workflow cluster_setup Setup cluster_binding Binding Assay cluster_output Output Immobilize Immobilize HLA-A2 on Sensor Chip Inject Inject MART-1 Peptide (Analyte) Immobilize->Inject Association Measure Association (ka) Inject->Association Dissociation Measure Dissociation (kd) Association->Dissociation Calculate_KD Calculate Affinity (KD) Dissociation->Calculate_KD

Surface Plasmon Resonance Workflow
Yeast Surface Display

Yeast display is a powerful high-throughput technique for engineering and characterizing protein-protein interactions. For peptide-MHC binding, either the peptide or the MHC molecule can be displayed on the yeast surface. In a common format, a library of peptides is displayed, and binding to a soluble, fluorescently labeled HLA-A2 molecule is detected by flow cytometry.

Experimental Protocol:

  • Library Construction: Clone the DNA sequence encoding the MART-1 (26-35) peptide into a yeast display vector, such as pCTCON, in frame with the Aga2p protein.

  • Yeast Transformation and Display: Transform the yeast strain Saccharomyces cerevisiae EBY100 with the display vector. Induce peptide expression and display on the yeast surface by growing the culture in a galactose-containing medium.

  • Binding Assay:

    • Prepare soluble, biotinylated HLA-A2 molecules folded with a placeholder peptide.

    • Incubate the induced yeast cells with the biotinylated HLA-A2 molecules.

    • Wash the cells to remove unbound HLA-A2.

    • Stain the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin).

  • Flow Cytometry: Analyze the stained yeast population using a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of HLA-A2 bound to the displayed peptide.

  • Affinity Determination: To determine the KD, titrate the concentration of the soluble HLA-A2 and measure the corresponding mean fluorescence intensity. Fit the data to a saturation binding curve.

Signaling Pathway Diagram:

Yeast_Display_Signaling cluster_yeast Yeast Cell Surface cluster_soluble Soluble Components cluster_detection Detection Yeast Yeast Cell Aga2_MART1 Aga2p-MART-1 Fusion Yeast->Aga2_MART1 displays HLA_A2 Biotinylated HLA-A2 Aga2_MART1->HLA_A2 binds Streptavidin_PE Streptavidin-PE HLA_A2->Streptavidin_PE binds to biotin Flow_Cytometer Flow Cytometer (Fluorescence Signal) Streptavidin_PE->Flow_Cytometer generates signal for

Yeast Display Binding Detection

Conclusion

The choice of method for measuring the binding affinity of the MART-1 (26-35) peptide to HLA-A2 depends on the specific research question. T2 cell-based assays provide a physiologically relevant context but are semi-quantitative. SPR offers high-precision kinetic and affinity data for purified components. Yeast display is a high-throughput method ideal for screening peptide libraries and can provide quantitative affinity measurements. For a comprehensive understanding, it is often beneficial to employ more than one of these techniques to validate findings.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for MART-1 (26-35) (human) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling MART-1 (26-35) (human) TFA, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this peptide, which is commonly supplied as a trifluoroacetic acid (TFA) salt. The hazardous nature of TFA dictates the stringent disposal procedures required.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical safety glasses meeting ANSI standards, and chemical-impermeable gloves. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood.

Key Hazard Information:

  • Trifluoroacetic Acid (TFA): A strong corrosive acid. Contact can cause severe skin burns and eye damage.[1] Inhalation of vapors can be harmful.[2]

  • MART-1 (26-35) (human) Peptide: While the peptide itself is not classified as hazardous, it is supplied as a TFA salt, and therefore the entire compound must be treated with the same precautions as TFA.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste, primarily due to the TFA component. Under no circumstances should this chemical be poured down the drain. [3]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible hazardous waste container.

    • Containers must be made of sturdy glass or plastic with a tight-fitting cap.[4] Metal containers should not be used.[2][3]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound". Avoid using abbreviations.[4]

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area.[4]

    • The storage area should be a cool, dry, and well-ventilated location, such as an acid cabinet, away from incompatible materials.[4][5]

    • Incompatible Materials: Segregate TFA waste from bases, oxidizing agents, reducing agents, hydrides, and metals.[2][3][5]

  • Arranging for Disposal:

    • Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[4]

    • Follow your institution's specific procedures for chemical waste collection, which may involve submitting an online request form.[3]

  • Spill Management:

    • Minor Spills (<500 mL): In the event of a small spill confined to a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[4] Place the absorbed material into your hazardous waste container.

    • Major Spills (>500 mL) or Spills Outside a Fume Hood: Evacuate the laboratory immediately and alert others.[4] Contact your institution's emergency number or EHS for assistance.[3][5]

Experimental Workflow for Disposal

The logical flow for proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met during the handling and disposal process.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure safety CollectWaste Collect Waste in Compatible Container FumeHood->CollectWaste Begin disposal process LabelContainer Label Container: 'Hazardous Waste' 'this compound' CollectWaste->LabelContainer Proper identification SealContainer Seal Container Tightly LabelContainer->SealContainer Prevent leaks/spills StoreSecurely Store in Designated Satellite Accumulation Area SealContainer->StoreSecurely Safe interim storage Segregate Segregate from Incompatible Materials StoreSecurely->Segregate Prevent reactions ContactEHS Contact EHS for Waste Pickup Segregate->ContactEHS When container is ~80% full

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling MART-1 (26-35) (human) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide MART-1 (26-35) (human) TFA. The following procedures for personal protective equipment, handling, and disposal are based on best practices for laboratory safety and chemical management. While the specific chemical, physical, and toxicological properties of this product have not been fully investigated, it is recommended to handle it with due care.

Personal Protective Equipment (PPE)

A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.
Respiratory Protection Respirator/

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.